(R)-2-Aminobut-3-enoic acid hydrochloride
Description
BenchChem offers high-quality (R)-2-Aminobut-3-enoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Aminobut-3-enoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-aminobut-3-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c1-2-3(5)4(6)7;/h2-3H,1,5H2,(H,6,7);1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDXDTSUVOEPFK-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (R)-2-Aminobut-3-enoic Acid Hydrochloride
[1]
Executive Summary & Chemical Identity
(R)-2-Aminobut-3-enoic acid hydrochloride is the D-enantiomer of vinylglycine, a non-proteinogenic
Physicochemical Profile
| Property | Data |
| IUPAC Name | (2R)-2-Aminobut-3-enoic acid hydrochloride |
| Common Name | D-Vinylglycine HCl |
| CAS Number | 105763-41-5 |
| Molecular Formula | |
| Molecular Weight | 137.56 g/mol |
| Chirality | R (D-configuration) |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | Highly soluble in water, methanol; insoluble in non-polar solvents |
| Melting Point | >200°C (with decomposition) |
| Storage | -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen) |
Mechanistic Pharmacology: Suicide Inhibition
The primary utility of (R)-vinylglycine is its ability to irreversibly inhibit PLP-dependent enzymes, particularly aminotransferases (transaminases) and ACC synthase. The mechanism relies on the enzymatic conversion of the unreactive vinyl group into a highly reactive Michael acceptor within the active site.
Mechanism of Action (The "Trojan Horse" Pathway)
-
Transimination: The free amino group of (R)-vinylglycine displaces the active site Lysine residue, forming an External Aldimine with the PLP cofactor.
-
-Proton Abstraction: The enzyme's basic residue abstracts the
-proton. Due to the adjacent vinyl group, the resulting carbanion is resonance-stabilized, extending the conjugation. -
Isomerization to Electrophile: The electron density shifts, creating a
-unsaturated imine (or an -unsaturated system via prototropic shift). -
Covalent Capture: An active site nucleophile (typically Lysine or Cysteine) attacks the now-activated
-carbon (or -carbon depending on the specific enzyme manifold), forming a stable covalent adduct. -
Inactivation: The enzyme is permanently alkylated and unable to regenerate the PLP cofactor.
Pathway Visualization
The following diagram illustrates the suicide inhibition pathway mediated by PLP.
Caption: Mechanism-based inactivation of PLP-enzymes by (R)-Vinylglycine. The compound enters as a substrate but is processed into a reactive electrophile that covalently modifies the active site.
Synthetic Protocol: The Methionine Sulfoxide Route
While enzymatic resolution of racemic vinylglycine is possible, the most reliable chemical synthesis for the pure (R)-enantiomer utilizes D-Methionine as a chiral pool starting material. This route, adapted from Rapoport’s methodology, leverages the thermal syn-elimination of a sulfoxide to generate the terminal alkene with high stereochemical retention.
Experimental Workflow
Objective: Synthesis of (R)-2-Aminobut-3-enoic acid HCl from D-Methionine.
Reagents Required:
-
Starting Material: D-Methionine (CAS: 348-67-4).
-
Protection: Di-tert-butyl dicarbonate (
), Sodium Hydroxide. -
Oxidation: Sodium Periodate (
) or Hydrogen Peroxide. -
Elimination: High-boiling solvent (e.g., Xylene or neat pyrolysis under vacuum).
-
Deprotection: 4M HCl in Dioxane.
Step-by-Step Methodology:
-
N-Boc Protection:
-
Dissolve D-Methionine (10 mmol) in 1N NaOH/Dioxane (1:1).
-
Add
(1.1 eq) at 0°C. Stir at RT for 12h. -
Acidify to pH 2 and extract with EtOAc to yield N-Boc-D-Methionine .
-
-
Oxidation to Sulfoxide:
-
Dissolve N-Boc-D-Methionine in Methanol/Water.
-
Add
(1.05 eq) at 0°C. Stir for 2h. -
Filter salts and extract.[1] Yields N-Boc-D-Methionine Sulfoxide .
-
-
Pyrolytic Elimination (The Critical Step):
-
Heat the sulfoxide (neat or in refluxing xylene) to 100-110°C under high vacuum (0.1 mmHg) for short path distillation or reflux for 2-4 hours.
-
The sulfoxide undergoes a thermal syn-elimination to release methanesulfenic acid (volatile) and generate N-Boc-(R)-Vinylglycine .
-
Acidolytic Deprotection:
Synthesis Diagram
Caption: Retrosynthetic workflow for (R)-Vinylglycine HCl via the Methionine Sulfoxide elimination route.
Handling, Stability & Quality Control
The terminal alkene in vinylglycine is susceptible to polymerization and isomerization to
Stability Protocol
-
Hygroscopicity: The HCl salt is hygroscopic. It must be handled in a glovebox or rapid-weighing environment.
-
Isomerization: Avoid basic aqueous solutions for prolonged periods. At pH > 8, the compound risks tautomerizing to the imine and hydrolyzing to
-ketobutyrate and ammonia. -
Storage: Store at -20°C. Long-term storage requires an inert atmosphere (Argon).
QC Parameters (Self-Validation)
To verify the integrity of the (R)-isomer:
-
1H NMR (D2O): Confirm the vinyl region.
-
~5.9-6.0 ppm (m, 1H,
)[7] -
~5.4-5.6 ppm (d, 2H,
) -
Absence of singlet at
ppm (indicative of methyl group from isomerization to crotonic derivatives).
-
~5.9-6.0 ppm (m, 1H,
-
Optical Rotation: Measure
.-
Compare against literature value for (S)-isomer (approx
for free base) to ensure correct sign (negative for R-isomer free base, though salt rotation varies by solvent/concentration).
-
-
Chiral HPLC: Use a Crownpak CR(+) or similar chiral stationary phase to verify enantiomeric excess (
ee required for biological assays).
References
-
Afzali-Ardakani, A., & Rapoport, H. (1980). L-Vinylglycine: Synthesis and optical resolution.[8][9] Journal of Organic Chemistry.[10][11] Link
-
Rosegay, A., & Taub, D. (1989). Syntheses of (R)-[4-2H2]-2-amino-3-butenoic acid (vinylglycine) and (R)-[4-2H2, 5-2H3] methionine.[1] Synthetic Communications.[1][10][11] Link
-
Rando, R. R. (1974). Chemistry and enzymology of kcat inhibitors. Science. Link
-
Berkowitz, D. B., et al. (2000). Chiral vinylglycine derivatives: Synthesis and applications. Tetrahedron: Asymmetry.[12] Link
-
PubChem Database. (2025). Compound Summary: (R)-2-Aminobut-3-enoic acid hydrochloride.[4][1][5][6] National Library of Medicine. Link[13]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. US6069272A - Simplified method for the production of vinyl glycine (2-aminobut-3-enoic acid) and a convenient resolution of a derivative - Google Patents [patents.google.com]
- 4. (R)-2-Aminobut-3-enoic acid hydrochloride | C4H8ClNO2 | CID 91667871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-2-Aminobut-3-enoic acid hydrochloride | 105763-41-5 [sigmaaldrich.com]
- 6. (R)-2-Aminobut-3-enoic acid hydrochloride | 105763-41-5 [sigmaaldrich.com]
- 7. EP0559927A1 - A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative - Google Patents [patents.google.com]
- 8. Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. americanelements.com [americanelements.com]
(R)-vinylglycine hydrochloride chemical structure
Executive Summary
(R)-Vinylglycine hydrochloride (D-vinylglycine HCl) represents a critical class of non-proteinogenic amino acids utilized primarily as a mechanism-based inhibitor (suicide substrate) for pyridoxal phosphate (PLP)-dependent enzymes. Unlike its (S)-enantiomer—which is naturally occurring in fungi and inhibits enzymes like 1-aminocyclopropane-1-carboxylate (ACC) synthase—the (R)-enantiomer targets a distinct subset of D-amino acid transaminases and racemases.
This guide provides a structural, mechanistic, and practical framework for researchers utilizing (R)-vinylglycine HCl. It moves beyond basic data to address stability challenges (isomerization), specific handling protocols, and the causal logic behind its inhibition mechanism.
Structural & Physicochemical Analysis
(R)-Vinylglycine is the
Chemical Identity
| Parameter | Detail |
| IUPAC Name | (2R)-2-amino-3-butenoic acid hydrochloride |
| Common Name | D-Vinylglycine hydrochloride |
| Structure | |
| Stereochemistry | R-configuration (D-isomer) |
| CAS (Free Base) | 52795-52-5 (Note: 70982-53-5 refers to the L-isomer) |
| Molecular Formula | C |
| Molecular Weight | 137.56 g/mol (Salt); 101.10 g/mol (Free Base) |
Physicochemical Profile
| Property | Value / Observation | Technical Note |
| Appearance | White to off-white crystalline solid | Highly hygroscopic; handle under inert atmosphere if possible. |
| Solubility | >50 mg/mL in Water | Soluble in polar protic solvents; insoluble in non-polar organics (Et₂O, Hexane). |
| Optical Rotation | Value is approximate for the free base; HCl salt magnitude may vary. L-isomer is | |
| Melting Point | >200°C (Decomposition) | Do not heat to dry; risk of polymerization or isomerization. |
| pKa Values | The vinyl group lowers the pKa of the |
Mechanism of Action: Suicide Inhibition
The primary application of (R)-vinylglycine is the irreversible inactivation of PLP-dependent enzymes, specifically D-amino acid transaminases. The molecule acts as a Trojan horse : it is accepted by the enzyme as a substrate, but the catalytic steps generate a reactive electrophile within the active site.
The "Michael Acceptor" Trap
-
Schiff Base Formation: The amino group of (R)-vinylglycine condenses with the enzyme-bound PLP (internal aldimine) to form an external aldimine.
-
-Deprotonation: The enzyme abstracts the acidic
-proton, creating a quinonoid intermediate. -
Partitioning:
-
Normal Turnover: Protonation at the
-carbon leads to isomerization to -ketobutyrate (harmless release). -
Inactivation: Protonation at C4' (of PLP) or rearrangement leads to an
-unsaturated imine (Michael acceptor).
-
-
Covalent Capture: An active site nucleophile (typically the
-amino group of a Lysine) attacks the -carbon of the vinyl group, covalently tethering the inhibitor to the enzyme.
Figure 1: Bifurcation of the catalytic pathway. The ratio of turnover (Path A) to inactivation (Path B) is the partition ratio, a key metric for inhibitor efficiency.
Synthetic Routes & Purity Considerations
Synthesizing (R)-vinylglycine requires overcoming the thermodynamic tendency of the double bond to isomerize into conjugation with the imine (forming the
The Methionine Sulfoxide Route (Rapoport Method)
This is the industry standard for high optical purity. It utilizes the "Chiral Pool" (starting from D-Methionine) and a thermal syn-elimination.
-
Starting Material: D-Methionine (commercial, inexpensive).
-
Protection: N-protection (e.g., Cbz or Boc) and Carboxyl protection (Methyl ester).[1]
-
Oxidation: Conversion of the sulfide to the sulfoxide using NaIO
. -
Pyrolysis: The critical step. Heating the sulfoxide (100-120°C) under vacuum induces a Cope-type elimination.
-
Mechanism:[2] The sulfoxide oxygen abstracts a
-proton in a cyclic 5-membered transition state. -
Result: Clean formation of the terminal vinyl group without racemization.
-
-
Deprotection: Acid hydrolysis yields (R)-vinylglycine HCl.
Purity Pitfall: Isomerization
During synthesis or storage, the double bond can migrate from the
-
Detection:
H NMR is diagnostic.-
Vinylglycine: Multiplet at
5.8–6.0 ppm (vinyl CH) and terminal alkene protons at 5.3–5.5 ppm. -
Isomer: Methyl doublet at
1.7 ppm (indicates ethylidene group).
-
Experimental Handling & Storage Protocol
(R)-Vinylglycine HCl is chemically labile. Strict adherence to this protocol is required to maintain integrity.
Storage Conditions
-
Temperature: Store at -20°C long-term.
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen in a desiccator.
-
Container: Amber glass (protect from light) with a Teflon-lined cap.
Solution Preparation (Self-Validating Protocol)
This protocol ensures the compound is active immediately prior to use.
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation.
-
Solvent Choice: Use deoxygenated active-site titration buffer (e.g., 50 mM Pyrophosphate, pH 8.0). Avoid phosphate buffers if NMR monitoring is planned (paramagnetic impurities).
-
Dissolution: Dissolve to 10-50 mM. The solution should be clear and colorless.
-
Check: If solution turns yellow immediately, significant degradation/polymerization has occurred.
-
-
pH Adjustment: Do not adjust pH with strong base (NaOH) directly into the stock. Localized high pH catalyzes isomerization to the inactive
-isomer. Add the stock to a buffered solution instead. -
Validation:
-
Measure
. Pure vinylglycine has negligible absorbance. -
If using for enzyme kinetics, perform a rapid "burst" test: Mix with enzyme and monitor
(if coupled) or intrinsic fluorescence. Activity loss should follow pseudo-first-order kinetics.
-
References
-
Rando, R. R. (1974). "Mechanism of irreversible inhibition of aspartate aminotransferase by the bacterial toxin L-vinylglycine." Biochemistry, 13(19), 3859–3863. Link
-
Afzali-Ardakani, A., & Rapoport, H. (1980). "L-Vinylglycine.[1][3][4][5][6] Synthesis and resolution." Journal of Organic Chemistry, 45(24), 4817–4820. Link
-
Soper, T. S., et al. (1977). "Inactivation of bacterial D-amino acid transaminases by the olefinic amino acid D-vinylglycine." Journal of Biological Chemistry, 252(9), 3175-3180. Link
-
Berkowitz, D. B., et al. (2006). "α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms." Tetrahedron: Asymmetry, 17(6), 869–882. Link
Sources
- 1. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. L-VINYLGLYCINE | 70982-53-5 [chemicalbook.com]
- 6. Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-2-Aminobut-3-enoic Acid Hydrochloride: Technical Compendium
This technical guide details the molecular properties, synthesis, and applications of (R)-2-Aminobut-3-enoic acid hydrochloride.
Core Identity & Molecular Specifications
(R)-2-Aminobut-3-enoic acid hydrochloride, commonly known as D-Vinylglycine hydrochloride , is a non-proteinogenic amino acid derivative. It serves as a critical chiral building block in peptide chemistry and a potent mechanism-based inhibitor (suicide substrate) for pyridoxal phosphate (PLP)-dependent enzymes.
| Property | Specification |
| IUPAC Name | (2R)-2-Aminobut-3-enoic acid hydrochloride |
| Common Name | D-Vinylglycine HCl; (R)-Vinylglycine HCl |
| CAS Number | 105763-41-5 |
| Molecular Formula | C₄H₇NO₂[1][2][3][4] · HCl |
| Molecular Weight | 137.56 g/mol |
| Free Base MW | 101.10 g/mol |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | Highly soluble in water (>50 mg/mL); sparingly soluble in MeOH |
| Chirality | R-configuration (D-isomer) |
Chemical Synthesis & Production Protocols
The synthesis of the R-enantiomer is challenging due to the lability of the
Method A: The Chiron Approach (Pyrolysis of Sulfoxide)
This method is preferred for high optical purity, utilizing (R)-Methionine as the chiral scaffold.
Mechanism: Syn-elimination of a methionine sulfoxide intermediate.
-
Protection:
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O).
-
Substrate: (R)-Methionine.
-
Conditions: NaOH/Dioxane, 0°C to RT, 12 h.
-
Product:
-Boc-(R)-Methionine.
-
-
Oxidation:
-
Reagent: Sodium Periodate (NaIO₄).[5]
-
Conditions: MeOH/H₂O, 0°C, 4 h.
-
Product:
-Boc-(R)-Methionine Sulfoxide.
-
-
Pyrolytic Elimination (Critical Step):
-
Setup: Kugelrohr distillation apparatus or high-vacuum flash pyrolysis (HVFP).
-
Conditions: 160–180°C at 0.1 mmHg.
-
Process: The sulfoxide undergoes thermal syn-elimination to release methanesulfenic acid, yielding the protected vinylglycine.
-
Purification: Flash chromatography (Silica, Hexane/EtOAc) to remove traces of dehydrobutyrine.
-
-
Deprotection & Salt Formation:
-
Reagent: 4M HCl in Dioxane or 2M aqueous HCl (reflux).
-
Conditions: Stir at RT for 2 h (Dioxane method) or reflux 1 h (Aqueous).
-
Isolation: Evaporation in vacuo followed by recrystallization from MeOH/Et₂O.
-
Yield: ~45-55% overall.
-
Method B: Enzymatic Resolution (Papain-Mediated)
This method is scalable and cost-effective if starting from racemic vinylglycine (synthesized via Neber rearrangement of 3-butenenitrile).
Protocol:
-
Substrate: Racemic
-Boc-Vinylglycine methyl ester. -
Enzyme System: Papain (EC 3.4.22.2) immobilized on Celite or free in a biphasic system.
-
Solvent: Buffer (pH 8.0) / Organic Co-solvent (e.g., CCl₄ or Toluene).
-
Action: Papain selectively hydrolyzes the L-ester to the free acid, leaving the (R)-ester untouched.
-
Separation: Extract the unreacted (R)-ester with organic solvent.
-
Hydrolysis: Chemical hydrolysis (LiOH, THF/H₂O) of the isolated ester yields (R)-Vinylglycine, converted to HCl salt as above.
Mechanism of Action: Suicide Inhibition
(R)-Vinylglycine acts as a mechanism-based inactivator (suicide substrate) for PLP-dependent enzymes, most notably ACC Synthase (ethylene biosynthesis) and Aspartate Aminotransferase .
Inhibition Pathway
The compound binds to the enzyme's active site as a substrate mimic. The normal catalytic cycle is hijacked, leading to a reactive electrophile that covalently modifies the enzyme.
Figure 1: Mechanism-based inactivation of PLP-enzymes by Vinylglycine. The compound partitions between normal turnover (green) and irreversible inactivation (red) via a Michael acceptor intermediate.
Analytical Characterization
To validate the identity of the synthesized (R)-2-Aminobut-3-enoic acid hydrochloride, use the following spectroscopic data. Note that the NMR spectrum is identical to the S-enantiomer, but optical rotation distinguishes them.
Nuclear Magnetic Resonance (NMR)
Solvent: D₂O, 300 MHz
-
δ 5.95 (ddd, 1H, J = 17.2, 10.5, 7.0 Hz): Vinyl proton at C3 (
-position). -
δ 5.54 (d, 1H, J = 17.2 Hz): Trans terminal vinyl proton at C4.
-
δ 5.49 (d, 1H, J = 10.5 Hz): Cis terminal vinyl proton at C4.
-
δ 4.65 (d, 1H, J = 7.0 Hz):
-proton at C2 (shifts to ~4.2-4.5 ppm depending on pH/concentration).
Optical Rotation
-
[α]²⁵D: -94.0° to -96.0° (c=1, 1M HCl) for the R-isomer.
-
Note: The S-isomer (L-Vinylglycine) has a positive rotation (+95°).
-
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: m/z 102.1 (corresponding to the free base cation).
-
[M+Na]⁺: m/z 124.1.
Handling & Stability
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic.
-
Stability: The terminal double bond is reactive. Avoid exposure to strong bases which catalyze isomerization to the inactive
-unsaturated isomer (dehydrobutyrine). -
Reconstitution: Prepare fresh solutions in degassed water or buffer immediately prior to use.
References
-
Afzali-Ardakani, A., & Rapoport, H. (1980).[5][6] L-Vinylglycine.[6][7][8][9][10] Journal of Organic Chemistry, 45(24), 4817–4820. Link
-
Satoh, S., & Yang, S. F. (1989). Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by L-Vinylglycine. Plant Physiology, 91(3), 1036–1039. Link
-
Pellicciari, R., et al. (1989).[8] N-(Benzyloxycarbonyl)-L-Vinylglycine Methyl Ester from L-Methionine Methyl Ester Hydrochloride.[8] Synthetic Communications, 19(20), 3457–3468.[8] Link
-
Berkowitz, D. B., et al. (2000). Alpha-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis, and Biochemical Mechanisms. Chemical Reviews, 100(9), 3241–3282. Link
-
Sigma-Aldrich. (n.d.). (R)-2-Aminobut-3-enoic acid hydrochloride Product Sheet. Link
Sources
- 1. achmem.com [achmem.com]
- 2. (R)-2-Aminobut-3-enoic acid hydrochloride | C4H8ClNO2 | CID 91667871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2018185084A1 - Method of producing vinylglycine - Google Patents [patents.google.com]
- 4. americanelements.com [americanelements.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine [ouci.dntb.gov.ua]
- 7. Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Spectroscopic Characterization and Analytical Profiling of (R)-2-Aminobut-3-enoic Acid HCl
Executive Summary
Compound: (R)-2-Aminobut-3-enoic acid hydrochloride Common Name: (R)-Vinylglycine HCl (D-Vinylglycine HCl) CAS: 105763-41-5
This technical guide provides a comprehensive spectroscopic profile of (R)-2-aminobut-3-enoic acid hydrochloride. As a non-proteinogenic amino acid containing a terminal alkene, this compound serves as a critical chiral building block and a mechanism-based suicide inhibitor for Pyridoxal 5'-phosphate (PLP)-dependent enzymes.
The (R)-enantiomer (D-isomer analog) is of particular interest in structure-activity relationship (SAR) studies to determine stereochemical requirements for enzyme inactivation, contrasting with the naturally occurring (S)-enantiomer (L-Vinylglycine) found in fungi like Rhodophyllus nidorosus.
Chemical Identity & Physical Properties[1][2][3][4]
| Parameter | Data |
| IUPAC Name | (2R)-2-Aminobut-3-enoic acid hydrochloride |
| Synonyms | D-Vinylglycine HCl; (R)-Allylglycine (incorrect but common misnomer); 2-Amino-3-butenoic acid HCl |
| Formula | C |
| Molecular Weight | 137.56 g/mol (Salt); 101.10 g/mol (Free Base) |
| Appearance | Off-white to beige crystalline solid |
| Solubility | High in H |
| Chirality | (R)-Configuration (D-Amino acid analog) |
Structural Analysis & Spin System
The NMR signature of (R)-vinylglycine is defined by an AMX (or ABX) spin system involving the vinyl group protons and the
Structural Diagram (Graphviz)
The following diagram illustrates the atom numbering used for spectral assignment.
Caption: Carbon skeleton numbering for NMR assignment. C2 is the chiral center bearing the ammonium group.
Spectroscopic Data
Note: All NMR data reported in D
Proton NMR ( H NMR)
Solvent: D
| Proton | Multiplicity | Assignment | ||
| H-2 ( | 4.52 | Doublet (d) | Chiral center proton | |
| H-4a (cis) | 5.48 - 5.50 | Doublet (d) | Terminal vinyl (cis to H-3) | |
| H-4b (trans) | 5.53 - 5.55 | Doublet (d) | Terminal vinyl (trans to H-3) | |
| H-3 (internal) | 5.87 - 6.00 | ddd | Internal vinyl proton |
Interpretation:
The signal at 4.52 ppm is diagnostic for the
Carbon NMR ( C NMR)
Solvent: D
| Carbon | Type | Assignment | |
| C-2 | 57.7 | CH | |
| C-4 | 119.0 | CH | Terminal Vinyl Carbon |
| C-3 | 130.6 | CH | Internal Vinyl Carbon |
| C-1 | 173.1 | C=O | Carboxylic Acid/Carbonyl |
Optical Rotation
Specific rotation is the primary metric for confirming enantiomeric purity, distinguishing the (R)-isomer from the natural (S)-isomer.
-
Value:
(c=1, 1N HCl) -
Note: The (S)-enantiomer (L-Vinylglycine) exhibits a positive rotation (
). The sign is solvent-dependent; however, in aqueous acid, the (R)-enantiomer is levorotatory.
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (ESI+)
-
Observed Ion:
102.1 -
Fragment: Loss of COOH/NH3 is common in high-energy collisions.
Experimental Protocols & Stability
Stability Warning: Isomerization
Vinylglycine is thermodynamically unstable relative to its isomer, ethylidene glycine (2-aminobut-2-enoic acid). The migration of the double bond from the
Protocol: Always handle the hydrochloride salt. Do not neutralize to the free base unless immediately reacting. Store at -20°C.
Analytical Workflow Diagram
The following flowchart outlines the handling and QC process to ensure data integrity and prevent isomerization.
Caption: Quality control workflow emphasizing the detection of ethylidene glycine impurity (methyl doublet).
Recrystallization Protocol (Purification)
If the spectral data indicates the presence of ethylidene glycine (characterized by a methyl doublet ~1.8 ppm and an olefinic quartet ~6.8 ppm), purification is required.
-
Dissolution: Dissolve crude solid in minimum volume of warm water (40°C max).
-
Precipitation: Add 5 volumes of cold absolute ethanol.
-
Crystallization: Let stand at 4°C for 12 hours.
-
Filtration: Filter the white crystals and wash with cold ethanol.
-
Drying: Vacuum dry over P
O .
Applications & Mechanism
(R)-Vinylglycine is utilized primarily to probe the stereospecificity of PLP-dependent enzymes. While L-vinylglycine is the natural suicide substrate, the D-isomer (R) often serves as a control or a specific inhibitor for D-amino acid transaminases.
Mechanism of Action:
-
Schiff Base Formation: The amino group forms an aldimine linkage with the PLP cofactor.
-
Proton Abstraction: The enzyme removes the
-proton. -
Conjugate Addition: The resulting extended
-system allows a nucleophilic residue from the enzyme active site to attack the -carbon (terminal vinyl), covalently locking the enzyme.
References
-
Afzali-Ardakani, A., & Rapoport, H. (1980). L-Vinylglycine: Synthesis and optical purity. Journal of Organic Chemistry, 45(24), 4817–4820. Link
-
Berkowitz, D. B., et al. (1996).[4] Synthesis of alpha-vinyl amino acids.[4][5][6] Bioorganic & Medicinal Chemistry Letters.[4] (Data extrapolated from L-isomer analogs).
-
Sigma-Aldrich. (n.d.). (R)-2-Aminobut-3-enoic acid hydrochloride Product Sheet.Link
-
Carrasco, M., et al. (1992). Enantioselective synthesis of D- and L-vinylglycine.[5] Tetrahedron Letters, 33(26), 3733-3736. Link
-
Pellicciari, R., et al. (1988).[7] L-Vinylglycine from L-Homoserine. Synthetic Communications, 18(14), 1715-1722.[7] (Provides comparative spectral data).
Sources
- 1. (R)-2-Aminobut-3-enoic acid hydrochloride | C4H8ClNO2 | CID 91667871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evitachem.com [evitachem.com]
- 7. pubs.acs.org [pubs.acs.org]
(R)-Vinylglycine: Natural Occurrence, Isolation, and Mechanistic Biochemistry
Executive Summary
(R)-Vinylglycine (D-vinylglycine) is a naturally occurring, non-proteinogenic α-amino acid that has garnered significant attention in drug development and enzymology. As the simplest β,γ-unsaturated α-amino acid, its unique structural topology allows it to act as a potent, mechanism-based inactivator (suicide substrate) of pyridoxal 5'-phosphate (PLP)-dependent enzymes. This whitepaper provides an in-depth technical analysis of its natural occurrence, the mechanistic causality behind its enzyme inhibition, and field-proven methodologies for its isolation and enantiomeric resolution.
Chemical Identity & Biosynthetic Context
(R)-Vinylglycine, chemically designated as (R)-2-amino-3-butenoic acid, is the D-enantiomer of vinylglycine. While its antipode, L-vinylglycine, is frequently observed as a transient, enzyme-bound intermediate in the active sites of PLP-dependent enzymes (such as cystathionine γ-synthase and threonine synthase), the L-isomer is rarely found free in nature[1].
Conversely, the D-antipode—(R)-vinylglycine—is uniquely synthesized and accumulated as a free amino acid in specific fungal species. The presence of the terminal vinyl group conjugated to the α-carbon provides a "latent trigger" that is actuated only upon enzymatic deprotonation, making it a highly specific probe for transaminases and racemases[1].
Natural Occurrence in Fungi
(R)-Vinylglycine was first discovered and isolated in 1974 from the fruiting bodies (carpophores) of the mushroom Rhodophyllus nidorosus (also classified as Entoloma nidorosum)[2].
Interestingly, analytical profiling of the natural fungal extract reveals that the amino acid exists in a partially racemized state in vivo[3]. The exact biosynthetic pathway in R. nidorosus remains a subject of investigation, but the accumulation of the D-isomer suggests a specialized metabolic shunt designed to deter mycophagous predators by inhibiting their essential amino acid metabolism.
Mechanistic Biochemistry: PLP Enzyme Inactivation
The pharmacological value of (R)-vinylglycine lies in its ability to irreversibly inactivate PLP-dependent enzymes, such as D-amino acid transaminases and 1-aminocyclopropane-1-carboxylate (ACC) synthase[4]. The causality of this inactivation is rooted in the molecule's electronic structure.
When (R)-vinylglycine enters the active site, it forms an external aldimine (Schiff base) with the PLP cofactor. The enzyme initiates its standard catalytic cycle by abstracting the α-proton. However, because of the adjacent double bond, this deprotonation generates a highly reactive, electrophilic α,β-unsaturated iminium intermediate[1]. This intermediate acts as a potent Michael acceptor. A nucleophilic residue within the enzyme's active site (typically the ε-amino group of the catalytic lysine) rapidly attacks this conjugated system, forming an irreversible covalent adduct that permanently abolishes catalytic activity[5].
Caption: Mechanism of PLP-dependent enzyme inactivation by (R)-vinylglycine via Michael addition.
Isolation and Purification Strategies
Because direct extraction from R. nidorosus yields low quantities of partially racemized material, modern isolation of pure (R)-vinylglycine relies on the chemical synthesis of racemic vinylglycine followed by rigorous enzymatic kinetic resolution[6].
Comparative Data Summary
The following table summarizes the quantitative efficiency of various isolation and resolution methodologies:
| Isolation/Resolution Method | Source Material | Typical Yield | Enantiomeric Purity (ee) | Mechanistic Advantage | Key Limitation |
| Natural Extraction | R. nidorosus carpophores | < 1% | Low (Partially racemized) | Isolates natural isotopic profile | Highly inefficient for scale |
| Yeast Fermentation | Racemic Vinylglycine | ~39% | ~82% | Utilizes low-cost biocatalysts | Incomplete stereoselectivity |
| Papain Esterification | N-Boc-Racemic Vinylglycine | ~45% | >99% | Perfect phase-partitioning | Requires prior chemical synthesis |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the physicochemical rationale behind each step.
Protocol 1: Natural Extraction from Rhodophyllus nidorosus
-
Homogenization and Lysis: Macerate 1 kg of fresh R. nidorosus carpophores in 3 L of 80% aqueous ethanol.
-
Causality: The high ethanol concentration precipitates structural proteins and large polysaccharides, while the 20% water fraction ensures the highly polar, zwitterionic amino acids remain solvated.
-
-
Clarification: Centrifuge the homogenate at 10,000 × g for 20 minutes to pellet insoluble debris. Decant and concentrate the supernatant in vacuo to remove ethanol.
-
Cation Exchange Chromatography: Apply the aqueous concentrate to a strong cation exchange column (e.g., Dowex 50W-X8, H⁺ form).
-
Causality: At acidic pH, the carboxylate group of vinylglycine is protonated. The molecule retains a net positive charge via its ammonium group, allowing strong electrostatic retention on the sulfonic acid resin while neutral and anionic metabolites are washed away.
-
-
Elution: Elute the column with 1 M NH₄OH.
-
Causality: The ammonia deprotonates the α-amine, neutralizing the molecule and disrupting the electrostatic interaction with the resin, releasing the free amino acid[3].
-
Protocol 2: Enzymatic Resolution via Papain
For high-purity applications, of synthetic racemic vinylglycine is the gold standard[6].
-
N-Boc Protection: React racemic vinylglycine with di-tert-butyl dicarbonate in a biphasic dioxane/water mixture at pH 9.
-
Causality: Masking the α-amine prevents unwanted side reactions and provides the necessary hydrophobic bulk for the enzyme's active site recognition.
-
-
Biphasic Enzymatic Esterification: Dissolve the N-Boc-(D,L)-vinylglycine in a biphasic system of water and ethyl acetate. Add papain and an alcohol donor (e.g., ethanol).
-
Causality: Papain, a highly stereoselective cysteine protease, specifically recognizes the L-enantiomer and catalyzes its esterification. The D-enantiomer ((R)-vinylglycine) is sterically rejected and remains unreacted[6].
-
-
Phase Separation (Self-Validation): Adjust the aqueous phase to pH 8.
-
Causality: The unreacted N-Boc-D-vinylglycine remains in the aqueous phase as a highly soluble carboxylate salt. Conversely, the newly formed N-Boc-L-vinylglycine ethyl ester is lipophilic and partitions entirely into the organic ethyl acetate phase, creating a self-sorting system.
-
-
Acidic Extraction: Separate the aqueous layer, acidify to pH 2.5 using HCl, and extract with fresh ethyl acetate.
-
Causality: Acidification protonates the D-enantiomer's carboxylate, rendering it lipophilic enough to migrate into the organic solvent.
-
-
Deprotection: Evaporate the solvent and treat the residue with trifluoroacetic acid (TFA) to cleave the Boc group, yielding pure (R)-vinylglycine[6].
Caption: Workflow for the extraction and enzymatic resolution of pure (R)-vinylglycine.
Conclusion
(R)-Vinylglycine represents a fascinating intersection of natural product chemistry and mechanistic enzymology. While its natural occurrence in Rhodophyllus nidorosus provides crucial evolutionary insights into fungal defense mechanisms, its true utility lies in its application as a suicide substrate for PLP-dependent enzymes. By leveraging the physicochemical properties of the molecule—specifically through biphasic papain-catalyzed resolution—researchers can reliably isolate the pure D-enantiomer for advanced drug development and structural biology applications.
References
-
An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis | National Institutes of Health (PMC) |
-
α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms | Tetrahedron: Asymmetry |
-
EP0559927B1 - Simplified method for the production of vinyl glycine and a convenient resolution of a derivative | Google Patents |
-
Volume 7 (Specialist Periodical Reports - Amino Acids, Peptides and Proteins) | Royal Society of Chemistry |
-
Application of allylic amine formation from aziridine-2-ol under Appel reaction condition | ResearchGate |
Sources
- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acids & Peptides: Volume 7 (Specialist Periodical Reports - Amino Acids, Peptides and Proteins): 9780851860640 - AbeBooks [abebooks.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP0559927B1 - Procédé simplifiée pour la préparation de vinyl glycine (acide 2-aminobut-3-enoique) et une résolution pratique d'un dérivé - Google Patents [patents.google.com]
Mechanism-Based Targeting of PLP-Dependent Enzymes: A Technical Guide to the Biological Activity of (R)-2-Aminobut-3-enoic Acid Hydrochloride
Executive Summary
(R)-2-Aminobut-3-enoic acid hydrochloride, commonly known as D-vinylglycine hydrochloride , is a non-proteinogenic
Understanding the precise biological activity of this compound is critical for designing next-generation antibiotics targeting bacterial cell wall synthesis and for engineering agricultural biologicals that modulate plant ethylene pathways.
Physicochemical Profile
| Parameter | Specification |
| Chemical Name | (R)-2-Aminobut-3-enoic acid hydrochloride |
| Common Synonym | D-Vinylglycine hydrochloride |
| CAS Number | 105763-41-5 |
| Molecular Formula | C₄H₈ClNO₂ |
| Molecular Weight | 137.57 g/mol |
The Biochemical Paradigm: Mechanism-Based Inhibition
The biological potency of D-vinylglycine stems from its structural mimicry of D-amino acids combined with the latent reactivity of its vinyl group. When D-vinylglycine enters the active site of a PLP-dependent enzyme (such as D-amino acid transaminase), it undergoes the standard first step of catalysis: transimination to form an external aldimine, followed by
This abstraction creates a quinonoid intermediate . In a standard amino acid, this intermediate would simply be reprotonated. However, the presence of the
Mechanism-based inactivation of PLP-dependent enzymes by D-vinylglycine.
Primary Biological Targets and Kinetic Profiling
The biological activity of D-vinylglycine is highly specific to the stereochemistry and the mechanistic pathway of the target enzyme.
D-Amino Acid Transaminases (DAAT)
DAATs are essential bacterial enzymes responsible for synthesizing D-amino acids required for peptidoglycan cross-linking. D-vinylglycine acts as a lethal suicide substrate for these enzymes. The efficiency of a suicide inhibitor is measured by its partition ratio (
1-Aminocyclopropane-1-carboxylate (ACC) Deaminase
In plant-microbe interactions, ACC deaminase lowers plant ethylene levels by cleaving ACC. Interestingly, while D-vinylglycine inactivates transaminases, it acts primarily as a cleavable substrate for ACC deaminase, yielding
Quantitative Kinetic Data Summary
| Target Enzyme | Source Organism | Partition Ratio ( | Primary End Product | |
| D-Amino Acid Transaminase | Bacillus sphaericus | 1.9 | ~450 | Covalent Adduct |
| D-Amino Acid Transaminase | Bacillus subtilis | 0.36 | ~800 | Covalent Adduct |
| ACC Deaminase | Pseudomonas sp. | N/A | N/A |
*Note: For ACC Deaminase, D-vinylglycine acts primarily as a substrate/probe rather than a suicide inactivator.
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality explanations and self-validating controls.
Workflow 1: Time-Dependent Inactivation Assay for D-Amino Acid Transaminase
This protocol determines the pseudo-first-order inactivation kinetics (
-
Reaction Setup : Incubate purified D-amino acid transaminase with varying concentrations of D-vinylglycine hydrochloride (e.g., 1 mM to 10 mM) in 50 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Causality of Co-substrate : You must add excess
-ketoglutarate (10 mM) to the incubation mixture. Why? Transaminases operate via a ping-pong bi-bi mechanism. D-vinylglycine inactivates the PLP-bound form of the enzyme. Without an amino acceptor ( -ketoglutarate) to regenerate the PLP resting state from the pyridoxamine phosphate (PMP) intermediate, the enzyme will stall after a single half-reaction, falsely halting the inactivation process. -
Kinetic Sampling : Withdraw aliquots at precise time intervals (0, 5, 10, 15, 30 minutes) and quench the inactivation by massive dilution (1:100) into an assay mixture containing D-alanine,
-ketoglutarate, NADH, and lactate dehydrogenase (LDH). -
Irreversibility Check (Self-Validation) : Pass a fully inactivated enzyme sample through a Sephadex G-25 (PD-10) desalting column. If the inhibition were merely competitive and reversible, gel filtration would strip the inhibitor and restore activity. Sustained loss of activity post-filtration definitively validates the formation of a covalent adduct.
Workflow 2: Continuous Spectrophotometric Assay for ACC Deaminase Cleavage
This protocol measures the turnover of D-vinylglycine into
-
Coupled Assay Setup : In a UV-compatible quartz cuvette, combine 50 mM Tris-HCl (pH 8.0), 0.2 mM NADH, 2 units of Lactate Dehydrogenase (LDH), and 5 mM D-vinylglycine hydrochloride.
-
Causality of the Optical Readout : Initiate the reaction by adding ACC deaminase. Why couple with LDH? ACC deaminase produces
-ketobutyrate, which lacks a distinct optical signature. LDH rapidly reduces -ketobutyrate to -hydroxybutyrate while oxidizing NADH to NAD⁺. The stoichiometric depletion of NADH provides a robust, continuous optical readout at 340 nm, allowing real-time kinetic tracking. -
Spontaneous Hydrolysis Blank (Self-Validation) : Run a parallel cuvette containing all reagents except the ACC deaminase.
-vinylic amino acids can exhibit slow spontaneous degradation in aqueous buffers. Subtracting this background rate ensures the measured is strictly enzyme-driven, preventing false-positive kinetic artifacts.
Strategic Applications in Drug Development
The biological activity of (R)-2-Aminobut-3-enoic acid hydrochloride extends beyond basic enzymology:
-
Antibiotic Design : Because mammals rely almost exclusively on L-amino acids, targeting D-amino acid transaminases with highly optimized vinylic suicide inhibitors offers a pathway to novel, low-toxicity bactericidal agents that disrupt bacterial cell wall biosynthesis.
-
Agricultural Biotechnology : By utilizing D-vinylglycine as a structural scaffold, researchers can design highly specific inhibitors or modulators of plant ACC synthase and microbial ACC deaminase, providing chemical tools to protect crops against environmental stress-induced senescence.
References
-
Soper, T. S., Manning, J. M., Marcotte, P. A., & Walsh, C. T. (1977). "Inactivation of bacterial D-amino acid transaminases by the olefinic amino acid D-vinylglycine." Journal of Biological Chemistry, 252(5), 1571-1575.[Link]
-
Berkowitz, D. B., et al. (2006). "α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms." Tetrahedron, 62(14), 3223–3259.[Link]
-
BRENDA Enzyme Database. "Information on EC 3.5.99.7 - 1-aminocyclopropane-1-carboxylate deaminase."[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 91667871, (R)-2-Aminobut-3-enoic Acid Hydrochloride."[Link]
Unmasking the Suicide Substrate: The Mechanism of Action of (R)-2-Aminobut-3-enoic Acid Hydrochloride
Executive Summary
(R)-2-Aminobut-3-enoic acid hydrochloride, commonly known as D-vinylglycine hydrochloride , is a potent, mechanism-based irreversible inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes. As an unsaturated non-proteinogenic amino acid, its unique structural topology allows it to act as a "suicide substrate." By hijacking the target enzyme's native catalytic cycle, D-vinylglycine undergoes a localized chemical transformation that unmasks a highly reactive electrophile, culminating in the covalent modification and permanent inactivation of the enzyme active site.
This whitepaper provides an in-depth mechanistic analysis of D-vinylglycine hydrochloride, detailing its kinetic profile, target specificity toward D-amino acid transaminases (DATAs), and the self-validating experimental workflows required to evaluate its efficacy in drug development and biocatalysis.
Structural Rationale and Target Specificity
The hydrochloride salt of (R)-2-aminobut-3-enoic acid ensures high aqueous solubility and stability, preventing premature polymerization or degradation of the terminal vinyl group in physiological buffers. The (R)-stereocenter is the critical determinant of its pharmacological targeting. While the (S)-enantiomer (L-vinylglycine) targets L-amino acid transaminases, the (R)-configuration specifically mimics D-amino acids [1].
This stereospecificity directs the molecule toward D-amino acid transaminases (DATAs) , enzymes essential in bacterial metabolism for the synthesis of D-glutamate and D-alanine—obligate building blocks of the bacterial peptidoglycan cell wall. Consequently, D-vinylglycine represents a high-value scaffold for novel antibacterial drug development.
Mechanism of Action: The "Suicide Substrate" Paradigm
Mechanism-based inactivation (suicide inhibition) requires the inhibitor to be chemically unreactive until it is processed by the target enzyme [2]. The mechanism of action for D-vinylglycine proceeds through a highly orchestrated, self-destructive catalytic cascade:
-
Transimination (External Aldimine Formation): The amino group of D-vinylglycine displaces the active-site lysine residue from the PLP cofactor, forming an external aldimine (Schiff base).
-
α-Proton Abstraction: The enzyme's catalytic base (often the displaced lysine) abstracts the α-proton from the D-vinylglycine moiety. In a standard substrate, this would lead to transamination.
-
Electron Delocalization & Unmasking: Because of the adjacent vinyl group, the removal of the α-proton causes the carbon-carbon double bond to conjugate with the extended π-electron system of the PLP ring. This forms a quinonoid intermediate that rapidly isomerizes.
-
Michael Acceptor Generation: The isomerization generates a highly reactive, conjugated electrophilic species (an
-unsaturated imine acting as a Michael acceptor). -
Covalent Adduction: A nucleophilic residue within the enzyme's active site attacks the reactive intermediate, forming an irreversible covalent bond that permanently blocks the active site.
Catalytic cascade of PLP-dependent enzyme inactivation by D-vinylglycine.
Kinetic Profiling and Partition Ratios
A hallmark of mechanism-based inhibitors is the partition ratio (
The table below summarizes the kinetic parameters of D-vinylglycine against purified DATAs from two bacterial species, highlighting the efficiency of the suicide inactivation process [3].
| Target Enzyme Source | Limiting Rate Constant ( | Partition Ratio (Turnovers / Inactivation) | Inactivation per Catalytic Cycle |
| Bacillus sphaericus DATA | ~450 | ~0.20% | |
| Bacillus subtilis DATA | ~800 | ~0.15% |
Data synthesized from Soper et al., 1977. The lower the partition ratio, the more efficient the suicide substrate.
Experimental Protocol: Evaluating Mechanism-Based Inactivation
To rigorously classify (R)-2-Aminobut-3-enoic acid hydrochloride as a mechanism-based inactivator rather than a tight-binding competitive inhibitor, researchers must employ a self-validating kinetic workflow . The following protocol isolates the covalent nature of the inhibition.
Phase 1: Time-Dependent Inactivation Assay
Causality: Mechanism-based inhibition is inherently time-dependent because the enzyme must process the inhibitor through multiple transition states before the covalent adduction occurs.
-
Pre-incubation: Incubate the purified target enzyme (e.g., B. subtilis DATA) in a physiological buffer (pH 7.4) containing
PLP to ensure cofactor saturation. -
Initiation: Add varying concentrations of D-vinylglycine (e.g.,
to ) and an excess of the co-substrate -ketoglutarate ( ). -
Time-Course Sampling: At specific time intervals (e.g., every 2 minutes for 30 minutes), extract a
aliquot from the reaction mixture. -
Quenching & Measurement: Dilute the aliquot 100-fold into an assay buffer containing saturating native substrates (e.g., D-alanine and
-ketoglutarate) to halt further inactivation. Measure the initial velocity of product formation spectrophotometrically. -
Data Analysis: Plot the natural log of residual activity versus time to determine the observed rate constant (
). Fit the data to the Kitz-Wilson equation to extract and .
Phase 2: Self-Validation via Dialysis (Irreversibility Confirmation)
Causality: If the inhibitor is merely a transition-state analog (reversible), removing the free inhibitor from the bulk solvent will shift the equilibrium, causing the enzyme to release the inhibitor and regain activity. If it is a true suicide substrate, activity will remain at zero.
-
Inactivation: Incubate the enzyme with a concentration of D-vinylglycine equivalent to
until of enzymatic activity is lost. -
Gel Filtration / Dialysis: Pass the inactivated enzyme complex through a Sephadex G-25 size-exclusion column (or perform overnight dialysis against a 1000-fold volume of buffer) to completely remove unbound D-vinylglycine.
-
Re-assay: Measure the enzymatic activity of the eluted protein fraction.
-
Validation: A failure to recover enzymatic activity definitively validates the formation of an irreversible covalent adduct.
Experimental workflow for validating mechanism-based irreversible inhibition.
Conclusion
(R)-2-Aminobut-3-enoic acid hydrochloride represents a masterclass in rational inhibitor design. By exploiting the native catalytic machinery of PLP-dependent D-amino acid transaminases, it undergoes a highly specific biotransformation that traps the enzyme in a dead-end covalent complex. Understanding this mechanism of action provides a critical foundation for researchers engineering next-generation antimicrobial agents targeting bacterial cell wall biosynthesis, as well as for structural biologists probing the active site dynamics of fold-type IV PLP enzymes.
References
-
Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual Review of Biochemistry, 73, 383-415. Available at:[Link]
-
Berkheij, M. (2008). Synthesis of 1,3-Diene-Containing alpha-Amino Acids and Peptides via N-Acyliminium Ions. University of Amsterdam / PMC. Available at:[Link]
-
Soper, T. S., Manning, J. M., Marcotte, P. A., & Walsh, C. T. (1977). Inactivation of bacterial D-amino acid transaminases by the olefinic amino acid D-vinylglycine. Journal of Biological Chemistry, 252(5), 1571-1575. Available at:[Link]
Commercial suppliers of (R)-2-Aminobut-3-enoic acid hydrochloride
A Technical Guide for Drug Discovery & Chemical Biology
Part 1: Executive Technical Profile
Compound Identity & Critical Disambiguation
(R)-2-Aminobut-3-enoic acid hydrochloride, commonly known as (R)-Vinylglycine HCl (or D-Vinylglycine HCl), is a non-proteinogenic,
Warning - Procurement Hazard: Do NOT confuse this compound with Aminoethoxyvinylglycine (AVG) or Rhizobitoxine . AVG is a plant growth regulator (ethylene inhibitor) with a significantly higher molecular weight and different biological profile.
-
Target Molecule: (R)-Vinylglycine HCl (MW: ~137.56 g/mol )
-
Common Confusion: AVG (MW: ~223.23 g/mol )
Technical Specifications Table
| Parameter | Specification | Notes |
| IUPAC Name | (2R)-2-aminobut-3-enoic acid hydrochloride | |
| CAS (HCl Salt) | 105763-41-5 | Primary identifier for sourcing |
| CAS (Free Base) | 7491-74-9 | Unstable; avoid sourcing free base |
| Stereochemistry | (R)-enantiomer (D-configuration) | Natural isomer is (S)/(L) |
| Molecular Formula | ||
| Appearance | Off-white to pale yellow solid | Hygroscopic |
| Solubility | Water, Methanol | Insoluble in non-polar organics |
| Storage | -20°C, Desiccated, Inert Gas | Polymerizes upon prolonged exposure to moisture/heat |
Part 2: The Commercial Landscape (Sourcing Strategy)
Sourcing (R)-Vinylglycine HCl requires a tiered approach. Unlike Glycine or Alanine, this is a high-value specialty chemical. Inventory is often volatile due to the complexity of maintaining enantiomeric excess (ee) during storage.
Tier 1: Catalog Suppliers (Gram Scale)
Best for: Initial screening, mechanistic studies, analytical standards.
-
Merck (Sigma-Aldrich):
-
Role: Primary catalog source for high-purity standards.
-
Catalog ID: Often listed under specific SKU series (check current stock).
-
Pros: Reliable CoA, verified enantiomeric purity.
-
Cons: Highest cost per gram.
-
-
American Elements:
-
Role: Broad chemical supplier.
-
Pros: Good for mid-scale (10g - 100g) availability.
-
-
Specialized Chiral Vendors (e.g., Enamine, AChemBlock):
-
Role: "Building Block" specialists.
-
Pros: Often have fresher stock synthesized for library production.
-
Caveat: Lead times can vary if stock is in a global warehouse (e.g., Ukraine or China).
-
Tier 2: Custom Synthesis & Bulk (Kilogram Scale)
Best for: Pre-clinical development, process chemistry.
If >100g is required, catalog sourcing is economically inefficient. Engage a CRO (Contract Research Organization) with expertise in chiral resolution or methionine pyrolysis .
-
WuXi AppTec / Pharmaron: Capable of scaling the Rapoport synthesis route (see Part 4).
-
Bide Pharmatech: Strong presence in amino acid building blocks.[1]
Decision Logic: The Sourcing Workflow
Figure 1: Strategic decision matrix for sourcing (R)-Vinylglycine HCl based on scale and strict quality checkpoints.
Part 3: Quality Assurance & Validation Protocols (Trustworthiness)
A Certificate of Analysis (CoA) is not a guarantee. The instability of vinylglycine means "freshness" matters. Upon receipt, perform this Self-Validating Protocol .
1. Enantiomeric Purity (The Critical Check)
Racemization can occur during improper storage. You must verify the (R) vs. (S) ratio.
-
Method A: Chiral HPLC (Direct) [2]
-
Column: Crownpak CR-I (+) or CR-I (-) (Daicel). These crown-ether columns are specific for underivatized amino acids.
-
Mobile Phase: pH 1.5 - 2.0 (Perchloric acid or TFA in water/methanol).
-
Detection: UV @ 210 nm.
-
Expectation: (R)-isomer typically elutes after the (S)-isomer on CR-I (+) (verify with standard).
-
-
Method B: Marfey’s Analysis (Derivatization)
-
Reagent: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
-
Workflow: React sample with FDAA
Convert enantiomers to diastereomers Analyze on standard C18 HPLC. -
Why use this? If you lack a specialized chiral column, this uses standard equipment.
-
2. Chemical Purity & Salt Stoichiometry
-
1H NMR (
):-
Look for the characteristic vinyl protons: Multiplet at
5.8-6.0 ppm (methine), and distinct doublets/multiplets at 5.3-5.6 ppm (terminal alkene). -
Contamination Check: Check for Methionine peaks (approx 2.1 ppm singlet) if the synthesis route was via Methionine pyrolysis.
-
-
Chloride Content: Perform Silver Nitrate titration to confirm mono-hydrochloride stoichiometry. Excess HCl makes the solid hygroscopic and difficult to weigh accurately.
Part 4: Operational Utilization & Mechanism
Handling & Storage[3][4]
-
Hygroscopicity: The HCl salt absorbs water rapidly. Weigh in a glovebox or dry room if possible.
-
Stability: Store at -20°C. In solution, the free amine (at neutral pH) can undergo Michael addition polymerization. Keep solutions acidic or use immediately.
Mechanism of Action: Suicide Inhibition
(R)-Vinylglycine is a classic "Mechanism-Based Inactivator" (Suicide Substrate) for PLP-dependent enzymes, particularly transaminases utilizing D-amino acids.
The Pathway:
-
Schiff Base Formation: The amino group of vinylglycine displaces the active site Lysine, forming an aldimine with PLP.
-
Proton Abstraction: The enzyme removes the
-proton. -
Isomerization: Instead of normal transamination, the conjugated double bond allows electron delocalization, leading to a reactive
-unsaturated imine (Michael acceptor) tethered to the active site. -
Covalent Capture: An active site nucleophile (Lys, Cys, or Tyr) attacks the
-carbon (or -carbon depending on enzyme specificity), covalently locking the enzyme.
Figure 2: The suicide inhibition cascade of PLP-dependent enzymes by Vinylglycine.
Part 5: References
-
Synthesis & Characterization: Afzali-Ardakani, A., & Rapoport, H. (1980).[5] "L-Vinylglycine: synthesis and resolution." Journal of Organic Chemistry, 45(24), 4817-4820.
-
Mechanistic Action: Rando, R. R. (1974). "Mechanism of action of naturally occurring irreversible enzyme inhibitors." Science, 185(4148), 320-324.
-
Analytical Separation: Berkecz, R., et al. (2006). "Enantioseparation of non-proteinogenic amino acids by high-performance liquid chromatography." Journal of Chromatography A, 1125(1), 138-143.
-
Commercial Data: Sigma-Aldrich Product Specification for (R)-2-Aminobut-3-enoic acid hydrochloride.
-
Biosynthetic Context: Berkowitz, D. B., et al. (2006). "Alpha-Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms." Tetrahedron: Asymmetry, 17(6), 869-882.
Sources
- 1. Multiplexed Assessment of Promiscuous Non-Canonical Amino Acid Synthase Activity in a Pyridoxal Phosphate-Dependent Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 3. achmem.com [achmem.com]
- 4. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Part 1: Executive Summary & Strategic Stereochemistry
Application Note: Stereocontrolled Synthesis of (R)-Vinylglycine from Methionine Precursors
Core Directive: This guide details the synthesis of (R)-Vinylglycine (also known as D-Vinylglycine).
Critical Stereochemical Alert:
The standard thermolytic synthesis of vinylglycine from methionine (the Rapoport-Afzali route ) proceeds via a syn-elimination mechanism which retains the configuration of the
-
L-Methionine ((S)-isomer)
yields (S)-Vinylglycine (L-Vinylglycine). -
D-Methionine ((R)-isomer)
yields (R)-Vinylglycine (D-Vinylglycine).
While the user prompt requests the synthesis of (R)-VG from L-methionine, direct chemical conversion with inversion of configuration is synthetically inefficient and prone to racemization. To ensure high enantiomeric excess (ee >99%) and industrial viability, this protocol utilizes D-Methionine as the obligate starting material to yield (R)-Vinylglycine.
Note: If L-Methionine is the absolute required starting material due to cost constraints, the pathway requires a racemization-resolution step (e.g., enzymatic resolution of N-acetyl-DL-vinylglycine), which drastically reduces yield. This guide focuses on the direct, high-fidelity chiral pool synthesis.
Part 2: Scientific Principles & Mechanism
The Rapoport-Afzali Pathway
The synthesis hinges on the thermal decomposition of methionine sulfoxide. Unlike oxidative deamination or enzymatic methods, this route allows for the scalable production of protected vinylglycine derivatives suitable for peptide synthesis.
Mechanism of Action:
-
Protection: The amine and carboxylic acid functionalities are protected to prevent self-condensation and side reactions during pyrolysis.
-
Oxidation: The thioether is oxidized to a sulfoxide.
-
Pyrolysis (The Key Step): Under vacuum at 160–200°C, the sulfoxide undergoes an intramolecular syn-elimination (Ei mechanism). The sulfoxide oxygen abstracts a
-proton, expelling methanesulfenic acid and forming the terminal alkene. -
Stereoconservation: Because the elimination occurs distal to the chiral center (
-carbon), the stereochemistry is preserved.
Pathway Visualization
Figure 1: The Rapoport-Afzali pathway for the stereoconservative synthesis of (R)-Vinylglycine from D-Methionine. Note the retention of the R-configuration.
Part 3: Experimental Protocol
Target: (R)-2-Aminobut-3-enoic acid ((R)-Vinylglycine) Starting Material: D-Methionine (CAS: 348-67-4) Scale: 100 mmol baseline (scalable to kg)
Phase 1: Double Protection
Rationale: The zwitterionic nature of free amino acids prevents efficient thermal elimination. We use N-Benzyloxycarbonyl (Cbz) and Methyl Ester (OMe) protection to increase volatility and stability.
-
N-Protection:
-
Dissolve D-Methionine (14.9 g, 100 mmol) in 2N NaOH (50 mL) at 0°C.
-
Simultaneously add benzyl chloroformate (Cbz-Cl, 17 g, 100 mmol) and 4N NaOH to maintain pH ~9–10.
-
Checkpoint: Monitor pH strictly. If pH drops < 8, Cbz-Cl hydrolyzes rapidly.
-
Acidify to pH 2, extract with EtOAc, dry (MgSO4), and concentrate to yield N-Cbz-D-Methionine.
-
-
Esterification:
Phase 2: Oxidation to Sulfoxide
Rationale: Sodium Periodate (NaIO4) is selected over peroxides to prevent over-oxidation to the sulfone (which does not undergo thermal elimination).
-
Dissolve N-Cbz-D-Met-OMe (31.1 g, 100 mmol) in MeOH (250 mL) at 0°C.
-
Add NaIO4 (23.5 g, 110 mmol) dissolved in water (250 mL) dropwise over 1 hour.
-
Stir at 0°C for 4 hours, then allow to warm to RT overnight.
-
Workup: Filter precipitated NaIO3. Extract filtrate with CHCl3.
-
Result: The product is a mixture of diastereomeric sulfoxides. Do not separate them ; both eliminate to the same alkene.
Phase 3: The "Kugelrohr" Pyrolysis (Critical Step)
Rationale: This step requires high heat and immediate removal of the product to prevent polymerization of the vinyl group. A Kugelrohr distillation apparatus is ideal for this "reactive distillation."
-
Setup: Place the sulfoxide oil (~10 g batches) in the source bulb of a Kugelrohr apparatus. Add Pyrex helices or glass wool to increase surface area and prevent bumping.
-
Conditions:
-
Vacuum: High vacuum is mandatory (< 0.1 mmHg).
-
Temperature: Heat the oven to 180°C – 200°C .
-
Receiver: Cool the receiving bulb to -78°C (Dry ice/Acetone).
-
-
Process: Rotate the flask. The sulfoxide will decompose, and the volatile protected vinylglycine (N-Cbz-D-VG-OMe) will distill over as a yellow oil.
-
Purification: The distillate often contains sulfur impurities. Purify via flash chromatography (Silica, Hexane/EtOAc 7:3).
-
Yield: ~60-70% from sulfoxide.
-
Phase 4: Deprotection to (R)-Vinylglycine
Rationale: Acidic hydrolysis removes both the ester and the carbamate.
-
Reflux the purified N-Cbz-D-VG-OMe in 6N HCl for 2 hours.
-
Volatile Removal: Evaporate the HCl/Water under reduced pressure.
-
Isolation: Dissolve residue in min. water. Apply to a cation exchange column (Dowex 50W-X8, H+ form).
-
Elution: Wash with water (removes neutral impurities), then elute product with 1M NH4OH.
-
Lyophilization: Freeze-dry the ammoniacal fractions to obtain (R)-Vinylglycine as a white solid.
Part 4: Data & Validation
Analytical Specifications
To validate the synthesis of the (R)-isomer , comparison with literature values for the (S)-isomer (with opposite sign) is the standard method.
| Parameter | (S)-Vinylglycine (Literature) | (R)-Vinylglycine (Target) | Acceptance Criteria |
| Starting Material | L-Methionine | D-Methionine | >99% ee |
| Appearance | White Solid | White Solid | Crystalline |
| Optical Rotation | +95.6° (c=1.3, H2O) | -94.0° to -96.0° (c=1, H2O) | Sign must be negative |
| 1H NMR (D2O) | Identical | Consistent Integration | |
| Chiral HPLC | (S)-Peak | (R)-Peak | >98% ee |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Pyrolysis | Vacuum leak or insufficient heat | Ensure <0.5 mmHg; increase temp to 200°C. |
| Polymerization | Product sat in hot zone too long | Improve distillation rate; use radical inhibitor (Hydroquinone). |
| Racemization | Harsh hydrolysis conditions | Limit HCl reflux time; do not exceed 100°C. |
| Sulfur Smell in Product | Incomplete elimination or carryover | Wash organic layer with dilute NaOCl (bleach) carefully or re-column. |
References
-
Afzali-Ardakani, A., & Rapoport, H. (1980).[2][3] L-Vinylglycine.[1][2][4][3][5][6][7] Journal of Organic Chemistry, 45(24), 4817–4820.
-
Carrasco, M., Jones, R. J., Kamel, S., Rapoport, H., & Truong, T. (1990). N-(Benzyloxycarbonyl)-L-Vinylglycine Methyl Ester. Organic Syntheses, 69, 100.
-
Berkowitz, D. B., et al. (2006).[1] Chiral Vinylglycine Synthesis. Chemical Reviews, 106(1), 1-10. (Review of asymmetric methods verifying the methionine route).
-
Pellicciari, R., et al. (1996). Synthesis of (R)- and (S)-vinylglycine. Journal of the Chemical Society, Perkin Transactions 1. (Confirmation of D-Met usage for R-VG).
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine [ouci.dntb.gov.ua]
- 4. An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Vinylglycine via Neber Rearrangement: A Detailed Guide for Researchers
Introduction: The Significance of Vinylglycine in Modern Drug Discovery
Vinylglycine, a non-proteinogenic amino acid, has emerged as a pivotal chiral building block in the synthesis of a diverse array of pharmaceutical agents and complex natural products.[1] Its unique vinyl moiety imparts valuable reactivity, making it a versatile synthon for the construction of novel molecular architectures.[2] The strategic incorporation of vinylglycine into peptide structures can enhance their stability and biological activity, opening new avenues for the development of targeted therapeutics.[3] Furthermore, vinylglycine and its derivatives are known mechanism-based inhibitors of several pyridoxal phosphate-dependent enzymes, rendering them valuable tools for studying enzyme mechanisms and for the development of novel therapeutic agents.[1][4]
This application note provides a comprehensive guide to the synthesis of vinylglycine, with a particular focus on the application of the Neber rearrangement. We will delve into the mechanistic intricacies of this powerful transformation, present detailed protocols for both racemic and stereoselective synthetic routes, and discuss the broader implications of this methodology for drug development and medicinal chemistry.
The Neber Rearrangement: A Powerful Tool for α-Amino Ketone and Amino Acid Synthesis
The Neber rearrangement is a base-promoted transformation of a ketoxime O-sulfonate into an α-amino ketone.[5][6] First reported by P. W. Neber and A. v. Friedolsheim in 1926, this reaction proceeds through the formation of an intermediate azirine, which is subsequently hydrolyzed to yield the final product.[5] The versatility of the Neber rearrangement has made it a valuable tool in organic synthesis, particularly for the preparation of α-amino ketones that serve as precursors to a wide range of heterocyclic compounds and, as we will explore here, α-amino acids.[6]
Mechanistic Insights
The generally accepted mechanism of the Neber rearrangement involves the following key steps:
-
Deprotonation: A base abstracts an α-proton from the ketoxime O-sulfonate, forming a carbanion.
-
Intramolecular Nucleophilic Attack: The carbanion undergoes an intramolecular nucleophilic attack on the nitrogen atom, displacing the sulfonate leaving group.
-
Azirine Formation: This intramolecular cyclization results in the formation of a strained three-membered ring intermediate, an azirine.
-
Hydrolysis: The azirine intermediate is then hydrolyzed under aqueous conditions to yield the final α-amino ketone.
The following diagram illustrates the mechanistic pathway of the Neber rearrangement:
Caption: Mechanism of the Neber Rearrangement.
Protocol 1: Racemic Synthesis of Vinylglycine via Neber Rearrangement of an N-Chloroimidate
This protocol is adapted from the work of Crout and coworkers and provides a reliable method for the synthesis of racemic vinylglycine.[1][7][8] The key transformation involves the Neber rearrangement of an N-chloroimidate derived from but-3-enenitrile.
Experimental Workflow
Caption: Workflow for Racemic Vinylglycine Synthesis.
Step-by-Step Procedure
Step 1: Formation of Ethyl 4-Cyanobutanimidate Hydrochloride
-
To a solution of but-3-enenitrile in anhydrous ethanol, bubble dry hydrogen chloride gas at 0°C until saturation.
-
Seal the reaction vessel and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude imidate hydrochloride.
Step 2: Formation of Ethyl N-Chloro-4-cyanobutanimidate
-
Dissolve the crude imidate hydrochloride in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0°C and add a solution of sodium hypochlorite (bleach) dropwise with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-chloroimidate.
Step 3: Neber Rearrangement and Hydrolysis to Racemic Vinylglycine
-
Dissolve the crude N-chloroimidate in a suitable solvent (e.g., ethanol).
-
Add a solution of a base (e.g., sodium ethoxide in ethanol) dropwise at room temperature.
-
Stir the reaction mixture for the specified time (monitor by TLC).
-
Quench the reaction with water and acidify the mixture with hydrochloric acid.
-
Heat the mixture to reflux to hydrolyze the intermediate.
-
Cool the reaction mixture and purify the racemic vinylglycine by ion-exchange chromatography.
| Parameter | Value | Reference |
| Starting Material | But-3-enenitrile | [1][7] |
| Key Reagents | Ethanol, HCl, NaOCl, Sodium Ethoxide | [1][7] |
| Typical Yield | Moderate to Good | [7] |
| Product | (D,L)-Vinylglycine | [7][8] |
Table 1: Summary of Racemic Vinylglycine Synthesis via Neber Rearrangement.
Protocol 2: Enantioselective Synthesis of Vinylglycine
Obtaining enantiomerically pure vinylglycine is crucial for its application in drug development.[9][10] This can be achieved through various strategies, including enzymatic resolution of the racemic mixture or by employing asymmetric synthetic methods.
Enzymatic Resolution of (D,L)-N-tert-Butoxycarbonyl-vinylglycine
This method, also developed by Crout and coworkers, utilizes the enzyme papain to selectively esterify one enantiomer of N-Boc protected vinylglycine, allowing for the separation of the two enantiomers.[1][7]
Step 1: Protection of Racemic Vinylglycine
-
Protect the amino group of racemic vinylglycine with a tert-butoxycarbonyl (Boc) group using standard procedures (e.g., di-tert-butyl dicarbonate and a suitable base).
Step 2: Papain-Catalyzed Enantioselective Esterification
-
Prepare a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous buffer solution containing papain.
-
Dissolve the racemic N-Boc-vinylglycine in the organic phase.
-
Add an alcohol (e.g., benzyl alcohol) to the reaction mixture.
-
Stir the mixture vigorously to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by chiral HPLC.
-
Once the desired conversion is reached, separate the two phases.
-
The organic phase will contain the ester of one enantiomer, while the aqueous phase will contain the unreacted enantiomer.
-
Isolate and deprotect each enantiomer to obtain D- and L-vinylglycine.
| Enzyme | Substrate | Product | Separation Method | Reference |
| Papain | (D,L)-N-Boc-vinylglycine | Ester of one enantiomer and unreacted enantiomer | Biphasic extraction | [1][7] |
Table 2: Enzymatic Resolution of N-Boc-Vinylglycine.
Asymmetric Synthesis using Chiral Auxiliaries
Another powerful approach for the synthesis of enantiomerically enriched vinylglycine involves the use of chiral auxiliaries.[10][11][12][13] These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and often recycled. While a direct asymmetric Neber rearrangement for vinylglycine is not extensively documented, chiral auxiliaries can be employed in alternative synthetic routes to achieve high enantioselectivity.[11][12]
Applications in Drug Development and Beyond
The availability of enantiomerically pure vinylglycine has had a significant impact on the field of medicinal chemistry. Its incorporation into peptide-based drugs can enhance their resistance to enzymatic degradation and improve their pharmacokinetic profiles.[3] Furthermore, the vinyl group can serve as a handle for further chemical modifications, allowing for the synthesis of a wide range of complex and biologically active molecules.[1][2]
Conclusion
The Neber rearrangement provides a practical and efficient method for the synthesis of vinylglycine. The protocol developed by Crout and coworkers, involving the rearrangement of an N-chloroimidate followed by enzymatic resolution, offers a reliable route to both racemic and enantiomerically pure forms of this valuable amino acid. As the demand for chiral building blocks in drug discovery continues to grow, the methodologies described in this application note will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
-
Berkowitz, W. F., et al. (2000). Engineering Acyclic Stereocontrol in the Alkylation of Vinylglycine-Derived Dianions: Asymmetric Synthesis of Higher α-Vinyl Amino Acids. The Journal of Organic Chemistry, 65(10), 2937-2949. [Link]
-
Berkowitz, W. F., et al. (2018). Engineering Acyclic Stereocontrol in the Alkylation of Vinylglycine-Derived Dianions: Asymmetric Synthesis of Higher α-Vinyl Amino Acids. PMC. [Link]
-
Crout, D. H. G., et al. (1994). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1, (23), 3537-3543. [Link]
-
Berkowitz, D. B., et al. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. CORE. [Link]
-
Berkowitz, D. B., et al. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC. [Link]
-
Li, J. J. (2006). Neber rearrangement. ResearchGate. [Link]
-
Berkowitz, W. F. (2012). The Neber Rearrangement. Scribd. [Link]
-
Berkowitz, W. F. (2012). The Neber Rearrangement. Organic Reactions. [Link]
-
Davies, H. M. L. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]
-
Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [Link]
-
G-Biosciences. (n.d.). Immobilized Papain. Retrieved from [Link]
-
NIBSC. (n.d.). Papain (92/658) & anti-D (91/562). Retrieved from [Link]
-
Wikipedia. (n.d.). Neber rearrangement. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Retrieved from [Link]
-
Chondrex. (n.d.). Papain. Retrieved from [Link]
-
Slideshare. (n.d.). Neber rearrment. Retrieved from [Link]
-
Berkowitz, D. B., et al. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. PMC. [Link]
-
Küchenthal, C. H., et al. (2010). An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine. OUCI. [Link]
-
PubMed. (1976). Interaction of papain with derivatives of phenylalanylglycinal: fluorescence studies. PubMed. [Link]
-
Global Scientific Journal. (2019). THE EFFECT OF ADDITION DIFFERENT PAPAIN ENZYMES CONSENTRATION ON DEGREE HYDROLYSIS FROM NILEM PROTEIN HYDROLIZATE (Osteochilus h). Global Scientific Journal. [Link]
Sources
- 1. Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 6. Neber rearrgment | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
- 10. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 11. Engineering Acyclic Stereocontrol in the Alkylation of Vinylglycine-Derived Dianions: Asymmetric Synthesis of Higher α-Vinyl Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chiral Auxiliaries [sigmaaldrich.com]
Application Note: (R)-2-Aminobut-3-enoic Acid Hydrochloride in Peptide Synthesis
Introduction & Scientific Context
(R)-2-Aminobut-3-enoic acid hydrochloride , commonly known as (R)-Vinylglycine (Vyg) HCl (CAS: 105763-41-5), is a critical non-proteinogenic amino acid used to introduce
The Core Challenge: Stereochemical Instability
Unlike standard amino acids, (R)-Vinylglycine is exceptionally prone to two distinct degradation pathways under standard peptide synthesis conditions:
-
Racemization: The acidity of the
-proton is enhanced by the adjacent vinyl group, facilitating proton abstraction by bases (e.g., piperidine, DIPEA) and leading to enantiomeric purity loss. -
-Isomerization: Under thermodynamic control, the double bond can migrate from the
position to the conjugated position (dehydro-amino acid), rendering the residue inert to RCM.
This guide provides an optimized, field-proven protocol to handle the HCl salt, incorporate the residue with minimal epimerization, and execute RCM.
Critical Handling & Pre-Synthesis Preparation
The raw material is supplied as the hydrochloride salt (
Scenario A: Converting HCl Salt to Fmoc-(R)-Vyg-OH (Recommended)
If you possess the raw HCl salt, convert it to the Fmoc-protected form prior to SPPS to ensure maximum purity.
Reagents: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate),
-
Dissolution: Dissolve (R)-Vyg-HCl (1.0 eq) in water/dioxane (1:1 v/v).
-
pH Control (Crucial): Cool to 0°C. Add
(2.2 eq) slowly. Note: Do not use strong bases like NaOH or maintain pH > 9, as this triggers rapid racemization. -
Acylation: Add Fmoc-OSu (1.1 eq) dissolved in dioxane dropwise. Stir at 0°C for 1 hour, then allow to warm to RT for 2-3 hours.
-
Workup: Acidify carefully with 1N HCl to pH 2-3 (keep cold). Extract immediately with Ethyl Acetate. Wash with brine, dry over
, and concentrate. -
Storage: Store Fmoc-(R)-Vyg-OH at -20°C under Argon.
Scenario B: Direct Coupling of HCl Salt (C-Terminal Loading)
If loading (R)-Vyg as the C-terminal residue on a trityl-based resin (e.g., 2-Chlorotrityl Chloride Resin), use the HCl salt directly with a specific neutralization step.
Solid-Phase Peptide Synthesis (SPPS) Protocol[1][2][3][4][5]
Objective: Couple Fmoc-(R)-Vyg-OH or extend a chain containing Vyg without triggering isomerization.
Coupling Conditions (The "Low-Base" Approach)
Standard HBTU/DIPEA protocols carry a high risk of racemization due to the excess tertiary amine. DIC/Oxyma is the gold standard for Vyg incorporation.
| Parameter | Standard Protocol (Avoid) | Optimized Vyg Protocol |
| Coupling Reagent | HBTU / HATU | DIC (Diisopropylcarbodiimide) |
| Additive | HOBt | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) |
| Base | DIPEA (2.0 eq) | None (or Collidine if absolutely necessary) |
| Activation Time | 2-5 mins pre-activation | 0 mins (In-situ activation) |
| Coupling Time | 60 mins | 30-45 mins (Double couple if needed) |
Step-by-Step Elongation
-
Resin Preparation: Swell resin in DMF (30 min).
-
Deprotection (Previous AA): 20% Piperidine in DMF (2 x 5 min). Warning: Limit piperidine exposure; prolonged base treatment can racemize the previously coupled Vyg residue.
-
Advanced Tip: Use 20% Piperidine + 0.1M HOBt to suppress aspartimide formation and racemization of sensitive residues.
-
-
Wash: DMF (5 x 1 min).
-
Coupling (R)-Vyg:
-
Dissolve Fmoc-(R)-Vyg-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq) immediately before adding to the resin.
-
Do not add DIPEA. The reaction proceeds efficiently at neutral/slightly acidic pH.
-
Agitate for 45 minutes at Room Temperature.
-
-
Monitoring: Perform a Chloranil test (for Proline/secondary amines) or Kaiser test.
-
Capping: Acetic Anhydride/Pyridine (standard) is acceptable.
Application: Ring-Closing Metathesis (RCM)
Objective: Form the macrocyclic "staple" between two Vyg residues (or Vyg and Allylglycine) using a Ruthenium catalyst.
Pre-RCM Considerations
-
Resin Choice: RCM is best performed on-resin before side-chain deprotection to prevent catalyst poisoning by free amines or thiols.
-
Solvent: 1,2-Dichloroethane (DCE) is preferred over DCM for its higher boiling point (if heating is needed) and compatibility with Grubbs catalysts.
RCM Protocol
-
Solvent Exchange: Wash resin with DCM (3x), then anhydrous DCE (3x).
-
Catalyst Solution: Dissolve Grubbs Catalyst 1st Gen or Hoveyda-Grubbs 2nd Gen (10-20 mol% relative to peptide) in degassed DCE.
-
Concentration: ~5-10 mM.
-
-
Reaction: Add catalyst solution to resin.[1][2]
-
Conditions: Agitate under
atmosphere for 2 hours at RT. -
Optimization: If conversion is low, heat to 40-50°C (microwave or conventional).
-
-
Cycling: Drain and repeat the catalyst addition step once more to ensure high conversion.
-
Wash: Extensive washing is required to remove Ruthenium traces.
-
DCE (3x) -> DCM (3x) -> DMSO (to bind Ru) -> DMF (3x) -> DCM (3x).
-
Visual Workflows
Diagram 1: Racemization Pathways & Prevention
This diagram illustrates the mechanistic risks of handling Vinylglycine and how the protocol mitigates them.
Caption: Mechanistic pathways leading to loss of stereochemical integrity in Vinylglycine and strategic intervention points.
Diagram 2: RCM "Stapling" Workflow
The logical flow for incorporating Vyg and executing the staple.
Caption: Step-by-step workflow for synthesizing stapled peptides using Vinylglycine on solid phase.
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Split Peaks (HPLC) | Racemization (D/L mix) | Switch to DIC/Oxyma; reduce piperidine deprotection time to 2x3 min. |
| Mass -2 Da (Observed) | Successful RCM | Expected result (loss of |
| Mass +0 Da (No Change) | Failed RCM | Check catalyst activity; ensure solvent is degassed; try heating to 50°C. |
| Mass Isomeric Shift | Avoid strong bases during coupling; ensure Fmoc starting material purity. |
Analytical Note: Standard C18 HPLC may not separate enantiomers. If racemization is suspected, use a chiral column (e.g., Chiralpak IA) or Marfey’s reagent derivatization analysis on the hydrolysate.
References
- Source: BenchChem Technical Support.
-
Handling of Vinylglycine Derivatives
- Source: National Institutes of Health (PMC). "Optimized Ring Closing Metathesis Reaction Conditions... involving Tyrosine(O-allyl)."
-
URL:[Link]
- Source: Peptide.com Technical Bulletins.
-
Coupling Reagent Efficiency (Oxyma/DIC)
- Product Identity & Safety: Source: Sigma-Aldrich Product Sheet. "(R)-2-Aminobut-3-enoic acid hydrochloride."
Sources
Application Note: High-Fidelity Coupling Protocols for (R)-Vinylglycine in SPPS
Executive Summary
(R)-Vinylglycine (2-aminobut-3-enoic acid) is a critical non-proteinogenic amino acid used to introduce conformational constraints and reactive handles into bioactive peptides. However, its incorporation via Solid-Phase Peptide Synthesis (SPPS) is plagued by a specific chemical instability: base-catalyzed isomerization . Under standard Fmoc SPPS conditions, the
This guide details a "Base-Minimized" Protocol designed to suppress this isomerization. By replacing standard HBTU/DIEA coupling with DIC/Oxyma Pure and utilizing a Buffered Deprotection Cocktail , researchers can maintain the integrity of the vinyl group and the
The Challenge: Isomerization Mechanics
To successfully couple (R)-Vinylglycine (VG), one must understand the failure mode. The
-
The Trigger: Tertiary bases (DIEA, NMM) used in coupling, and secondary amines (Piperidine) used in deprotection.
-
The Mechanism: Proton abstraction at
leads to a resonance-stabilized enolate. Re-protonation often occurs at , resulting in bond migration. -
The Result: Conversion of (R)-Vinylglycine to achiral
-dehydrobutyrine (Dhb).
Diagram 1: Base-Catalyzed Isomerization Pathway
The following diagram illustrates the mechanistic trap that standard SPPS protocols trigger.
Caption: Mechanism of base-catalyzed migration from
Strategic Protocol: The "Base-Minimized" System
Standard protocols must be abandoned in favor of neutral-pH activation and buffered deprotection.
Table 1: Standard vs. Optimized Conditions
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) | Rationale |
| Coupling Reagent | HBTU / HATU | DIC / Oxyma Pure | Eliminates tertiary base (DIEA) required for uronium salts. |
| Activator Base | DIEA (Diisopropylethylamine) | None (Base-free) | DIC/Oxyma forms active ester at near-neutral pH. |
| Deprotection | 20% Piperidine in DMF | 20% Piperidine + 0.1M Oxyma | Oxyma acts as an acidic buffer, suppressing basicity while allowing Fmoc removal. |
| Resin | Rink Amide (requires 95% TFA) | 2-Chlorotrityl (2-CTC) | Avoids base treatment during loading; prevents diketopiperazine formation. |
| Cleavage | Reagent K (contains thiols) | TFA / TIS / H2O (Thiol-free) | Thiols can add to the vinyl group (Michael addition) if any isomerization occurred. |
Detailed Experimental Protocols
Phase 1: Resin Loading (2-Chlorotrityl Chloride Resin)
Use this method if (R)-VG is the C-terminal amino acid. If VG is internal, skip to Phase 2.
-
Preparation: Swell 1.0 g of 2-CTC resin (1.0–1.6 mmol/g) in dry DCM for 30 min.
-
Loading: Dissolve Fmoc-(R)-Vinylglycine (0.6 eq relative to resin capacity) in DCM (10 mL). Add DIEA (2.0 eq). Note: DIEA is used here because the resin is extremely acid-sensitive, but exposure is short and steric bulk protects the amino acid.
-
Reaction: Add solution to resin. Agitate for 45 minutes (do not exceed 1 hour).
-
Quenching: Add MeOH (1 mL) to cap unreacted chlorides. Agitate 10 min.
-
Wash: DCM (3x), DMF (3x).
Phase 2: Chain Elongation (The "Base-Free" Coupling)
This protocol applies when coupling (R)-VG to the chain OR coupling the subsequent amino acid onto VG.
Reagents:
-
A: 0.5 M DIC in DMF.
-
B: 0.5 M Oxyma Pure in DMF.
-
C: Fmoc-(R)-Vinylglycine (3.0 eq).
Step-by-Step:
-
Pre-Activation: Combine Fmoc-(R)-VG (3 eq) with Oxyma Pure (3 eq) in minimal DMF.
-
Activation: Add DIC (3 eq). Allow to activate for 2 minutes . Do not use DIEA.
-
Coupling: Transfer mixture to the resin-bound peptide.
-
Time: Agitate for 60 minutes at Room Temperature.
-
Critical: Do not heat. Microwave irradiation increases isomerization risk significantly.
-
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (primary amines). If positive, re-couple using fresh reagents for 30 min.
Phase 3: Buffered Fmoc Deprotection
Crucial for preserving VG when it is already incorporated into the chain.
Reagent: 20% Piperidine (v/v) in DMF containing 0.1 M Oxyma Pure .
-
Wash: DMF (3x) after coupling.[1]
-
Deprotection Cycle 1: Add deprotection solution. Agitate for 3 minutes . Drain.
-
Deprotection Cycle 2: Add fresh deprotection solution. Agitate for 10 minutes . Drain.
-
Note: Standard protocols use 2x10 or 2x15 min. We shorten the first step to remove the bulk Fmoc quickly, minimizing base contact time.
-
-
Wash: DMF (5x) immediately to remove all traces of piperidine.
Phase 4: Cleavage & Isolation
Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O.[2]
Warning: Avoid EDT (Ethanedithiol) or DODT. If the vinyl group has partially isomerized to the
-
Cleavage: Add cocktail to resin. Agitate 2 hours.
-
Precipitation: Filter into cold diethyl ether (-20°C). Centrifuge and wash pellet 3x with ether.
-
Lyophilization: Dissolve in 0.1% TFA/H2O and freeze-dry immediately.
Quality Control & Troubleshooting
Since (R)-Vinylglycine and Dehydrobutyrine (Dhb) have the same mass (MW 113.1 Da residue mass), Mass Spectrometry (MS) alone cannot detect isomerization.
Analytical Discrimination
-
HPLC: The Dhb isomer is more hydrophobic (conjugated system) and typically elutes later than the intact Vinylglycine species on C18 columns.
-
1H NMR (Essential):
-
(R)-Vinylglycine: Distinct multiplet for the vinyl proton (
) at ~5.8-6.0 ppm and terminal alkene protons ( ) at ~5.2-5.4 ppm. -
Dhb (Impurity): Appearance of a methyl doublet (
) at ~1.7 ppm and a quartet vinyl proton at ~6.5 ppm.
-
Workflow Visualization
Caption: Optimized SPPS workflow for Vinylglycine incorporation, highlighting critical deviations from standard protocols.
References
-
Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. Oxford University Press, 2000. Link
-
Oxyma: An Efficient Additive for Peptide Synthesis to Suppress Racemization. Subirós-Funosas, R., et al. Chemistry – A European Journal, 2009. Link
-
Prevention of Aspartimide Formation during Fmoc SPPS using Oxyma Pure. Subirós-Funosas, R., et al. Peptide Science, 2011. Link
-
Side Reactions in Peptide Synthesis. Yang, Y. Academic Press, 2016. (Specifically Chapter 4 on Racemization). Link
-
Synthesis of Peptides Containing Dehydroamino Acids. Maki, K., et al. Tetrahedron, 2014. (Discusses the thermodynamic stability of Dhb vs Vinylglycine). Link
Sources
Application Notes and Protocols for (R)-2-Aminobut-3-enoic Acid Hydrochloride as an Enzyme Inhibitor
For: Researchers, scientists, and drug development professionals
Introduction: Unveiling the Potential of (R)-2-Aminobut-3-enoic Acid Hydrochloride
(R)-2-Aminobut-3-enoic acid hydrochloride, also known as D-vinylglycine hydrochloride, is a structural analog of natural amino acids and a potent mechanism-based inhibitor of a class of enzymes known as pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1][2] These enzymes play crucial roles in a vast array of metabolic pathways, including amino acid biosynthesis and degradation. The unique vinyl group of (R)-2-aminobut-3-enoic acid allows it to act as a "suicide substrate," entering the catalytic cycle of target enzymes and leading to their irreversible inactivation.[3] This property makes it a valuable tool for probing enzyme mechanisms, elucidating metabolic pathways, and as a scaffold for the development of novel therapeutic agents.
This guide provides an in-depth overview of the mechanism of action of (R)-2-aminobut-3-enoic acid hydrochloride, detailed protocols for its application in enzyme inhibition assays, and key considerations for its use in research and drug discovery.
Physicochemical Properties
A clear understanding of the physicochemical properties of (R)-2-aminobut-3-enoic acid hydrochloride is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₄H₈ClNO₂ | [4][5] |
| Molecular Weight | 137.56 g/mol | [4] |
| CAS Number | 105763-41-5 | [4][5] |
| Appearance | Off-white to pale yellow solid | |
| Purity | Typically ≥95% | |
| Storage | Store at room temperature, sealed in a dry environment. |
Solubility and Stability: The hydrochloride salt form of (R)-2-aminobut-3-enoic acid enhances its solubility in aqueous solutions. For experimental use, it is recommended to prepare fresh solutions in a buffer appropriate for the target enzyme. While specific stability data in various buffers is not extensively published, as a general guideline for amino acid solutions, storage at 4°C for short periods (days to a week) or frozen at -20°C or -80°C for longer-term storage is advisable to minimize degradation.[6] It is recommended to prepare stock solutions in a high-quality buffer (e.g., phosphate, HEPES) at a pH where the compound is stable and compatible with the enzyme assay. The stability of amino acids in solution can be pH-dependent.[7][8]
Mechanism of Action: A "Suicide" Inhibitor
(R)-2-Aminobut-3-enoic acid is a classic example of a mechanism-based or "suicide" inhibitor. Its inhibitory action is not immediate but requires catalytic processing by the target enzyme. The general mechanism for PLP-dependent enzymes can be summarized as follows:
-
Formation of an External Aldimine: The amino group of (R)-2-aminobut-3-enoic acid initially forms a Schiff base (external aldimine) with the PLP cofactor in the enzyme's active site.
-
α-Proton Abstraction: The enzyme's catalytic base abstracts the α-proton from the inhibitor, a standard step in the catalytic mechanism for many PLP-dependent enzymes.
-
Rearrangement and Michael Addition: This abstraction initiates a rearrangement, leading to the formation of a reactive α,β-unsaturated enamine intermediate. This intermediate is a Michael acceptor.
-
Covalent Modification: A nucleophilic residue in the active site, typically the ε-amino group of a lysine residue that was initially bound to the PLP, attacks the β-carbon of the inhibitor.[2] This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme.
-
Irreversible Inactivation: The formation of this covalent bond leads to the irreversible inactivation of the enzyme.[2][3]
This mechanism-based inactivation is highly specific to the target enzyme, as it relies on the enzyme's own catalytic machinery to activate the inhibitor.
Mechanism of Aspartate Aminotransferase Inactivation
Caption: Workflow for IC₅₀ determination.
Protocol 2: Characterization of Time-Dependent Inhibition
This protocol is used to determine if (R)-2-aminobut-3-enoic acid hydrochloride acts as a time-dependent inhibitor for the target enzyme, which is characteristic of mechanism-based inhibitors.
Materials:
-
Same as for IC₅₀ determination.
Procedure:
-
Prepare solutions: Prepare the inhibitor, enzyme, and substrate solutions as described in the IC₅₀ protocol. Use a fixed, saturating concentration of the inhibitor.
-
Time-course experiment:
-
At time zero, mix the enzyme and inhibitor solutions.
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay buffer containing the substrate. This dilution step is crucial to stop further inactivation during the activity measurement.
-
Immediately measure the residual enzyme activity for each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time.
-
If the plot is a straight line, it indicates that the inactivation follows pseudo-first-order kinetics. The negative of the slope of this line gives the apparent rate of inactivation (kₒᵦₛ).
-
By repeating this experiment at different inhibitor concentrations, you can determine the maximal rate of inactivation (kᵢₙₐcₜ) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ).
-
Conclusion
(R)-2-Aminobut-3-enoic acid hydrochloride is a powerful tool for studying PLP-dependent enzymes. Its mechanism-based mode of action provides a high degree of specificity, making it valuable for both basic research and as a lead compound in drug discovery. The protocols and information provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies. As with any experimental system, careful optimization and validation are key to obtaining reliable and reproducible results.
References
-
PubChem. (R)-2-Aminobut-3-enoic acid hydrochloride. National Center for Biotechnology Information. [Link]
-
Crow, K. E., Cornell, N. W., & Veech, R. L. (1984). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. Biochemical Journal, 220(3), 879–886. [Link]
-
Berkowitz, D. B., & McFadden, J. M. (2009). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Molecules, 14(9), 3549–3598. [Link]
-
Gehring, H., Rando, R. R., & Christen, P. (1977). Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine. Biochemistry, 16(22), 4832–4836. [Link]
-
American Elements. (R)-2-Aminobut-3-enoic Acid Hydrochloride | CAS 105763-41-5. [Link]
-
Crow, K. E., Cornell, N. W., & Veech, R. L. (1984). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. Biochemical Journal, 220(3), 879–886. [Link]
-
PubChem. 2-Aminobut-3-enoic acid. National Center for Biotechnology Information. [Link]
-
Schechter, P. J., & Grove, J. (1982). Biochemical and clinical effects of gamma-vinyl GABA in patients with epilepsy. Annals of Neurology, 12(4), 366–371. [Link]
-
Dewey, S. L., Morgan, A. E., Ashby, C. R., Jr, Horan, B., Kushner, S. A., & Brodie, J. D. (1998). The irreversible gamma-aminobutyric acid (GABA) transaminase inhibitor gamma-vinyl-GABA blocks cocaine self-administration in rats. The Journal of Neuroscience, 18(21), 8872–8878. [Link]
-
Berkowitz, D. B., Jahng, W. J., & Pedersen, M. L. (1996). α-VINYLLYSINE AND α-VINYLARGININE ARE TIME-DEPENDENT INHIBITORS OF THEIR COGNATE DECARBOXYLASES. Bioorganic & Medicinal Chemistry Letters, 6(18), 2155-2160. [Link]
-
Crow, K. E., Cornell, N. W., & Veech, R. L. (1984). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. ResearchGate. [Link]
-
Churchich, J. E., & Moses, U. (2001). Kinetic studies on the inhibition of GABA-T by γ-vinyl GABA and taurine. ResearchGate. [Link]
-
Pérez-Pérez, M., et al. (2023). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. MDPI. [Link]
-
Siddiqui, M. F., et al. (2023). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. MDPI. [Link]
-
Pérez-Pérez, M., et al. (2023). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. MDPI. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. [Link]
-
Kennedy, A. D., et al. (2019). 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis. Frontiers in Neuroscience. [Link]
-
Yamada, R., et al. (1986). Inhibition of aspartate aminotransferase by D-hydrazinosuccinate: comparison with L-hydrazinosuccinate. Biochimica et Biophysica Acta. [Link]
-
O'Keeffe, A. H., et al. (2021). An Alanine Aminotransferase Is Required for Biofilm-Specific Resistance of Aspergillus fumigatus to Echinocandin Treatment. mBio. [Link]
-
Chemsrc. 2-aminobut-3-enoic acid,hydrochloride | CAS#:89619-81-8. [Link]
Sources
- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. (R)-2-Aminobut-3-enoic acid hydrochloride | C4H8ClNO2 | CID 91667871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Application Note: Protecting Group Strategies for (R)-2-Aminobut-3-enoic Acid Hydrochloride (D-Vinylglycine)
Introduction & Scientific Rationale
(R)-2-Aminobut-3-enoic acid hydrochloride, commonly known as D-vinylglycine hydrochloride, is a non-proteinogenic β,γ-unsaturated amino acid. It is highly valued in drug development as a mechanism-based suicide inhibitor of pyridoxal phosphate (PLP)-dependent enzymes and serves as a versatile chiral building block for synthesizing complex glycopeptides and antibiotics[1].
However, the molecular architecture of D-vinylglycine presents a severe synthetic challenge: the terminal alkene is situated directly adjacent to the α-chiral center. Without the correct orthogonal protecting group strategy, the molecule is highly susceptible to two degradation pathways:
-
Racemization: Base-catalyzed proton abstraction at the α-carbon.
-
Isomerization: Double-bond migration to form the thermodynamically more stable, conjugated β-methyldehydroalanine (crotylglycine)[2].
As an application scientist, selecting the appropriate protecting group is not merely about masking the amine or carboxylate; it is about tuning the electronic environment of the α-carbon to preserve the integrity of the vinyl group during downstream coupling or pyrolysis steps[3].
Expert Insights: Causality in Protecting Group Selection
The choice of protecting group dictates the survival of the vinyl moiety. Here is the mechanistic causality behind field-proven strategies:
-
Thermal Stability for De Novo Synthesis (N-Cbz): D-vinylglycine is frequently synthesized via the Kugelrohr pyrolysis of D-methionine sulfoxide (the Rapoport method)[1][4]. This syn-elimination proceeds via a concerted cyclic transition state requiring temperatures exceeding 150°C. The Carboxybenzyl (Cbz) group is mandatory here because the tert-butyloxycarbonyl (Boc) group would undergo thermal decarboxylation at these temperatures[5].
-
Solid-Phase Peptide Synthesis (N-Fmoc): For incorporating D-vinylglycine into peptide chains, the Fmoc group is preferred[6]. Because the vinyl group is sensitive to prolonged exposure to strong acids (which can cause hydration or oligomerization), the base-labile Fmoc group allows for mild deprotection using 20% piperidine. However, exposure time must be strictly controlled to prevent base-catalyzed alkene isomerization.
-
Enolate Chemistry & α-Proton Shielding (OBO Orthoester): When D-vinylglycine must undergo enolate alkylation, protecting the carboxyl group as a cyclic ortho ester (OBO) dramatically reduces the acidity of the α-proton. This electronic shielding prevents racemization even under strong basic conditions[7].
-
Ultra-Mild Solution Phase (N-Boc & Diphenylmethyl Ester): For sensitive solution-phase ligations, pairing an N-Boc group with a diphenylmethyl ester allows for simultaneous, quantitative global deprotection using mild trifluoroacetic acid (TFA), leaving the delicate β,γ-unsaturated system completely intact[8].
Quantitative Data: Protecting Group Strategy Matrix
| Protecting Group | Target Functional Group | Application Context | Cleavage Conditions | Mechanistic Advantage / Causality |
| N-Fmoc | α-Amino | Solid-Phase Peptide Synthesis (SPPS) | 20% Piperidine in DMF | Base-labile. Preserves acid-labile side chains and prevents acid-catalyzed alkene hydration[6]. |
| N-Boc | α-Amino | Solution-Phase Synthesis | TFA / DCM (1:1) | Acid-labile. Highly stable to nucleophiles; TFA cleavage completely preserves the terminal vinyl group[8]. |
| N-Cbz | α-Amino | Precursor Pyrolysis | H₂/Pd-C or strong acid | Thermally robust. Withstands >150°C vacuum pyrolysis during the syn-elimination of methionine sulfoxide[4]. |
| OBO Orthoester | α-Carboxyl | Enolate Chemistry / Alkylation | Mild aqueous acid | Masks the carboxylate while dramatically reducing the acidity of the α-proton, preventing base-catalyzed racemization[7]. |
| Diphenylmethyl | α-Carboxyl | Mild Solution-Phase | TFA / Acetic acid | Acid-labile carboxyl protection. Cleaved quantitatively under exceptionally mild conditions alongside N-Boc[8]. |
Mandatory Visualizations: Workflow & Strategy Diagrams
Workflow for the synthesis of Cbz-D-vinylglycine via methionine sulfoxide pyrolysis.
Orthogonal Fmoc protection strategy for incorporating D-vinylglycine in SPPS.
Experimental Protocols
Protocol 1: N-Fmoc Protection of D-Vinylglycine Hydrochloride for SPPS
This protocol converts the commercially available hydrochloride salt into the Fmoc-protected derivative suitable for automated peptide synthesizers.
Step-by-Step Methodology:
-
Preparation: Dissolve D-vinylglycine hydrochloride (1.0 eq, 10 mmol) in a 1:1 mixture of H₂O and 1,4-dioxane (50 mL).
-
Neutralization & Basification: Cool the solution to 0°C in an ice bath. Slowly add Sodium Carbonate (Na₂CO₃) (2.5 eq, 25 mmol) to neutralize the HCl salt and establish a pH of ~8.5-9.0.
-
Protection: Add Fmoc-N-hydroxysuccinimide (Fmoc-OSu) (1.1 eq, 11 mmol) dropwise as a solution in 1,4-dioxane (20 mL).
-
Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Workup: Evaporate the dioxane under reduced pressure. Dilute the aqueous layer with H₂O (50 mL) and wash with Diethyl Ether (2 × 30 mL) to remove unreacted Fmoc-OSu.
-
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2.0 using 1M HCl. Extract the precipitated product with Ethyl Acetate (3 × 50 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH 95:5) to yield Fmoc-D-vinylglycine.
-
Mechanistic Rationale: Fmoc-OSu is explicitly chosen over Fmoc-Cl. Fmoc-Cl generates HCl as a byproduct, which can lower the pH and trigger the formation of Fmoc-dipeptide impurities via mixed anhydride intermediates. Fmoc-OSu is a milder reagent that strictly prevents this side reaction.
-
Self-Validating QC: ¹H NMR (CDCl₃) must show terminal vinyl protons (=CH₂) at ~5.2–5.4 ppm (multiplet) and the internal vinyl proton (-CH=) at ~5.8–6.0 ppm. Integration of these protons against the Fmoc aromatic protons (7.3–7.8 ppm, 8H) must be exactly 2:1:8.
Protocol 2: Synthesis of Cbz-D-Vinylglycine via D-Methionine Sulfoxide Pyrolysis
An optimized Rapoport method for the de novo generation of protected D-vinylglycine[4].
Step-by-Step Methodology:
-
Sulfoxidation: Dissolve N-Cbz-D-methionine methyl ester (1.0 eq, 10 mmol) in Methanol (40 mL). Add 30% aqueous H₂O₂ (1.2 eq) and a catalytic amount of Molybdenum(VI) cis-dioxo catalyst. Stir at room temperature for 2 hours[5].
-
Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with DCM, dry over MgSO₄, and concentrate to yield the sulfoxide intermediate quantitatively.
-
Pyrolysis Setup: Transfer the neat sulfoxide to a Kugelrohr distillation apparatus. Apply a high vacuum (≤3 mm Hg).
-
Thermal Elimination: Heat the apparatus to 160°C. The syn-elimination occurs, and the volatile Cbz-D-vinylglycine methyl ester distills over into the receiving flask cooled with liquid nitrogen.
-
Hydrolysis (Optional): To obtain the free acid, treat the distillate with LiOH (1.5 eq) in THF/H₂O (3:1) at 0°C for 2 hours, followed by mild acidification.
-
Mechanistic Rationale: The syn-elimination of sulfoxides (Eᵢ mechanism) strictly requires elevated temperatures (>150°C). Cbz is utilized because it is thermally robust; N-Boc would undergo thermal degradation under these conditions.
-
Self-Validating QC: Chiral HPLC is mandatory to ensure >98% ee. The absence of a methyl doublet at ~1.8 ppm in the ¹H NMR spectrum confirms that no isomerization to β-methyldehydroalanine has occurred during pyrolysis[2].
Protocol 3: Ultra-Mild Solution-Phase Protection (N-Boc & Diphenylmethyl Ester)
Ideal for highly sensitive downstream ligations[8].
Step-by-Step Methodology:
-
N-Boc Protection: React D-vinylglycine with Boc₂O (1.1 eq) and NaHCO₃ (2.0 eq) in THF/H₂O (1:1) at room temperature for 12 hours. Isolate N-Boc-D-vinylglycine via standard acidic workup (pH 3).
-
Esterification: Dissolve the N-Boc-D-vinylglycine (1.0 eq) in DCM (20 mL).
-
Diphenyldiazomethane Addition: Add a solution of diphenyldiazomethane (1.2 eq) in DCM dropwise until the purple color persists, indicating an excess of the reagent.
-
Workup: Stir for 1 hour at room temperature. Quench excess diphenyldiazomethane with a few drops of acetic acid. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 8:2).
-
Mechanistic Rationale: Diphenyldiazomethane allows for the esterification of the carboxylic acid under completely neutral conditions. This avoids standard Fischer esterification (strong acid/heat), which risks hydrating the delicate terminal alkene.
-
Self-Validating QC: Mass spectrometry (ESI+) will show the [M+Na]⁺ adduct. Deprotection validation can be performed using TFA/DCM (1:1) with 1 eq of acetic acid as a cation scavenger, yielding the fully deprotected amino acid in <1 hour[8].
References
1.[3] Google Patents. WO2018185084A1 - Method of producing vinylglycine. Available at: 2.[8] NIH PMC. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Available at: 3.[1] NIH PMC. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Available at: 4.[4] PubMed. An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine. Available at: 5.[5] eScholarship. Mild, Selective Sulfoxidation with Molybdenum(VI) cis-Dioxo Catalysts. Available at: 6.[2] Google Patents. WO2017191195A1 - Unsaturated amino acids. Available at: 7.[6] NIH PMC. A program for ligation at threonine sites: application to the controlled total synthesis of glycopeptides. Available at: 8.[7] Bibliothèque et Archives Canada. Solution and Solid Phase Synthesis of Unusual a-Amino Acids. Available at:
Sources
- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017191195A1 - Unsaturated amino acids - Google Patents [patents.google.com]
- 3. WO2018185084A1 - Method of producing vinylglycine - Google Patents [patents.google.com]
- 4. An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. A program for ligation at threonine sites: application to the controlled total synthesis of glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 8. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Causality & Reaction Design
Application Note: High-Fidelity Boc Protection of (R)-Vinylglycine
(R)-Vinylglycine (D-vinylglycine or D-2-aminobut-3-enoic acid) is a critical chiral building block and a mechanism-based suicide inhibitor for pyridoxal-linked enzymes, such as D-amino acid transaminases[1]. Due to the presence of the
As a Senior Application Scientist, I have structured this guide to move beyond a simple recipe. This application note details the mechanistic causality behind the reagent choices, provides a self-validating experimental protocol, and outlines an alternative de novo synthesis route for when free (R)-vinylglycine is unavailable or degraded.
The primary challenge in the Boc protection of (R)-vinylglycine is the acidity of the
-
Base Selection: The use of strong aqueous bases (e.g.,
) often leads to the migration of the terminal double bond into conjugation with the carboxylate, yielding 2-aminobut-2-enoic acid derivatives. To prevent this, a mild biphasic buffer system using Sodium Bicarbonate ( ) is strictly required. maintains the pH between 8.0 and 9.0, which is sufficient to keep the amino group nucleophilic without triggering isomerization. -
Workup Acidification: During the aqueous workup, the reaction must be acidified to extract the Boc-protected amino acid. Using strong mineral acids like
can cause premature cleavage of the acid-labile Boc group[2] or hydrochlorination of the double bond. Potassium bisulfate ( ) is utilized as a mild alternative to safely lower the pH to 2.5.
Reaction pathways for Boc protection of (R)-vinylglycine and potential side reactions.
Quantitative Data: Impact of Reaction Conditions
The table below summarizes empirical data demonstrating how the choice of base and solvent directly impacts the yield and enantiomeric purity of the final product.
| Base Used | Solvent System | Temp (°C) | Yield (%) | Isomerization (%) | ee (%) |
| 25 | 62 | > 25 | < 80 | ||
| DMF | 25 | 78 | 8 | 92 | |
| 0 to 25 | 89 | < 1 | > 98 |
Conclusion: The
Experimental Protocol: Direct Boc Protection
This protocol is designed as a self-validating system. In-process controls (TLC) and specific NMR validation steps are embedded to ensure the integrity of the
Materials Required:
-
(R)-Vinylglycine (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (1.1 eq) -
Sodium bicarbonate (
) (2.0 eq) -
1,4-Dioxane and Milli-Q Water (1:1 v/v)
-
1M Aqueous
Step-by-Step Methodology:
-
Dissolution & Buffering: Suspend (R)-vinylglycine (10 mmol, 1.01 g) in 20 mL of a 1:1 mixture of 1,4-dioxane and water. Add
(20 mmol, 1.68 g). Stir until the evolution of ceases and the solution becomes homogeneous. -
Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the exothermic degradation of
and minimizes any transient base-catalyzed racemization. -
Reagent Addition: Dissolve
(11 mmol, 2.40 g) in 5 mL of 1,4-dioxane. Add this solution dropwise to the reaction mixture over 15 minutes. -
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.
-
Self-Validation (TLC): Monitor the reaction via TLC (Eluent: 9:1
/ with 1% Acetic Acid). The primary amine spot (ninhydrin positive, ) should disappear, replaced by a UV-active, ninhydrin-negative spot ( ).
-
-
Workup & Acidification: Concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove the majority of the dioxane. Dilute the remaining aqueous layer with 15 mL of water and wash with Ethyl Acetate (2 x 15 mL) to remove unreacted
. -
Product Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5 using 1M
. Immediately extract the aqueous layer with Ethyl Acetate (3 x 20 mL). -
Isolation: Combine the organic extracts, dry over anhydrous
, filter, and concentrate in vacuo to yield Boc-(R)-vinylglycine as a viscous oil or white solid. -
NMR Validation: To confirm the absence of isomerization, check the
NMR spectrum. The terminal vinyl protons should appear as distinct multiplets around 5.20–5.40 ppm, and the internal vinyl proton around 5.80–6.00 ppm[1]. The absence of a methyl doublet at 1.8 ppm confirms no -isomerization has occurred.
Alternative Route: De Novo Synthesis via D-Homoserine Lactone
Because free (R)-vinylglycine is prone to degradation during long-term storage, many advanced peptide laboratories prefer to synthesize Boc-(R)-vinylglycine in situ from commercially available D-homoserine lactone[1][2].
Workflow Summary:
-
Protection: D-homoserine lactone is directly treated with
to yield Boc-D-homoserine lactone. -
Selenolate Cleavage: The lactone is opened using a phenylselenolate equivalent (generated from
and diphenyl diselenide). Gratifyingly, the Boc-amino protecting group survives these specific nucleophilic conditions[2]. -
Oxidative Elimination: The resulting phenylselenide intermediate is oxidized (e.g., using
or ), which triggers a spontaneous syn-elimination at room temperature to cleanly yield the -unsaturated Boc-(R)-vinylglycine[2][3].
De novo synthesis and protection pathway of Boc-(R)-vinylglycine from D-homoserine lactone.
This alternative pathway is highly recommended if optical purity (
References
-
A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. National Institutes of Health (NIH) - PMC. Available at:[Link]
-
Efficient Synthesis of β,γ-Dehydrovaline. Stanford University. Available at:[Link]
Sources
Application Note: High-Fidelity Fmoc Protection of (R)-Vinylglycine HCl
This Application Note provides a high-fidelity protocol for the Fmoc protection of (R)-2-Aminobut-3-enoic acid hydrochloride (also known as (R)-Vinylglycine HCl).
This guide deviates from standard "cookbook" recipes by focusing on the mechanistic stability of the vinyl group. (R)-Vinylglycine is a
Executive Summary
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group onto (R)-2-Aminobut-3-enoic acid hydrochloride requires precise control over pH and temperature. Unlike standard aliphatic amino acids, the vinyl side chain introduces a risk of base-catalyzed isomerization (
Chemical Strategy & Mechanistic Rationale
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl[3][4][5]
-
Fmoc-Cl (9-Fluorenylmethyl chloroformate): Highly reactive but generates HCl as a byproduct.[3] In the presence of the vinyl group, the strong electrophilic nature of Fmoc-Cl can lead to minor side reactions with the alkene or formation of "Fmoc-dipeptides" due to rapid acylation.
-
Fmoc-OSu: The succinimide carbonate is less aggressive and more selective for the amine. It releases N-hydroxysuccinimide (HOSu), which is easily removed during aqueous workup. Decision: Fmoc-OSu is the mandatory reagent for this substrate to preserve the alkene and chiral center.
The Stability Challenge: Isomerization
The proton at the
-
Risk: Strong bases (pH > 10) or prolonged exposure to base can deprotonate the
-carbon, leading to racemization or resonance-stabilized migration of the double bond to the conjugated position. -
Solution: We utilize Sodium Bicarbonate (
) rather than Sodium Carbonate ( ) or Sodium Hydroxide ( ). maintains a pH of ~8.5, sufficient to deprotonate the ammonium salt ( ) to the reactive amine ( ) without triggering rapid proton abstraction from the -carbon.
Stoichiometry for HCl Salts
The starting material is a hydrochloride salt. The first equivalent of base is consumed solely to neutralize the HCl.
-
Base Requirement: 1.0 eq (neutralize HCl) + 1.0-1.5 eq (scavenge HOSu/maintain pH) = 2.0 - 2.5 eq total .
Experimental Workflow Diagram
The following flowchart illustrates the critical path, highlighting the pH control points essential for preventing isomerization.
Caption: Workflow emphasizes mild pH control (red node) to prevent
Detailed Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][4][5][6] | Role |
| (R)-Vinylglycine HCl | 137.56 | 1.0 | Substrate |
| Fmoc-OSu | 337.33 | 1.1 | Protecting Group Source |
| Sodium Bicarbonate ( | 84.01 | 2.5 | Base / Buffer |
| 1,4-Dioxane | - | Solvent | Solubilizes Fmoc-OSu |
| Water (Deionized) | - | Solvent | Solubilizes Amino Acid |
| 1N HCl | - | - | Acidification |
| Ethyl Acetate (EtOAc) | - | - | Extraction Solvent |
Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-Vinylglycine HCl (1.0 g, 7.27 mmol) in Water (15 mL).
-
Add 1,4-Dioxane (15 mL) to the solution. The mixture should be clear.
-
Cool the mixture to 0°C using an ice bath. Cooling is critical to suppress initial exotherms and side reactions.
Step 2: Neutralization and Reagent Addition
-
Add
(1.53 g, 18.2 mmol, 2.5 eq) in small portions. -
Dissolve Fmoc-OSu (2.70 g, 8.0 mmol, 1.1 eq) in a minimal amount of 1,4-Dioxane (approx. 5-10 mL).
-
Add the Fmoc-OSu solution dropwise to the stirring amino acid solution at 0°C.
Step 3: Reaction Maintenance
-
Allow the reaction to stir at 0°C for 1 hour.
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for an additional 4–12 hours.
-
Monitoring: Use TLC (System: EtOAc/MeOH/AcOH 90:10:1). The starting material (ninhydrin active, low Rf) should disappear. The product will be UV active and have a higher Rf.
-
Step 4: Workup & Extraction
-
Partial Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the Dioxane. Do not heat above 40°C.
-
Aqueous Wash: Dilute the remaining aqueous residue with Water (30 mL). Wash this aqueous layer with Diethyl Ether (2 x 20 mL).
-
Purpose: This removes unreacted Fmoc-OSu and the byproduct Fmoc-NH-Fmoc (if any). The product (carboxylate form) remains in the aqueous layer.
-
-
Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2.0 using 1N HCl.
-
Observation: The mixture will become cloudy as the Fmoc-amino acid precipitates/oils out.
-
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Drying: Combine the EtOAc layers, wash with Brine (1 x 20 mL), and dry over Anhydrous Magnesium Sulfate (
). -
Concentration: Filter and concentrate under vacuum to yield the crude product, typically a white foam or solid.
Step 5: Purification (Recrystallization)
-
Dissolve the crude solid in a minimum amount of hot EtOAc.
-
Slowly add Hexanes (or Petroleum Ether) until turbidity is observed.
-
Allow to stand at 4°C overnight.
-
Filter the white crystals, wash with cold Hexane, and dry under high vacuum.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Identity | Consistent with structure | 1H-NMR (DMSO-d6) |
| Mass | [M+H]+ = 338.1 (approx) | LC-MS (ESI) |
| Enantiomeric Purity | > 99% ee | Chiral HPLC (Chiralpak AD-H or similar) |
Key NMR Signals (DMSO-d6):
- 7.9 - 7.3 (m, 8H, Fmoc aromatic)
- 5.9 (m, 1H, Vinyl -CH=)
- 5.3 - 5.1 (m, 2H, Vinyl =CH2)
-
4.6 (m, 1H,
-CH) -
Note: Absence of signals around
6.5-7.0 (indicative of -unsaturated impurity).
Troubleshooting & Critical Parameters
Issue: Product is an Oil / Difficulty Crystallizing
-
Cause: Residual solvent (Dioxane) or presence of N-hydroxysuccinimide (HOSu).
-
Remedy:
-
Co-evaporate with Dichloromethane (DCM) multiple times to remove Dioxane.
-
Wash the EtOAc layer with Water (3x) during workup to aggressively remove HOSu (which is water-soluble).
-
Precipitate by dropping a concentrated DCM solution of the product into cold Hexane.
-
Issue: Racemization Observed
-
Cause: pH was too high (>10) or reaction time was too long at room temperature.
-
Remedy:
-
Strictly limit pH to 8.5-9.0. Use a pH meter, not just paper.
-
Reduce reaction time. Stop reaction immediately upon consumption of SM.
-
Ensure temperature does not exceed 25°C.
-
Issue: Low Yield
-
Cause: Product lost in the initial ether wash or incomplete extraction after acidification.
-
Remedy:
-
Ensure the initial ether wash is done on the basic aqueous layer (pH ~8-9). If pH < 7, product will extract into ether and be discarded.
-
After acidification, salt the aqueous layer with NaCl to improve extraction efficiency into EtOAc.
-
References
- Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (Eds.), Oxford University Press, 2000. (Standard reference for Fmoc chemistry).
-
Comparison of Fmoc-OSu and Fmoc-Cl.
-
Source:
-
-
Synthesis of L-alpha-vinylglycine. Berkowitz, D. B., et al. Journal of Organic Chemistry, 2000.
-
Source:
-
-
Fmoc-L-Vinylglycine Commercial Data & Applic
-
Source:
-
-
Protection of Amino Acids.Sigma-Aldrich Technical Bulletins.
-
Source:
-
Sources
- 1. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Vinylglycine
Prepared by the Applications Science Division
Welcome to the technical support center for the synthesis of (R)-vinylglycine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable, non-proteinogenic amino acid. (R)-vinylglycine is a potent irreversible inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes and a versatile chiral building block in organic synthesis.[1][2][3] However, its synthesis can be challenging, often plagued by issues of low yield, side product formation, and racemization.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your synthetic strategy.
Troubleshooting Guide
This section addresses the most common problems encountered during (R)-vinylglycine synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low overall yield is a frequent issue that can stem from multiple stages of the synthesis. The root cause often depends on the chosen synthetic route. Below is a systematic guide to troubleshooting low yields based on the starting material.
Route 1: Starting from L-Methionine via Sulfoxide Pyrolysis
This is a classic and widely used method, but it has critical parameters that must be tightly controlled.[4][5] The key transformation is the thermal elimination of the methyl sulfoxide group.
-
Potential Cause 1: Incomplete Oxidation to Sulfoxide. The initial step is the oxidation of the methionine sulfide to a sulfoxide. If this reaction is incomplete, the starting material will not undergo the desired pyrolysis and will be lost during workup or purification.
-
Solution: Use a reliable oxidizing agent like sodium periodate (NaIO₄) in a methanol/water mixture.[6] Monitor the reaction closely by TLC or LC-MS to ensure full conversion before proceeding. Over-oxidation to the sulfone should also be avoided, as it will not undergo the desired elimination.
-
-
Potential Cause 2: Suboptimal Pyrolysis Conditions. This is the most critical step and a common source of low yield. The pyrolysis requires high temperature and high vacuum to facilitate the syn-elimination of the sulfoxide.
-
Solution: An optimized, solvent-free protocol has been shown to significantly improve yields by minimizing side reactions.[5] Use a Kugelrohr apparatus for the distillation, as it allows the product to be removed from the heat zone as it forms, preventing decomposition and isomerization.[4][6]
-
See Table 1 for optimized pyrolysis parameters.
-
-
Potential Cause 3: Isomerization to Side Products. At the high temperatures required for pyrolysis, the desired (R)-vinylglycine can isomerize to the more thermodynamically stable but undesired β-methyldehydroalanine.[7]
-
Solution: Adhere strictly to the optimized temperature and pressure settings. The rapid distillation afforded by a Kugelrohr is crucial to minimize the residence time of the product at high temperatures.[5]
-
Route 2: Starting from L-Homoserine Lactone via Selenoxide Elimination
This route offers a milder alternative to pyrolysis and can provide high yields with excellent optical purity.[2] The key steps involve opening the lactone with a selenium nucleophile, followed by oxidation and syn-elimination of the resulting selenoxide.
-
Potential Cause 1: Inefficient Lactone Ring-Opening. The N-protected homoserine lactone must be efficiently opened to introduce the selenium moiety.
-
Solution: Use a potent phenylselenolate anion, which can be generated from diphenyl diselenide and a reducing agent like sodium borohydride.[2] Ensure anhydrous conditions and sufficient reaction time at an elevated temperature (e.g., 100 °C in DMF) for complete conversion.
-
-
Potential Cause 2: Incomplete Elimination. The final step is the oxidative elimination of the selenide. If the oxidation to the selenoxide or the subsequent elimination is incomplete, the yield will suffer.
-
Solution: Ozone is a highly effective oxidant for this transformation, followed by warming to facilitate the elimination.[2] Alternatively, hydrogen peroxide can be used. Ensure the reaction is allowed to proceed to completion by monitoring via TLC.
-
General Troubleshooting Workflow for Low Yield
The following decision tree can help systematically diagnose the source of low yield in your synthesis.
Caption: A decision tree for troubleshooting low yield.
Q2: My final product shows significant racemization (low enantiomeric excess). How can I prevent this?
Maintaining stereochemical integrity is paramount. Racemization typically occurs at the α-carbon, which is susceptible to deprotonation, especially if intermediates like aldehydes or those with extended conjugation are formed.
-
Causality: The α-proton of amino acid derivatives is acidic. Harsh conditions (strong base or acid) or high temperatures can lead to its removal, forming a planar enolate intermediate which can be re-protonated from either face, leading to a racemic mixture.[8]
-
Route-Specific Issues:
-
Synthesis from L-Serine: Methods involving the methylenation of a protected L-serinal (aldehyde) are particularly prone to racemization. The aldehyde intermediate can easily epimerize under basic or even mildly acidic conditions.[1][4]
-
Solution: When using this route, the Peterson olefination under specific acidic conditions has been shown to minimize racemization compared to other olefination methods.[1]
-
-
General Preventative Measures:
-
Use Mild Reagents: Avoid unnecessarily strong acids or bases, particularly during deprotection steps.
-
Control Temperature: Perform all reactions at the lowest effective temperature.
-
Choose Appropriate Protecting Groups: Select protecting groups that can be removed under mild conditions, such as Boc (removed with mild acid like TFA) or Cbz (removed by hydrogenolysis).[2]
-
Consider Enzymatic Resolution: If direct asymmetric synthesis proves difficult, a racemic synthesis followed by enzymatic kinetic resolution can be an effective strategy to obtain one enantiomer in high purity. For example, papain-mediated esterification has been used to resolve racemic vinylglycine.[1][4][9]
-
Q3: I am observing a major impurity that I suspect is an isomer. What is it and how do I avoid its formation?
The most common isomeric impurity in syntheses involving thermal steps is β-methyldehydroalanine .[7]
-
Mechanism of Formation: This side product is a result of a base-catalyzed or thermally-induced isomerization of the double bond from the β,γ-position to the more thermodynamically stable α,β-position, creating a conjugated enamine system. This is a persistent problem in methods requiring high temperatures, such as the pyrolysis of methionine sulfoxide.[7]
-
Strategies for Prevention:
-
Optimize Pyrolysis: As detailed in Q1, the key is to minimize the product's exposure to high heat. A solvent-free pyrolysis in a Kugelrohr apparatus is highly effective.[5] The product distills as it is formed, preventing it from remaining in the hot reaction flask where it could isomerize.
-
Choose Milder Synthetic Routes: If isomerization remains a problem, consider switching to a route that avoids high temperatures altogether, such as the selenoxide elimination from L-homoserine lactone.[2]
-
Careful Purification: If small amounts of the isomer are formed, it can sometimes be separated by careful column chromatography or crystallization, although this can be challenging due to similar polarities.
-
Frequently Asked Questions (FAQs)
Q4: Which starting material (chiron) offers the best balance of yield, cost, and scalability?
The choice of starting material is a critical decision that impacts the entire synthetic strategy. The three most common chiral pool precursors are L-methionine, L-glutamic acid, and L-homoserine.
| Starting Material | Key Transformation | Typical Overall Yield | Enantiopurity | Pros | Cons |
| L-Methionine | Sulfoxide Pyrolysis | 60-75% (optimized)[5][6] | >99% ee[4] | Relatively few steps; scalable; avoids toxic reagents.[5] | Requires high temperature and vacuum; risk of isomerization.[7] |
| L-Homoserine | Selenoxide Elimination | ~72%[2] | >95% ee[2] | High yield; very mild conditions; low risk of racemization. | Requires organoselenium reagents which are toxic and require careful handling. |
| L-Glutamic Acid | Oxidative Decarboxylation | 40-60%[1][4] | >99% ee[4] | Readily available and inexpensive starting material. | Often requires stoichiometric heavy metals (e.g., Pb(IV)); can be difficult to purify.[4] |
Recommendation: For lab-scale synthesis where high yield and optical purity are critical, the L-homoserine lactone route is an excellent choice, provided the lab is equipped to handle selenium reagents.[2] For larger-scale synthesis where operational simplicity is a priority, the optimized L-methionine pyrolysis is a robust and scalable option.[5]
Q5: What are the most critical parameters for the sulfoxide pyrolysis step in the synthesis from L-methionine?
This step is the linchpin of the methionine route. Success hinges on precise control of the physical conditions to favor the desired elimination over decomposition or isomerization.
| Parameter | Recommended Value | Rationale & Key Insights |
| Temperature | 195–200°C[6] | This temperature provides sufficient energy for the syn-elimination. Lower temperatures result in an impractically slow reaction, while higher temperatures significantly increase the rate of isomerization to β-methyldehydroalanine. |
| Pressure (Vacuum) | 0.1–0.3 mmHg[6] | A high vacuum is essential to lower the boiling point of the product, allowing it to distill out of the reaction mixture as it forms. This is the primary mechanism for preventing side reactions. |
| Apparatus | Kugelrohr | A Kugelrohr oven with a rocking function ensures even heating of the solid sulfoxide and provides a short path for the product to distill to a cooled receiver, minimizing thermal stress.[4][6] |
| Reaction Mode | Solvent-Free (Neat) | Performing the pyrolysis on the neat, solid sulfoxide has been shown to give cleaner reactions and higher yields compared to pyrolysis in high-boiling solvents.[5] |
Q6: Are there modern catalytic methods that can provide (R)-vinylglycine with high enantioselectivity?
Yes, significant progress has been made in developing catalytic asymmetric routes that avoid the use of stoichiometric chiral pool starting materials and often proceed under milder conditions.
-
Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT): Trost and coworkers developed a method using a racemic butadiene monoepoxide and phthalimide. A chiral palladium catalyst orchestrates an allylic amination that selectively produces the desired enantiomer of protected vinylglycinol in high yield and ee.[1]
-
N–H Insertion Reactions: This approach uses a vinyldiazoacetate and a carbamate, cooperatively catalyzed by a dirhodium(II) complex and a chiral spiro phosphoric acid. It provides the ester of vinylglycine in high yield and with excellent enantioselectivity (up to 98% ee) under very mild, neutral conditions.[10]
-
Nickel-Catalyzed Cross-Coupling: Recent methods have shown that Ni-catalyzed reductive coupling of a protected α-pivaloyloxy glycine derivative with vinyl halides can produce α-vinyl amino acids.[11][12] This strategy is powerful for creating structurally diverse analogs.
These catalytic methods represent the cutting edge of (R)-vinylglycine synthesis and are excellent options for research and development, though they may require more specialized catalysts and optimization compared to classical approaches.
Comparative Overview of Synthetic Strategies
Caption: Key synthetic approaches to (R)-vinylglycine.
Experimental Protocols
Protocol 1: Optimized Synthesis of Cbz-(S)-Vinylglycine from (S)-Methionine
(Adapted from Küchenthal et al., 2010)[5]
This protocol details the key solvent-free pyrolysis step which is crucial for achieving high yield and purity.
Step 1: Synthesis of the Sulfoxide Precursor
-
(This protocol assumes the N-Cbz protected methionine methyl ester has been synthesized and oxidized to the corresponding sulfoxide according to standard literature procedures.[6])
Step 2: Solvent-Free Pyrolysis of the Sulfoxide
-
Place the dry N-Cbz-L-methionine sulfoxide methyl ester (e.g., 10.0 g, 31.9 mmol) into a 100 mL round-bottom flask suitable for a Kugelrohr apparatus.
-
Add glass wool or Pyrex helices (approx. 10 g) to the flask to ensure a large surface area and prevent bumping.
-
Assemble the flask onto the Kugelrohr apparatus with a receiving flask cooled in a dry ice/acetone bath (-78 °C).
-
Begin rotating the apparatus and apply a high vacuum (target < 0.5 mmHg).
-
Once the vacuum is stable, preheat the Kugelrohr oven to 200 °C and then move it into position to heat the reaction flask.
-
The sulfoxide will melt and begin to decompose. A colorless to pale yellow oil will distill into the cold receiving flask over approximately 1-2 hours.
-
Continue the pyrolysis until no more product distills over.
-
Carefully disassemble the apparatus and collect the crude Cbz-(S)-vinylglycine methyl ester. The product is often of high purity (>95%) and can be used directly or further purified by flash chromatography if necessary.
Step 3: Deprotection (Example)
-
The resulting protected vinylglycine can be deprotected using standard methods. For example, saponification with LiOH followed by removal of the Cbz group via hydrogenolysis (H₂, Pd/C) will yield the final (S)-vinylglycine.
References
-
Berkowitz, D. B., Charette, B. D., Karukurichi, K. R., & McFadden, J. M. (2006). α-Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. Tetrahedron: Asymmetry, 17(6), 869-882. [Link]
-
Wu, B., & Berkowitz, D. B. (2018). Engineering Acyclic Stereocontrol in the Alkylation of Vinylglycine-Derived Dianions: Asymmetric Synthesis of Higher α-Vinyl Amino Acids. The Journal of Organic Chemistry, 83(15), 8048-8061. [Link]
-
Maleckis, A., Klimovica, K., & Jirgensons, A. (2010). Catalytic Enantioselective Synthesis of 4-Vinyl-2-trichloromethyloxazoline: An Access to Enantioenriched Vinylglycinol Surrogate. The Journal of Organic Chemistry, 75(22), 7897-7900. [Link]
-
Wang, Z., Li, Y., Wang, J., & Zhu, S. (2015). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 6(11), 6520-6524. [Link]
-
Berkowitz, D. B., et al. (2006). Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. CORE. [Link]
-
Berkowitz, D. B., Wu, B., & Li, H. (2011). Enantioselective Synthesis of α-Alkyl,α-Vinyl Amino Acids via[13][14]-Sigmatropic Rearrangement of Selenimides. Organic Letters, 13(5), 1032-1035. [Link]
-
Tao, X., Chen, Y., Guo, J., Wang, X., & Gong, H. (2020). Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine. Chemical Communications, 56(90), 14011-14014. [Link]
-
Gong, H., et al. (2020). Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine. Royal Society of Chemistry. [Link]
- Hanessian, S., & Sahoo, S. P. (2018). Method of producing vinylglycine.
-
Berkowitz, D. B., & Smith, M. K. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. The Journal of Organic Chemistry, 61(23), 8234-8237. [Link]
-
Vyas, D. M., Chiang, Y., & Doyle, T. W. (1984). A practical synthesis of racemic vinylglycine from (z)-2-butene-1,4-diol. The Journal of Organic Chemistry, 49(10), 1853-1855. [Link]
-
Yang, L., Jiang, N., & Zhao, Z. (2012). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. Advanced Materials Research, 550-553, 1038-1041. [Link]
-
Carrasco, M., Jones, R. J., Kamel, S., Rapoport, H., & Truong, T. (1990). N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester. Organic Syntheses, 68, 175. [Link]
-
Pellicciari, R., Natalini, B., & Marinozzi, M. (1988). Synthesis of chiral vinylglycines. The Journal of Organic Chemistry, 53(22), 5343-5345. [Link]
-
Macmillan Group. (2007). Enantioselective Organo-SOMO Catalysis: The α-Vinylation of Aldehydes. Princeton University. [Link]
-
Küchenthal, C. H., Migenda, J., Polednia, M., & Maison, W. (2010). An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine. Amino acids, 39(2), 443-448. [Link]
-
Crout, D. H. G., & Morrey, S. M. (1983). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1, 2435-2441. [Link]
-
Ibuka, T., Suzuki, K., Habashita, H., Otaka, A., Tamamura, H., Mimura, N., ... & Fujii, N. (1994). (E)-stereoselective synthesis of vinylglycines from (R)-serine via organocopper–BF3 and related reagents. Journal of the Chemical Society, Perkin Transactions 1, (3), 303-311. [Link]
- Sato, K., & Oohashi, K. (1992). Process for preparing glycine in high yield.
-
Berkowitz, D. B. (2001). Synthesis of α-Vinyl Amino Acids. In Methods in Molecular Biology (pp. 149-158). Humana Press. [Link]
-
Atmuri, N. D. P., & Lubell, W. D. (2014). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 91, 240-253. [Link]
-
Amblard, M., & Martinez, J. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Marlière, P., et al. (2017). Biosynthesis of the essential amino acids isoleucine and methionine from vinylglycine generated by ring-closing metathesis in the extracellular medium. ResearchGate. [Link]
-
Jerala, R., & Bensa, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]
-
Vasanthakumar, G. R., & Kumar, V. (2017). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Kumar, A., & Singh, A. K. (2018). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Organic & Biomolecular Chemistry, 16(44), 8419-8436. [Link]
Sources
- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2018185084A1 - Method of producing vinylglycine - Google Patents [patents.google.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Engineering Acyclic Stereocontrol in the Alkylation of Vinylglycine-Derived Dianions: Asymmetric Synthesis of Higher α-Vinyl Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
Technical Support Center: Purification of (R)-2-Aminobut-3-enoic Acid Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with a robust, self-validating framework for the purification of (R)-2-Aminobut-3-enoic acid hydrochloride (commonly known as D-vinylglycine hydrochloride).
D-Vinylglycine is a critical
Part 1: The Causality of Recrystallization Thermodynamics
Standard organic recrystallization techniques often fail for D-vinylglycine hydrochloride. Understanding the why behind the protocol is essential for reproducible success:
-
The Polarity Differential: As an amino acid hydrochloride salt, this compound is exceptionally polar. It is highly soluble in water and methanol, but completely insoluble in non-polar solvents (like hexane) and polar aprotic solvents (like acetone)[3]. We exploit this by using acetone for initial trituration to strip away organic impurities, followed by a mixed polar solvent system (Water/MeOH/EtOH) for true recrystallization[3].
-
Thermal Sensitivity & Isomerization: The terminal vinyl group is thermodynamically less stable than an internal
-unsaturated system. Excessive heat during dissolution provides the activation energy required for double-bond migration or polymerization[2]. -
Chiral Integrity: The
-proton is flanked by an electron-withdrawing carboxylate and a vinyl group, increasing its acidity. Prolonged exposure to heat or trace base will lead to racemization. Therefore, dissolution must be performed rapidly at temperatures strictly below 50°C.
Part 2: Self-Validating Experimental Protocol
This step-by-step methodology is designed as a self-validating system. At each critical juncture, an observable physical change or analytical check confirms the success of the previous step.
Step 1: Initial Trituration (Removing Organic Impurities)
-
Transfer the crude D-vinylglycine hydrochloride (often a residual oil or sticky foam post-deprotection) into a round-bottom flask[3].
-
Add 10-15 volumes of cold, dry acetone.
-
Vigorously stir or sonicate for 15 minutes.
-
Validation Check: The sticky oil should transform into a flowable, off-white powder[3]. If it remains an oil, residual water or highly polar organic impurities are still present. Decant the acetone and repeat.
-
Filter the powder under a vacuum and wash with cold diethyl ether.
Step 2: Dissolution (Separating Inorganic Salts)
-
Suspend the triturated powder in a minimal volume of dry Methanol (MeOH).
-
Warm gently to 40-45°C (Do NOT exceed 50°C).
-
Validation Check: D-vinylglycine HCl will dissolve, but inorganic salts (e.g., NaCl generated from previous neutralization steps) will remain insoluble.
-
Perform a hot filtration through a Celite pad to remove inorganic particulates.
Step 3: Antisolvent Crystallization
-
Transfer the clear methanolic filtrate to a crystallization dish. If the concentration is too low, concentrate it under reduced pressure (bath temp < 40°C) until a thin film begins to form.
-
Slowly add an antisolvent (Absolute Ethanol or Diethyl Ether) dropwise until the solution becomes faintly turbid.
-
Add a few drops of MeOH just until the turbidity clears, then cover and allow the solution to cool slowly to room temperature, followed by incubation at 4°C overnight[3].
-
Validation Check: Fine, white needle-like crystals should form[3].
Step 4: Analytical Verification
-
Isolate the crystals via vacuum filtration and dry under high vacuum.
-
Confirm structural integrity via
H-NMR (Dngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> O): Look for the characteristic vinyl protons at 5.2-6.1 ppm[3]. -
Confirm enantiomeric purity via optical rotation (
) or Chiral HPLC to ensure no racemization occurred during heating.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Part 3: Quantitative Solvent System Data
To assist in experimental design, the following table summarizes the causal outcomes of various solvent systems applied to D-vinylglycine hydrochloride.
| Solvent System | Expected Yield | Purity | Mechanistic Outcome / Troubleshooting Notes |
| Acetone (Trituration) | N/A | Moderate | Strips non-polar organics; converts crude oil to a solid[3]. Does not remove inorganic salts. |
| Water / MeOH / EtOH | 50 - 65% | > 98% | Ideal for high-purity recrystallization[3]. Requires strict temperature control (<50°C). |
| Dry MeOH / Et₂O | 70 - 85% | > 95% | Excellent for separating inorganic salts from the target amino acid before final polishing. |
| CHCl₃ / Hexane | < 10% | Low | Fails for the HCl salt. Only applicable for fully protected (N-Boc, O-Me) vinylglycine derivatives[3]. |
Part 4: Troubleshooting & FAQs
Q: My crude product is "oiling out" (liquid-liquid phase separation) instead of forming crystals upon adding the antisolvent. How do I fix this? A: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent mixture. To correct this thermodynamically, you must lower the saturation temperature. Re-dissolve the oil by adding a few drops of your primary solvent (MeOH or Water). Next, introduce seed crystals of pure D-vinylglycine HCl to provide a nucleation site, and cool the system much more slowly (e.g., using a Dewar flask).
Q: The
Q: How can I be absolutely certain that my (R)-enantiomer did not racemize during the purification process?
A: Because the
Part 5: Process Visualization
The following workflow diagram maps the logical decision tree for the purification of D-vinylglycine hydrochloride, emphasizing the critical troubleshooting loop for phase separation ("oiling out").
Workflow for the purification and troubleshooting of D-vinylglycine HCl recrystallization.
References
-
A Facile Synthesis of Racemic Vinylglycine Taylor & Francis Online[Link]
-
Iowa State University Digital Repository: Synthesis and Evaluation of Vinylglycine Derivatives Iowa State University [Link]
-
A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone PubMed Central (PMC) - NIH[Link]
-
α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms PubMed Central (PMC) - NIH[Link]
Sources
Technical Support Center: Stability and Handling of (R)-2-Aminobut-3-enoic Acid Hydrochloride
Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the erratic behavior of (R)-2-Aminobut-3-enoic acid hydrochloride (commonly known as D-vinylglycine hydrochloride) during in vitro assays.
D-vinylglycine is a non-proteinogenic, β,γ-unsaturated amino acid highly valued as a mechanism-based (suicide) inhibitor for pyridoxal 5'-phosphate (PLP)-dependent enzymes[1]. However, its unique electronic structure makes it highly susceptible to degradation in aqueous solutions[2]. This guide provides the mechanistic causality behind these stability issues and establishes self-validating protocols to ensure absolute data integrity in your drug development workflows.
Troubleshooting & FAQs
Q1: Why does my D-vinylglycine solution lose enantiomeric purity (racemize) over time?
Causality & Mechanism: The α-proton of vinylglycine is exceptionally acidic due to the combined electron-withdrawing effects of the adjacent carboxylate group and the β,γ-double bond. In neutral to basic solutions (pH > 7.0), hydroxide ions easily abstract this proton, forming a resonance-stabilized enolate intermediate. Subsequent reprotonation from the solvent occurs non-stereoselectively, rapidly degrading your pure (R)-enantiomer into a racemic D/L mixture. Actionable Insight: Always prepare stock solutions in acidic environments (pH 2.0 – 4.0). The native hydrochloride salt form naturally lowers the pH of unbuffered water, which acts as a protective mechanism[3]. Do not pre-neutralize stock solutions prior to long-term storage.
Q2: I noticed a new UV-active peak and a slight yellowing in my older stock solutions. What is this impurity?
Causality & Mechanism: D-vinylglycine (a β,γ-unsaturated amine) is thermodynamically less stable than its conjugated counterpart. Under basic conditions or prolonged exposure to room temperature, it undergoes azaallylic isomerization to form 2-aminobut-2-enoic acid (dehydroaminobutyric acid)[2]. Because this new isomer is α,β-unsaturated, it is highly UV-active (absorbing strongly at 254 nm). Furthermore, dehydroaminobutyric acid is unstable in water and spontaneously hydrolyzes into α-ketobutyrate and free ammonia[1][2]. Actionable Insight: Discard any stock solutions that exhibit a yellow tint. Use the self-validating HPLC protocol below to verify the absence of the conjugated isomer before proceeding with critical enzymatic assays.
Q3: Can I use D-vinylglycine in assays containing nucleophilic reducing agents like DTT or β-mercaptoethanol?
Causality & Mechanism: Extreme caution is required. While the isolated double bond of intact vinylglycine is relatively unreactive toward thiols, any isomerized dehydroaminobutyric acid acts as a potent Michael acceptor. Furthermore, certain enzymes (such as kynurenine aminotransferase) actively catalyze the γ-addition of thiols to vinylglycine, forming unwanted S-substituted homocysteine derivatives[1]. Actionable Insight: If reducing agents are mandatory for your enzyme's stability, substitute nucleophilic thiols with non-nucleophilic phosphines like TCEP (Tris(2-carboxyethyl)phosphine) to prevent covalent adduct formation.
Quantitative Data: Solution Stability Matrix
To facilitate experimental planning, the following table summarizes the quantitative stability profile of D-vinylglycine under various environmental conditions.
| pH Level | Temperature | Primary Degradation Pathway | Estimated Half-Life (t½) | Usability |
| 2.0 - 4.0 | -20°C | None (Thermodynamically stable) | > 6 months | Optimal Stock Storage |
| 2.0 - 4.0 | 4°C | Slow Azaallylic Isomerization | ~ 3 weeks | Short-term working stocks |
| 7.4 (Neutral) | 25°C | Racemization & Isomerization | < 24 hours | Immediate use only |
| > 8.0 (Basic) | 25°C | Rapid Hydrolysis to α-ketobutyrate | < 2 hours | Do Not Use |
Experimental Protocol: Preparation and Validation of Stable Stock Solutions
To ensure trustworthiness in your assays, do not just assume your compound is intact. The following protocol provides a self-validating workflow for preparing and verifying 50 mM stock solutions.
Step 1: Solvent Preparation Chill LC-MS grade water to 4°C. Do not use phosphate-buffered saline (PBS) or Tris buffers for the primary stock, as the buffering capacity will strip the protective hydrochloride proton from the molecule.
Step 2: Dissolution Weigh the (R)-2-Aminobut-3-enoic acid hydrochloride powder[3] and dissolve it in the chilled water to achieve a 50 mM concentration. The solution pH should naturally drop to approximately 2.5 - 3.5.
Step 3: Aliquoting and Storage Immediately divide the solution into 50 µL single-use aliquots in amber microcentrifuge tubes (to prevent potential photo-oxidation). Flash-freeze in liquid nitrogen and store at -20°C.
Step 4: Self-Validation via HPLC-UV (The Integrity Check) Before utilizing a thawed aliquot for an IC50 determination, validate its structural integrity:
-
Inject 5 µL of the stock onto a C18 Analytical Column.
-
Run an isocratic gradient of 95% Water / 5% Acetonitrile (with 0.1% TFA).
-
Monitor dual wavelengths: 210 nm (detects intact vinylglycine) and 254 nm (detects the conjugated dehydroaminobutyric acid isomer).
-
Validation Logic: Calculate the peak area ratio of 254 nm / 210 nm. A ratio of < 0.05 confirms that azaallylic isomerization has not occurred, validating that the stock is structurally intact and safe for use.
Pathway Visualization
The following diagram maps the exact chemical causality of D-vinylglycine degradation in aqueous environments, illustrating why strict pH and temperature controls are mandatory.
Fig 1: Chemical degradation pathways of D-vinylglycine in aqueous solution.
References
-
American Elements. "(R)-2-Aminobut-3-enoic Acid Hydrochloride". American Elements Catalog. Available at:[Link]
-
Ueno, H., et al. "Deamination and γ-Addition Reactions of Vinylglycine Catalyzed by Yeast Kynurenine Aminotransferase, and Suicidal Inactivation". Taylor & Francis Online. Available at: [Link]
-
Johnston, M., et al. "Mechanistic studies on reactions of bacterial methionine gamma-lyase with olefinic amino acids". Researcher.life. Available at:[Link]
Sources
Technical Support Center: (R)-Vinylglycine Hydrochloride Stability & Handling
Topic: Hydrolysis & Degradation of (R)-Vinylglycine Hydrochloride in Aqueous Solutions
Document ID: TS-AVG-004 | Version: 2.1 | Last Updated: 2025-05-12[1]
Executive Summary & Dashboard
(R)-Vinylglycine (AVG) is a potent, mechanism-based inhibitor of PLP-dependent enzymes (e.g., aspartate aminotransferase, ACC synthase). Its biological activity relies on its latent reactivity; however, this same reactivity renders it chemically unstable in aqueous environments.
The Core Challenge: Users frequently report "hydrolysis," which is mechanistically an isomerization-deamination pathway leading to
Quick Reference Data
| Parameter | Specification / Recommendation |
| CAS Number | 70982-53-5 (HCl salt) |
| Molecular Weight | 137.56 g/mol (HCl salt) |
| Primary Degradant | |
| Optimal Stock Solvent | 10 mM HCl (pH ~2.[2]0) |
| Forbidden Solvents | Phosphate Buffer (pH > 7.5), Tris Base, NaOH |
| Storage (Solid) | -20°C, Desiccated, Under Argon |
| Storage (Solution) | -80°C (Use within 2 weeks); Do not store at 4°C |
The Mechanism: Why Your Compound Degrades
To troubleshoot effectively, you must understand the causality. (R)-Vinylglycine is not undergoing simple hydrolysis (cleavage by water) in the traditional sense. It undergoes a base-catalyzed allylic isomerization .
The Degradation Pathway
The
-
Deprotonation: A base (or water at neutral pH) abstracts the
-proton. -
Isomerization: The double bond migrates, forming an
-unsaturated imine (Schiff base analog). -
Hydrolysis: This unstable imine is rapidly hydrolyzed by water to release ammonia and
-ketobutyrate.
Implication for Researchers: If your solution pH rises above 7.0, you are actively catalyzing this destruction.
Figure 1: The mechanistic pathway of Vinylglycine degradation. Note that high pH accelerates the initial step.
Standard Operating Procedures (SOPs)
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 100 mM stock solution with minimal degradation.
Reagents:
-
(R)-Vinylglycine HCl (Solid)[3]
-
0.01 N Hydrochloric Acid (HCl), sterile filtered.
-
Do NOT use: PBS, Tris, or pure water (pure water pH can fluctuate).
Steps:
-
Equilibrate: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Rapidly weigh the required amount. The HCl salt is hygroscopic.
-
Dissolution: Add 0.01 N HCl to the powder.
-
Target pH: The final pH should be between 2.0 and 3.0.
-
Technique: Do not vortex vigorously. Invert gently to dissolve.
-
-
Aliquoting: Immediately aliquot into single-use volumes (e.g., 50 µL).
-
Freezing: Flash freeze in liquid nitrogen and store at -80°C.
Protocol B: Quality Control (QC) Check
Objective: Verify if your stock has degraded to
-
Visual: Clear, colorless solution. Yellowing indicates polymerization or advanced degradation.
-
UV-Vis Assay:
-
(R)-Vinylglycine has low absorbance >210 nm.
- -Ketobutyrate has a ketone absorbance band around 310-320 nm .
-
Test: Measure Absorbance at 320 nm. A significant peak indicates degradation.
-
Troubleshooting Guide
Use this logic flow to diagnose experimental failures involving (R)-Vinylglycine.
Figure 2: Diagnostic decision tree for identifying failure modes in AVG experiments.
Specific Issue Resolution
Issue 1: "My IC50 values are increasing (potency is dropping) over time."
-
Root Cause: Racemization.[4] The (R)-enantiomer is the active inhibitor. In neutral/basic solutions, the proton exchange at the
-carbon is rapid, leading to a racemic mixture (50% active (R), 50% inactive (S)). -
Correction: Ensure the stock is kept at pH < 3. When adding to the assay buffer (e.g., pH 7.4), add it immediately before initiating the reaction. Do not incubate the inhibitor in buffer without the enzyme present.
Issue 2: "The solution turned yellow/brown."
-
Root Cause: Polymerization or Michael Addition. The vinyl group is an electrophile. If free amines (like Tris buffer) or thiols (DTT, BME) are present in the stock, they will attack the vinyl group.
-
Correction: Remove nucleophiles from the stock solvent. Use water/HCl only. Remove reducing agents (DTT) if possible, or add AVG last.
Issue 3: "Precipitation observed upon thawing."
-
Root Cause: Isoelectric precipitation. At pH ~6 (near the pI), the zwitterion is least soluble.
-
Correction: Acidify with 1M HCl until clear. The HCl salt is highly soluble; the zwitterion is not.
Frequently Asked Questions (FAQ)
Q: Can I autoclave (R)-vinylglycine solutions?
A: Absolutely not. The heat and pressure will instantly drive the isomerization to
Q: Why can't I use Phosphate Buffered Saline (PBS) for my stock? A: Phosphate anions can act as general base catalysts. Even at pH 7.0, phosphate can facilitate the proton abstraction required for degradation. Always use unbuffered dilute HCl for storage.
Q: I need to use it at pH 8.0 for my enzyme assay. Is this impossible? A: It is possible, but you are fighting a clock.
-
Keep the stock acidic (pH 2).
-
Add the stock to the pH 8.0 buffer seconds before starting the experiment.
-
Do not prepare "working solutions" at pH 8.0 to sit on the bench for hours.
Q: Is the degradation reversible?
A: No. The conversion to
References
-
Rando, R. R. (1974).[5] Mechanism of action of vinylglycine. Biochemistry, 13(19), 3859–3863.
- Core citation for the isomeriz
-
Berkowitz, D. B., et al. (2006).
-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis, and Biochemical Mechanisms. Tetrahedron: Asymmetry, 17(6), 869–882.- Review of synthesis and stability profiles of vinyl amino acids.
- Walsh, C. (1979). Enzymatic Reaction Mechanisms. W.H. Freeman & Co.
-
Sigma-Aldrich (Merck). (n.d.). Product Information Sheet: Vinylglycine.
- Source for solubility and basic handling d
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Thermo Scientific Chemicals Glycine hydrochloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.pt]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (R)-2-Aminobut-3-enoic Acid Peptide Coupling
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the incorporation of (R)-2-Aminobut-3-enoic acid (commonly known as (R)-vinylglycine or D-vinylglycine) into complex peptide sequences.
While vinylglycine is a highly valuable non-canonical amino acid for synthesizing macrocycles, mechanism-based enzyme inhibitors, and cross-linked peptidomimetics, its unique electronic structure introduces severe synthetic liabilities. This guide provides a deep mechanistic understanding of these pitfalls and field-proven, self-validating protocols to ensure high-yield, stereopure couplings.
Mechanistic Insight: The Causality of Low Yields
The fundamental issue with (R)-vinylglycine during Solid-Phase Peptide Synthesis (SPPS) is not steric hindrance, but rather its extreme susceptibility to base-catalyzed isomerization and racemization .
When the C-terminus of vinylglycine is activated for coupling (e.g., forming an O-acylisourea or active ester), the electron-withdrawing nature of the activating group combines with the adjacent vinyl group to make the
From this intermediate, two catastrophic side reactions occur[1]:
-
Isomerization: The double bond migrates into conjugation with the carbonyl, irreversibly forming the thermodynamically stable
-unsaturated amino acid dehydrobutyrine (Dhb) [2]. -
Racemization: If the double bond does not migrate, non-stereoselective reprotonation of the enolate yields a mixture of (R)- and (S)-vinylglycine[3].
Furthermore, once dehydrobutyrine is formed, its electrophilic
Mechanistic pathway of vinylglycine isomerization and racemization during activation.
Quantitative Comparison of Coupling Reagents
To mitigate these issues, the choice of coupling reagent is the single most critical parameter. Uronium/aminium salts (HATU, HBTU) strictly require a strong tertiary amine base (DIEA) to function, making them fundamentally incompatible with vinylglycine. Instead, neutral coupling conditions or specialized reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) must be employed[3].
Below is a summary of expected outcomes based on coupling chemistry:
| Coupling System | Base Required | Relative Conversion Rate | Isomerization to Dhb | Epimerization (Racemization) | Recommendation |
| HATU | DIEA (2-3 eq) | Very Fast (< 15 min) | High (> 50%) | High | ❌ Strongly Discouraged |
| PyBOP | NMM (2-3 eq) | Fast (30 min) | Moderate (10-20%) | Moderate | ⚠️ Use with Caution |
| DIC / Oxyma | None | Fast (30-45 min) | Low (< 5%) | Low | ✅ Recommended |
| DEPBT | None or NaHCO₃ | Slow (2-4 hours) | Trace (< 1%) | Trace | 🌟 Gold Standard |
Self-Validating Experimental Protocol: DEPBT Coupling
To ensure a high-yielding incorporation of (R)-vinylglycine without double-bond migration, follow this optimized, base-free DEPBT protocol. This protocol incorporates a self-validating analytical step to confirm the integrity of the vinyl group.
Reagents Required:
-
Fmoc-(R)-Vinylglycine-OH (2.0 equivalents relative to resin loading)
-
DEPBT (2.0 equivalents)
-
Dimethylformamide (DMF, strictly anhydrous and amine-free)
-
Optional: 2,4,6-Collidine (1.0 equivalent) – only if sluggish kinetics are observed.
Step-by-Step Methodology:
-
Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is fully deprotected and washed thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min) to remove any residual piperidine.
-
Pre-activation: In a clean, dry vial, dissolve Fmoc-(R)-Vinylglycine-OH and DEPBT in anhydrous DMF to a concentration of 0.2 M. Stir for 3 minutes at room temperature. Do not add DIEA.
-
Coupling: Add the pre-activated mixture to the resin. Agitate gently at room temperature for 2 to 4 hours.
-
Reaction Monitoring (The Self-Validation Step):
-
Perform a Kaiser test to confirm the disappearance of free amines.
-
Critical LC-MS Check: Perform a micro-cleavage of a few resin beads using TFA/H₂O (95:5) for 30 minutes. Analyze the supernatant via LC-MS.
-
Validation Metric: Vinylglycine and Dehydrobutyrine (Dhb) have identical masses. However, Dhb features an extended conjugated
-system. Look at the UV trace: if a massive peak appears at 220-240 nm , extensive isomerization to Dhb has occurred. Intact vinylglycine will show minimal absorbance in this extended UV range.
-
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).
-
Subsequent Fmoc Deprotection: Proceed with caution. Use a milder deprotection cocktail (e.g., 20% piperazine in DMF or 1% DBU in DMF) to prevent base-catalyzed migration of the incorporated residue during the next cycle.
Troubleshooting Decision Tree
Diagnostic workflow for identifying and resolving vinylglycine coupling failures.
Frequently Asked Questions (FAQs)
Q: I am seeing a mass that is +85 Da higher than my expected product after coupling vinylglycine. What is happening?
A: You are observing a classic Michael addition. The vinylglycine has isomerized into dehydrobutyrine (Dhb) during coupling. During the subsequent Fmoc deprotection step, the secondary amine (piperidine, MW 85.15 g/mol ) acts as a nucleophile and attacks the
Q: Can I use PyBOP for coupling vinylglycine? A: PyBOP can be used, but it requires a base. If you must use PyBOP, substitute the highly basic DIEA with a much weaker base like N-Methylmorpholine (NMM) and keep the activation time as short as possible[5]. However, be aware that even with NMM, up to 10-20% isomerization can still occur depending on the specific sequence.
Q: My coupling efficiency is very low when using DEPBT. How can I push the reaction to completion?
A: DEPBT is notoriously slow because it forms a less reactive ester compared to HOAt/HOBt. If you are facing incomplete coupling (verified by a positive Kaiser test with no mass adducts), you can increase the reaction temperature slightly (to 35°C) or add 1.0 equivalent of a highly sterically hindered, non-nucleophilic base like 2,4,6-collidine. Collidine is basic enough to facilitate coupling but bulky enough to minimize
Q: Does the position of vinylglycine in the peptide sequence affect its stability?
A: Yes. Vinylglycine is most vulnerable to isomerization during its activation (when it is the incoming amino acid). Once it is successfully incorporated into the peptide backbone (forming an amide bond), the
References
-
1 - SciSpace. 2.4 - The Journal of Organic Chemistry (ACS Publications). 3.3 - Thieme Connect. 4.2 - University of Rochester. 5.5 - RSC.org.
Sources
Technical Support Center: (R)-Vinylglycine in Organic Synthesis
Executive Summary: The Vinylglycine Paradox
(R)-Vinylglycine (2-aminobut-3-enoic acid) is a potent "suicide substrate" and a versatile chiral building block. However, its utility is frequently compromised by its inherent instability. As Application Scientists, we often see researchers treat it like a standard amino acid, leading to catastrophic yield loss.
The Core Problem: The
This guide addresses the three critical failure modes:
-
Isomerization (Migration of the double bond).
-
Racemization (Loss of stereochemical integrity).
-
Unwanted Michael Addition (Nucleophilic attack at the
-carbon).
Critical Troubleshooting Guide (Q&A)
Category 1: Isomerization & Racemization[1]
Q: I observed a complete loss of the vinyl group by NMR, replaced by a methyl doublet (~1.7 ppm) and a quartet (~6.5 ppm). What happened?
Diagnosis: You have triggered
Corrective Protocol:
-
Base Selection: Avoid thermodynamic bases. Use kinetically controlled bases (e.g., LiHMDS) only at cryogenic temperatures (-78°C).
-
Avoid Heating: Never heat free base vinylglycine derivatives above 40°C in the presence of even weak bases (like triethylamine).
-
Metal Scavenging: Trace Pd(0) or Rh(I) from previous steps can catalyze this isomerization rapidly. Ensure rigorous metal scavenging (e.g., using thiol-functionalized silica) before introducing the vinylglycine moiety.
Q: My enantiomeric excess (ee) dropped from 98% to 60% during peptide coupling. I used standard HBTU/DIPEA. Why?
Diagnosis: Azlactone-Mediated Racemization . Mechanism: Activated vinylglycine derivatives are prone to cyclization to form an oxazolone (azlactone) intermediate. The C-4 proton of the azlactone is highly acidic due to the adjacent vinyl group and the aromatic nature of the pseudo-ring system. Deprotonation leads to a planar intermediate that reprotonates indiscriminately, causing racemization.
Corrective Protocol:
-
Switch Coupling Reagents: Abandon HBTU/HATU. Use DIC/Oxyma or EDC/HOBt which are known to suppress azlactone formation.
-
Base-Free Coupling: If possible, use acid fluorides or symmetrical anhydrides which do not require tertiary amine bases (DIPEA/NMM) during the coupling step.
-
Additives: Always use Cu(II) salts (e.g., CuCl2) in conjunction with HOBt if racemization persists; the copper complexes the intermediate and prevents proton loss.
Category 2: Nucleophilic Attacks (Michael Addition)[2]
Q: I tried to deprotect a Cbz-group using hydrogenation, but the reaction stalled, and I isolated a complex mixture.
Diagnosis: Catalyst Poisoning & Saturation . Mechanism: Standard Pd/C hydrogenation will reduce the terminal alkene of vinylglycine to ethylglycine (2-aminobutyric acid) almost as fast as it cleaves the Cbz group. Furthermore, the alkene can coordinate to the Pd surface, poisoning the catalyst for the hydrogenolysis.
Corrective Protocol:
-
Alternative Deprotection: Use acid-labile groups (Boc) or base-labile groups (Fmoc) instead of hydrogenolysis-dependent groups (Cbz/Bn).
-
Chemoselective Conditions: If Cbz must be used, employ thioanisole/TFA or boron tribromide (BBr3) for deprotection, avoiding transition metals entirely.
Q: During a reaction with a thiol-containing peptide, the vinyl signal disappeared, but no isomerization occurred.
Diagnosis: Michael Addition (Thiol-Ene Reaction) .
Mechanism: The
Corrective Protocol:
-
Protect Nucleophiles: Ensure all cysteine residues are protected (e.g., Trt, Acm) before introducing vinylglycine.
-
pH Control: Keep the pH below 7.5. Thiolate anions (RS-) are the reactive species; neutral thiols (RSH) are much less reactive toward vinylglycine.
Visualizing the Instability Pathways
The following diagram illustrates the "Triangle of Instability." It details how a single deprotonation event leads to either racemization or irreversible isomerization.
Figure 1: Mechanistic pathways for Vinylglycine degradation. Note that the path to Dehydrobutyrine is generally irreversible due to thermodynamic stabilization.
Experimental Data & Protocols
Table 1: Stability of N-Protected Vinylglycine Derivatives
| Protecting Group | Stability (Acid) | Stability (Base) | Risk of Isomerization | Recommended Usage |
| Boc (tert-butyl) | High | High | Low | Preferred. Best for solution phase. |
| Fmoc (Fluorenyl) | High | Low | High | Caution. Piperidine deprotection causes isomerization. |
| Cbz (Benzyl) | High | High | Low | Good, but avoid H2/Pd deprotection. |
| Ac/Bz (Amide) | High | Moderate | Moderate | High risk of azlactone racemization. |
Protocol: Safe Peptide Coupling of (R)-Vinylglycine
Objective: Couple N-Boc-(R)-Vinylglycine to a resin-bound amine without racemization.
Reagents:
-
N-Boc-(R)-Vinylglycine (1.0 equiv)
-
DIC (Diisopropylcarbodiimide) (1.0 equiv)
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.0 equiv)
-
DCM/DMF (1:1 v/v) solvent (Anhydrous)
Step-by-Step:
-
Pre-Activation (Cold): Dissolve N-Boc-VG and Oxyma Pure in DCM/DMF at 0°C .
-
Addition: Add DIC dropwise. Stir for 2 minutes. Do not exceed 5 minutes of pre-activation.
-
Coupling: Transfer the activated solution immediately to the resin-bound amine.
-
Incubation: Shake at room temperature for 45-60 minutes. Longer times increase risk of Michael addition if free amines are present.
-
Wash: Wash resin immediately with DMF (3x) and DCM (3x).
Validation: Cleave a small sample of the peptide. Analyze via HPLC on a Chiralpak AD-H column (or equivalent) to verify the absence of the (S)-enantiomer and the dehydrobutyrine isomer (which will have a distinct UV shift due to conjugation).
References
-
Isomerization Mechanisms: Goto, Y., et al. "Ribosomal synthesis of dehydrobutyrine- and methyllanthionine-containing peptides."[1] Chemical Communications, 2009. Link
-
Racemization in Synthesis: Berkowitz, D. B., et al. "A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone." Journal of Organic Chemistry, 2000. Link
- Michael Addition Risks: Rando, R. R. "Mechanism of the irreversible inhibition of aspartate aminotransferase by the bacterial toxin L-vinylglycine." Biochemistry, 1974. (Foundational mechanism for PLP-dependent Michael addition).
-
Synthesis & Stability: Trost, B. M., et al. "Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol." Journal of the American Chemical Society, 2000.[2] Link[2]
-
General Side Reactions: "Peptide Stability and Potential Degradation Pathways." Sigma-Aldrich Technical Guides. Link
Sources
Technical Support Center: Chiral HPLC Optimization for (R)- and (S)-Vinylglycine
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the enantiomeric resolution of highly polar, non-proteinogenic amino acids. Vinylglycine (2-aminobut-3-enoic acid) presents a unique analytical challenge: it is zwitterionic, lacks a strong UV chromophore, and possesses a terminal double bond that influences its steric profile.
Direct baseline separation of (R)- and (S)-vinylglycine requires precise thermodynamic tuning of the chiral stationary phase (CSP) and mobile phase. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure robust enantiomeric excess (ee) determination.
Part 1: Mechanistic Workflow & Strategy Selection
Before preparing your samples, you must select the appropriate chromatographic pathway. The decision hinges on your laboratory's detection capabilities and the necessity of preserving the native analyte.
-
Direct Separation: Utilizes macrocyclic antibiotic or crown ether CSPs to separate the underivatized zwitterion. This relies on hydrogen bonding, steric inclusion, and electrostatic interactions.
-
Indirect Separation: Involves pre-column derivatization (e.g., Fmoc-Cl) to enhance UV/fluorescence detectability, allowing the use of standard polysaccharide-based CSPs.
Figure 1: Decision matrix and workflow for the chiral HPLC separation of (R)- and (S)-vinylglycine.
Part 2: Step-by-Step Experimental Protocols
Protocol A: Direct Enantiomeric Separation via Teicoplanin-based CSP
Based on the successful resolution of structurally related quaternary vinylic and fluorovinylic amino acids 1[1], the Chirobiotic T column leverages a teicoplanin chiral selector which is highly effective for underivatized amino acids.
-
Column Preparation : Install a Chirobiotic T column (250 x 4.6 mm, 5 µm). Flush with 100% Methanol for 30 minutes to clear storage solvents.
-
Mobile Phase Compounding : Prepare a mixture of Methanol/Water (80:20, v/v).
-
Causality: A high organic content enhances the polar ionic interactions between the zwitterionic vinylglycine and the teicoplanin aglycone pocket, driving chiral recognition.
-
-
pH Adjustment : Adjust the aqueous portion to pH 4.0 using ammonium acetate (10 mM).
-
Causality: Maintaining the zwitterionic state is critical; the primary amine must be protonated to interact with the CSP's carboxylic acid groups, while the analyte's carboxylate interacts with the CSP's amine pockets.
-
-
System Equilibration : Run the mobile phase at 0.8 mL/min until the baseline stabilizes at 210 nm.
-
Sample Injection : Inject 5 µL of 1 mg/mL racemic vinylglycine dissolved in the mobile phase.
-
Self-Validation Step : Inject an enantio-pure standard (e.g., (S)-vinylglycine) to confirm peak identity and elution order. The (D)-enantiomer typically elutes first on teicoplanin phases.
Protocol B: Indirect Separation via Fmoc-Derivatization
For laboratories requiring high-sensitivity detection or lacking specialized zwitterion CSPs, Fmoc-derivatization is the industry standard for amino acid analysis 2[2].
-
Derivatization : React 10 mM vinylglycine with 20 mM Fmoc-Cl in borate buffer (pH 8.5) for 30 minutes at room temperature. Quench the excess reagent with 1-adamantanamine.
-
Column Selection : Use a polysaccharide-derived CSP, such as Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase : Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1, v/v/v).
-
Causality: TFA suppresses the ionization of the free carboxylic acid on the Fmoc-vinylglycine. Without this suppression, the carboxylate anion would undergo secondary ion-exchange interactions with the basic sites on the silica support, leading to severe peak tailing.
-
-
Detection : Monitor at 254 nm or via fluorescence (Ex: 260 nm, Em: 315 nm).
-
Self-Validation Step : Run a blank injection containing only the derivatization reagents to ensure no reagent byproducts co-elute with the Fmoc-vinylglycine enantiomers.
Part 3: Quantitative Optimization Data
Systematic variation of mobile phase composition, pH, and temperature is required to achieve baseline resolution3[3]. The following table summarizes the optimization parameters for the Direct Separation (Chirobiotic T) method:
| Parameter | Tested Range | Optimal Setting | Mechanistic Impact on Resolution (Rs) |
| Mobile Phase (MeOH:H2O) | 50:50 to 100:0 | 80:20 | Balances hydrophobic retention and polar ionic chiral recognition. Too much water disrupts hydrogen bonding. |
| Buffer pH | 3.0 - 6.0 | 4.0 (Ammonium Acetate) | Ensures optimal zwitterionic state for ionic binding with the CSP. |
| Column Temperature | 10°C - 40°C | 20°C | Lower temperatures increase the entropic penalty difference between enantiomers, improving Rs. |
| Flow Rate | 0.5 - 1.5 mL/min | 0.8 mL/min | Maximizes mass transfer kinetics within the macrocyclic clefts without causing band broadening. |
Part 4: Troubleshooting & FAQs
Q1: My (R)- and (S)-vinylglycine peaks are co-eluting (Rs < 1.0) on a Crown Ether column. How do I fix this? A1: Crown ether columns (like Crownpak CR(+)) require the primary amine of the amino acid to be fully protonated to form a host-guest inclusion complex with the crown ether cavity. If your mobile phase pH is above 2.0, the amine is not fully protonated. Actionable Fix: Lower the mobile phase pH to 1.5 using perchloric acid (HClO₄). Furthermore, ensure the column temperature is strictly controlled at 10-15°C, as crown ether chiral recognition is an exothermic inclusion process and highly temperature-dependent.
Q2: I am observing severe peak tailing for Fmoc-vinylglycine on my Chiralpak AD-H column. What is the cause? A2: Fmoc-vinylglycine contains a free carboxylic acid. On polysaccharide stationary phases, free acids can undergo secondary interactions with the basic sites of the silica support or the carbamate linkages, causing tailing. Actionable Fix: Add 0.1% Trifluoroacetic acid (TFA) to your Hexane/IPA mobile phase. This self-validating step will immediately sharpen the peaks by suppressing the ionization of the analyte's carboxyl group.
Q3: The baseline is incredibly noisy when monitoring underivatized vinylglycine at 205 nm. How can I improve the Signal-to-Noise (S/N) ratio? A3: Vinylglycine lacks an aromatic ring; its only chromophores are the terminal alkene and the carboxylate, which absorb weakly in the low UV range. High background noise at 205 nm is usually caused by UV-absorbing impurities in the mobile phase (e.g., degraded methanol or formate buffers). Actionable Fix: Switch to strictly LC-MS grade solvents. Alternatively, bypass UV entirely and use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which provide uniform response for non-volatile analytes regardless of chromophore presence.
Q4: Can I use these methods for structurally similar mechanism-based inhibitors? A4: Yes. Control of stereochemistry and enantiomeric purity assessment for vinylic and fluorovinylic triggers heavily rely on these exact chiral HPLC principles4[4]. The teicoplanin CSP is highly translatable to substituted vinylglycine derivatives.
References
-
Synthesis and Deployment of an Elusive Fluorovinyl Cation Equivalent: Access to Quaternary α-(1′-Fluoro)vinyl Amino Acids as Potential PLP Enzyme Inactivators. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Examination of the New α-(2′Z-Fluoro)vinyl Trigger with Lysine Decarboxylase. University of Nebraska-Lincoln (UNL). Available at:[Link]
Sources
- 1. Synthesis and Deployment of an Elusive Fluorovinyl Cation Equivalent: Access to Quaternary α-(1′-Fluoro)vinyl Amino Acids as Potential PLP Enzyme Inactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy (S)-2-Aminobut-3-ynoic acid hydrochloride [smolecule.com]
- 4. "Examination of the New α-(2′Z-Fluoro)vinyl Trigger with Lysine Decarb" by Kannan R. Karukurichi, Roberto de la Salud-Bea et al. [digitalcommons.unl.edu]
Core Mechanistic Principles: The Vulnerability of (R)-Vinylglycine
Welcome to the Peptide Synthesis Technical Support Center . This guide is designed for researchers, scientists, and drug development professionals working with non-proteinogenic amino acids. Below, you will find in-depth troubleshooting guides, mechanistic explanations, and validated protocols for handling (R)-vinylglycine during solid-phase peptide synthesis (SPPS).
(R)-Vinylglycine (2-amino-3-butenoic acid) is a naturally occurring
During peptide synthesis, the
Base-catalyzed isomerization of (R)-vinylglycine to an alpha,beta-unsaturated derivative.
Troubleshooting & FAQs
Q1: My LC-MS shows the correct mass for my vinylglycine peptide, but the retention time has shifted, and the peptide is inactive. What happened?
A: You are likely observing base-catalyzed isomerization. Because the isomerized product (dehydrobutyrine) has the exact same molecular weight as vinylglycine, mass spectrometry alone will not flag the error.
Self-Validating Check: Analyze your crude product using a UV-Vis detector coupled to your HPLC. The isomerized
Q2: I used standard catalytic hydrogenation (Pd/C, H
Q3: Is the vinyl group stable during global acidic cleavage (TFA) of Boc and tBu groups?
A: Yes, the vinyl group is generally stable to Trifluoroacetic acid (TFA), provided the reaction is properly scavenged[4]. However, in the absence of scavengers, carbocations generated from tBu or Trt protecting groups can undergo electrophilic addition across the vinyl double bond. Always use a robust scavenger cocktail (e.g., TFA/TIS/H
Quantitative Data: Protecting Group Compatibility
| Protecting Group | Standard Deprotection Method | Compatibility with (R)-Vinylglycine | Recommended Modification |
| Fmoc | 20% Piperidine in DMF | Moderate (Isomerization risk) | Use 20% Piperazine or add 0.1 M HOBt to buffer basicity; limit exposure time. |
| Boc / tBu | 95% TFA + Scavengers | High | Use standard TFA/TIS/H |
| Alloc | Pd(PPh | High | Maintain strict neutral conditions; purge solvents with Argon[5]. |
| Cbz / Bn | H | Incompatible (Reduces alkene) | Substitute with Alloc, or use strong acid (HF/TFMSA) cleavage instead of H |
Validated Experimental Protocols
Protocol A: Optimized Fmoc Deprotection (Minimizing Isomerization)
Use this protocol when elongating a peptide chain containing (R)-vinylglycine to prevent base-catalyzed double-bond migration.
-
Preparation: Prepare a solution of 20% Piperazine (w/v) in DMF. (Alternatively, use 20% Piperidine + 0.1 M HOBt to buffer the solution).
-
Deprotection: Add the solution to the resin-bound peptide. Agitate gently for 3 minutes .
-
Drain and Repeat: Drain the reaction vessel and add fresh deprotection solution for an additional 7 minutes . (Do not exceed 10 minutes total exposure).
-
Washing: Drain and immediately wash the resin extensively with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of base before the next coupling step.
-
Coupling: For the subsequent amino acid coupling, utilize coupling reagents that require weaker bases, such as DEPBT or COMU combined with TMP (2,4,6-trimethylpyridine) instead of DIPEA, to further suppress isomerization[2].
Protocol B: Neutral Alloc Deprotection
Use this protocol for orthogonal deprotection of Alloc groups without affecting the vinylglycine double bond.
-
Degassing: Swell the resin in dry DCM. Bubble Argon through the suspension for 10 minutes to remove oxygen (critical for Pd catalyst stability).
-
Reagent Addition: Add Phenylsilane (10 equivalents relative to resin loading) as the allyl scavenger[3].
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh
) ] (0.1 equivalents) dissolved in a minimum amount of degassed DCM. -
Reaction: Protect the vessel from light and agitate under Argon for 30 minutes at room temperature.
-
Wash & Repeat: Drain the resin, wash with DCM (3x), and repeat steps 2-4 for a second 30-minute cycle to ensure complete deprotection.
-
Palladium Removal: Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 × 3 min) to chelate and remove residual palladium, followed by standard DMF and DCM washes.
Protocol C: Global Boc/tBu Cleavage
Use this protocol for final cleavage from the resin and removal of acid-labile protecting groups.
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H
O in a ratio of 95:2.5:2.5 (v/v/v). -
Cleavage: Add the cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2 hours[4].
-
Precipitation: Filter the resin and collect the flow-through. Concentrate the TFA solution under a gentle stream of nitrogen to about 20% of its original volume.
-
Isolation: Add the concentrated solution dropwise to 10 volumes of ice-cold diethyl ether to precipitate the peptide. Centrifuge, decant the ether, and wash the pellet twice more with cold ether. Dry under vacuum.
Orthogonal protecting group strategies and compatible deprotection workflows for vinylglycine.
References
-
Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. CORE / NIH. Available at: [Link]
-
A Convenient Synthesis of L-
-Vinylglycine from L-Homoserine Lactone. NIH. Available at:[Link] -
Lipid II unlocked: strategies for obtaining a major antibiotic target. NIH. Available at:[Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid II unlocked: strategies for obtaining a major antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of (R)-2-Aminobut-3-enoic acid hydrochloride
The following guide serves as a specialized Technical Support Center for the scale-up and synthesis of (R)-2-Aminobut-3-enoic acid hydrochloride (also known as (R)-Vinylglycine HCl or D-Vinylglycine HCl ).
This content is designed for organic chemists and process engineers encountering specific hurdles in stereochemistry retention, purification, and stability during scale-up.
Core Protocol: Enzymatic Resolution Strategy
Why this route? While the "Methionine Route" (sulfoxide pyrolysis) is classic, it naturally yields the (S)-isomer from cheap L-Methionine. Producing the (R)-isomer via this route requires expensive D-Methionine. For scale-up (>100g to kg), the Enzymatic Resolution of Racemic N-Acetyl-Vinylglycine is the industry standard for cost-efficiency and high enantiomeric excess (ee).
Workflow Overview
-
Precursor Synthesis: Preparation of N-Acetyl-DL-vinylglycine (via Neber rearrangement of 3-butenenitrile or Strecker synthesis).
-
Enzymatic Hydrolysis: Use Acylase I (Aspergillus melleus or Hog Kidney) which is L-specific.
-
Separation: The enzyme hydrolyzes the (S)-amide to free (S)-amino acid, leaving N-Acetyl-(R)-vinylglycine untouched.
-
Deprotection: Acidic hydrolysis of the enriched N-Acetyl-(R)-vinylglycine yields the target (R)-Vinylglycine HCl.
Step-by-Step Protocol (Scale: 100g Input)
-
Enzymatic Digestion:
-
Dissolve N-Acetyl-DL-vinylglycine (100 g) in water (approx. 0.5 M concentration).
-
Adjust pH to 7.5–8.0 using LiOH or NH₄OH (avoid NaOH/KOH if salt removal is a concern later, though LiOH is preferred for solubility).
-
Add Acylase I (Aspergillus) (approx. 1–2% w/w relative to substrate).
-
Incubate at 37°C with gentle stirring. Monitor pH; maintain at 7.5 by auto-titration.
-
Endpoint: Reaction stops at 50% conversion (theoretical max). Verify by HPLC.
-
-
Isolation of (R)-Intermediate:
-
Acidify mixture to pH 1.5 with concentrated HCl.
-
Extraction: Extract the unreacted N-Acetyl-(R)-vinylglycine into Ethyl Acetate (3 x vol). The free (S)-Vinylglycine remains in the aqueous phase (can be recovered for other uses).
-
Dry organic layer (MgSO₄) and concentrate to obtain crude N-Acetyl-(R)-vinylglycine.
-
-
Hydrolysis to Final Salt:
-
Reflux the N-Acetyl-(R)-vinylglycine in 2M HCl (degassed) for 2–3 hours.
-
Critical Control: Do not over-reflux to prevent isomerization to crotylglycine.
-
Concentrate in vacuo. Azeotrope with ethanol/toluene to remove water/HCl traces.
-
Crystallization: Recrystallize from EtOH/Et₂O to yield (R)-Vinylglycine Hydrochloride .
-
Process Visualization (Graphviz)
Troubleshooting & FAQs
Issue 1: Isomerization to Crotylglycine
Symptom: NMR shows new olefinic signals; product purity drops.
Cause: Migration of the double bond from
-
During Extraction: Ensure the aqueous phase is acidic (pH < 2) before extraction. Avoid leaving the intermediate in basic buffer for >24 hours.
-
During Hydrolysis: Use degassed HCl. Oxygen can promote radical-based degradation/polymerization. Limit reflux time strictly to the minimum required for deacetylation (monitor by TLC/HPLC).
-
Reference: Isomerization risks are detailed in J. Org. Chem. studies on vinylglycine derivatives [1].[1][2][3][4][5][6]
Issue 2: Low Enantiomeric Excess (ee)
Symptom: Chiral HPLC shows <98% ee. Cause: Incomplete enzymatic hydrolysis (if (S)-amide remains) or spontaneous racemization. Solution:
-
Optimization: Allow the enzymatic reaction to proceed slightly beyond 50% conversion (e.g., 55%) to ensure all (S)-substrate is consumed. This sacrifices yield of the (S)-isomer to ensure high purity of the (R)-residue.
-
Enzyme Quality: Check the specific activity of Acylase I. If using "Crude" grade, verify activity units.
-
Recrystallization: The final HCl salt can be enriched by recrystallization from Ethanol/Ether. The racemate is often less soluble or forms different crystal habits.
Issue 3: Hygroscopicity and "Sticky" Solids
Symptom: Final product turns into a gum or oil upon exposure to air. Cause: Vinylglycine HCl is hygroscopic. Impurities (inorganic salts like LiCl/NaCl) exacerbate this. Solution:
-
Desalting: Ensure the organic extraction step (Phase 2) is thorough. The organic phase should contain only the N-acetyl intermediate, leaving inorganic salts in the water.
-
Drying: Dry the final salt over P₂O₅ in a vacuum desiccator for 24 hours.
-
Storage: Store under Argon at -20°C.
Issue 4: Polymerization (Color Change)
Symptom: Product turns yellow/brown over time. Cause: The terminal alkene is reactive. Free amine (zwitterion) is more prone to polymerization than the HCl salt. Solution:
-
Salt Form: Always store as the Hydrochloride salt, never as the free zwitterion.
-
Stabilizer: For long-term storage of large batches, ensure zero headspace or use an inert atmosphere.
Data Summary: Properties & Specifications
| Parameter | Specification | Notes |
| CAS Number | 105763-41-5 | Specific to (R)-isomer HCl salt.[7][8][9] |
| Molecular Weight | 137.56 g/mol | C₄H₇NO₂[8][9] · HCl |
| Appearance | White to off-white crystalline solid | Yellowing indicates degradation. |
| Solubility | High: Water, MethanolLow: Ethanol, Acetone, Ether | Use EtOH/Ether for precipitation. |
| Specific Rotation | Value varies by concentration/temp; verify with CoA. | |
| Storage | -20°C, Desiccated | Hygroscopic. |
| Isomeric Purity | > 98% ee | Critical for pharma applications. |
References
-
Afzali-Ardakani, A., & Rapoport, H. (1980).[10] L-Vinylglycine: synthesis and resolution. Journal of Organic Chemistry. Link (Describes the foundational methionine/sulfoxide route and stability concerns).
-
Carrasco, M., et al. (1998). N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester. Organic Syntheses, 75, 161. Link (Detailed scale-up protocols and handling of vinylglycine derivatives).
-
Havlicek, L., & Hanus, J. (1991).[6] Synthesis of vinylglycine. Collection of Czechoslovak Chemical Communications. (Review of synthetic approaches including Neber rearrangement).
-
Sigma-Aldrich Technical Data . (R)-2-Aminobut-3-enoic acid hydrochloride Product Sheet. Link (Physical properties and safety data).
-
Beilstein Journals . (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Link (Modern enzymatic alternatives for (R)-isomer synthesis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. US6069272A - Simplified method for the production of vinyl glycine (2-aminobut-3-enoic acid) and a convenient resolution of a derivative - Google Patents [patents.google.com]
- 7. (R)-2-Aminobut-3-enoic acid hydrochloride | 105763-41-5 [sigmaaldrich.com]
- 8. achmem.com [achmem.com]
- 9. (R)-2-Aminobut-3-enoic acid hydrochloride | C4H8ClNO2 | CID 91667871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Chiral Purity Determination of (R)-2-Aminobut-3-enoic Acid Hydrochloride: A Comparative Analytical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Methodological Comparison, Mechanistic Causality, and Validated Protocols
Introduction & Analytical Challenges
(R)-2-Aminobut-3-enoic acid hydrochloride, commonly known as D-vinylglycine hydrochloride, is a non-proteinogenic,
Determining the enantiomeric excess (ee) of the (R)-enantiomer presents unique analytical challenges:
-
Chemical Instability: The proximity of the terminal vinyl group to the chiral
-carbon makes the molecule highly susceptible to acid-catalyzed racemization and isomerization into the thermodynamically more stable conjugated system, dehydrobutyrine 2. -
Lack of Chromophores: As a small aliphatic molecule with only a single double bond, underivatized vinylglycine exhibits poor UV absorbance, necessitating low-wavelength detection (typically 205–210 nm) or pre-column derivatization.
-
Zwitterionic Nature: The highly polar nature of the hydrochloride salt prevents the use of standard normal-phase chiral chromatography without prior protection of the amine and carboxylate groups 3.
As a Senior Application Scientist, I have evaluated the three primary strategies for resolving D/L-vinylglycine: Direct Chiral HPLC, Indirect Chiral HPLC (Derivatization), and Chiral GC. This guide objectively compares these methodologies and provides field-proven protocols to ensure self-validating, artifact-free analysis.
Methodological Decision Matrix
Selecting the appropriate analytical workflow depends heavily on the sample's derivatization state and the required limit of detection (LOD).
Decision workflow for selecting the optimal chiral purity determination method for vinylglycine.
Comparative Analysis of Analytical Strategies
Strategy A: Direct Chiral HPLC (Crown Ether Columns)
Mechanism: Columns like the Daicel Crownpak CR(+) utilize a chiral crown ether stationary phase that forms a host-guest inclusion complex with the primary ammonium ion of the amino acid. Causality & Risk: This complexation requires a highly acidic mobile phase (e.g., pH 1.5 perchloric acid) to ensure the amine is fully protonated. Because vinylglycine is prone to acid-catalyzed racemization, samples must be prepared immediately before injection, and the column temperature must be strictly maintained near 0–5 °C to suppress on-column isomerization.
Strategy B: Indirect Chiral HPLC (Pre-column Derivatization)
Mechanism: Using Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or ortho-phthalaldehyde (OPA) with a chiral thiol 4. The reagent reacts with the primary amine to form stable diastereomers, which can then be separated on a standard, high-efficiency achiral C18 column. Causality & Risk: The introduction of the highly conjugated dinitrophenyl group drastically increases UV absorbance (detectable at 340 nm), eliminating baseline noise issues. This method is superior for detecting trace enantiomeric impurities (<0.1%) but requires careful control of the derivatization pH (pH 8.0) to prevent base-catalyzed racemization prior to quenching.
Strategy C: Chiral Gas Chromatography (GC-FID/MS)
Mechanism: Requires two-step derivatization (e.g., esterification of the carboxylic acid with isopropanol/HCl, followed by acylation of the amine with trifluoroacetic anhydride) to confer volatility. Causality & Risk: Not Recommended. The high temperatures required in the GC inlet (typically >220 °C) provide the activation energy necessary for the terminal vinyl group to isomerize into the conjugated internal alkene (dehydrobutyrine). This thermal degradation creates massive analytical artifacts, rendering the ee calculation untrustworthy.
Data Summary Table
| Parameter | Direct Chiral HPLC (Crownpak CR+) | Indirect HPLC (Marfey's Reagent) | Chiral GC (Derivatized) |
| Stationary Phase | Chiral Crown Ether | Achiral C18 (e.g., Kinetex 2.6µm) | Chiral (e.g., Chirasil-L-Val) |
| Sample Prep Time | < 5 mins (Dilute & Shoot) | 60 mins (Derivatization + Quench) | 120 mins (Two-step derivatization) |
| Detection Mode | UV at 210 nm | UV at 340 nm | FID or MS |
| Sensitivity (LOD) | ~0.5% enantiomeric impurity | <0.05% enantiomeric impurity | ~0.1% (if stable) |
| Racemization Risk | Moderate (Acid-catalyzed on-column) | Low (If quenched promptly) | High (Thermal isomerization) |
| Resolution ( | 1.5 - 2.0 | > 3.0 | Variable (Peak tailing common) |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. You must run a System Suitability Test (SST) using a racemic standard of (R/S)-2-Aminobut-3-enoic acid before analyzing the pure (R)-enantiomer.
Protocol 1: Direct Chiral HPLC (Underivatized)
Objective: Rapid determination of ee for in-process QA without chemical derivatization.
-
System Preparation: Equip the HPLC with a Daicel Crownpak CR(+) column (4.0 mm × 150 mm). Set the column oven strictly to 5 °C . Causality: Low temperature enhances the thermodynamic stability of the transient diastereomeric inclusion complex and prevents acid-catalyzed isomerization.
-
Mobile Phase: Prepare an aqueous solution of pH 1.5 perchloric acid (
). Filter through a 0.22 µm membrane. Isocratic elution at 0.4 mL/min. -
Sample Preparation: Dissolve 1.0 mg of (R)-2-Aminobut-3-enoic acid HCl in 1.0 mL of mobile phase. Critical: Do not prepare the sample more than 15 minutes prior to injection.
-
Validation (SST): Inject 10 µL of a racemic standard. Ensure baseline resolution (
) between the D- and L-enantiomers. The D-enantiomer typically elutes second on a CR(+) column. -
Analysis: Inject 10 µL of the sample. Monitor UV absorbance at 210 nm. Calculate ee via peak area integration.
Protocol 2: Indirect HPLC via Marfey's Reagent
Objective: High-sensitivity quantitation of trace (S)-enantiomer impurities in a highly pure (R)-vinylglycine batch.
Mechanistic pathway of pre-column derivatization using Marfey's reagent for diastereomeric resolution.
-
Derivatization Reaction:
-
Transfer 50 µL of a 50 mM solution of (R)-vinylglycine HCl (in water) to a microcentrifuge tube.
-
Add 100 µL of 1% (w/v) FDAA (Marfey's reagent) in acetone.
-
Add 20 µL of 1.0 M Sodium Bicarbonate (
) to buffer the reaction to ~pH 8.0. Causality: The primary amine must be deprotonated to act as a nucleophile in the reaction with the fluorodinitrobenzene ring.
-
-
Incubation: Heat the mixture at 40 °C for exactly 60 minutes in the dark.
-
Quenching (Critical Step): Immediately add 20 µL of 1.0 M HCl to halt the reaction. Causality: If the basic conditions are maintained for too long, the
-proton of the amino acid can be abstracted, leading to base-catalyzed racemization and false impurity readings. -
Dilution: Dilute with 810 µL of Acetonitrile/Water (50:50 v/v) and filter (0.22 µm PTFE).
-
Chromatography:
-
Column: C18 core-shell column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 50% B over 15 minutes.
-
Detection: UV at 340 nm.
-
-
Validation: Run a derivatized racemic standard. The diastereomers will exhibit massive separation (
), allowing for confident integration of trace (S)-enantiomer peaks down to 0.01% relative area.
Conclusion & Best Practices
For the chiral purity determination of (R)-2-Aminobut-3-enoic acid hydrochloride, the choice of method dictates the reliability of the data. Direct chiral HPLC using a crown ether column is excellent for rapid, routine assessments but requires strict temperature and time controls to prevent acid-catalyzed artifacts. For definitive, high-sensitivity purity profiling—especially in late-stage drug development—Indirect HPLC via Marfey's reagent is the gold standard. It transfers the separation burden to highly efficient achiral columns and shifts the detection wavelength away from the noisy low-UV region, ensuring absolute trustworthiness in the reported enantiomeric excess. Chiral GC should be strictly avoided due to the thermal lability of the vinyl group.
References
-
J-Stage. "Syntheses of Optically Active, Protected and Unprotected Vinylglycines." Chemical and Pharmaceutical Bulletin, 1994. Available at: [Link]
-
Royal Society of Chemistry. "Organic & Biomolecular Chemistry." RSC Publishing, Continuous-flow thermolysis and chiral HPLC of vinylglycine derivatives. Available at: [Link]
Sources
A Comparative Guide to the Bioactivity of (R)- and (S)-2-Aminobut-3-enoic acid Hydrochloride
This guide provides a detailed comparison of the biological activities of the (R)- and (S)-enantiomers of 2-Aminobut-3-enoic acid hydrochloride, commonly known as D- and L-vinylglycine hydrochloride, respectively. As chiral analogs of amino acids, these compounds exhibit significant enantioselectivity in their interactions with biological systems, a critical consideration for researchers in drug discovery and chemical biology.
Introduction: The Significance of Chirality in Vinylglycine Bioactivity
2-Aminobut-3-enoic acid, or vinylglycine, is a non-proteinogenic amino acid characterized by a vinyl group side chain. This structural feature renders it a potent mechanism-based inhibitor of a variety of pyridoxal phosphate (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism.[1][2][3] The stereochemistry at the α-carbon dictates the specific enzyme targets and the potency of inhibition, making a comparative understanding of the (R)- and (S)-enantiomers essential for their application in research.
This guide will delve into the distinct bioactivities of (R)- and (S)-2-Aminobut-3-enoic acid hydrochloride, providing experimental context and methodologies for their evaluation.
Enantiomer Profile and Properties
| Property | (R)-2-Aminobut-3-enoic acid hydrochloride | (S)-2-Aminobut-3-enoic acid hydrochloride |
| Synonyms | D-Vinylglycine HCl, (R)-2-Amino-3-butenoic acid HCl | L-Vinylglycine HCl, (S)-2-Amino-3-butenoic acid HCl |
| CAS Number | 105763-41-5[4] | 75266-38-5[5][6] |
| Molecular Formula | C₄H₈ClNO₂[4] | C₄H₈ClNO₂[5] |
| Molecular Weight | 137.56 g/mol [4] | 137.57 g/mol [5][6] |
| Primary Biological Relevance | Inhibitor of D-amino acid transaminases.[3] | Mechanism-based inhibitor of various PLP-dependent enzymes, notably ACC synthase.[1][7] |
Comparative Bioactivity and Mechanism of Action
The vinyl group of these molecules is the key to their inhibitory action. Within the active site of a target PLP-dependent enzyme, vinylglycine undergoes a series of transformations that ultimately lead to the formation of a reactive species. This species can then covalently modify the enzyme, leading to its irreversible inactivation.[1] This process is often referred to as "suicide inhibition" because the enzyme essentially brings about its own demise by processing the inhibitor.
(S)-2-Aminobut-3-enoic acid (L-Vinylglycine): A Broad-Spectrum Inhibitor
The (S)-enantiomer, L-vinylglycine, has been more extensively studied and is recognized as a potent inhibitor of several PLP-dependent enzymes.
-
1-Aminocyclopropane-1-carboxylate (ACC) Synthase: L-vinylglycine is a well-established mechanism-based inhibitor of ACC synthase, a key enzyme in the biosynthesis of the plant hormone ethylene.[1][7] This inhibition is of significant interest in plant biology and agriculture. The inactivation mechanism involves the formation of a covalent adduct with the enzyme.[1]
-
Transaminases: L-vinylglycine also inactivates a range of transaminases (aminotransferases), including those for L-aspartate, L-alanine, and L-serine.[2][3]
(R)-2-Aminobut-3-enoic acid (D-Vinylglycine): A More Selective Inhibitor
The (R)-enantiomer, D-vinylglycine, exhibits a more targeted inhibitory profile.
-
D-Amino Acid Transaminases: It has been proposed that D-vinylglycine is the specific suicide inhibitor of D-amino acid transaminases.[3] This selectivity arises from the stereospecificity of the enzyme's active site, which preferentially binds the D-enantiomer.
The differential activity of the enantiomers underscores the importance of using stereochemically pure compounds in biological studies to ensure target specificity and to accurately interpret experimental results.
Experimental Protocols
The following are generalized protocols for evaluating the bioactivity of (R)- and (S)-2-Aminobut-3-enoic acid hydrochloride. Researchers should adapt these methods to their specific enzyme and experimental setup.
Enzyme Inhibition Assay (General Protocol)
This protocol describes a typical in vitro assay to determine the inhibitory potential of vinylglycine enantiomers against a purified PLP-dependent enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
(R)-2-Aminobut-3-enoic acid hydrochloride
-
(S)-2-Aminobut-3-enoic acid hydrochloride
-
Assay buffer (optimized for the target enzyme)
-
Detection reagent (e.g., for monitoring product formation)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dissolve the vinylglycine enantiomers in the assay buffer to create stock solutions. Prepare serial dilutions to test a range of inhibitor concentrations.
-
Enzyme Pre-incubation: In the wells of a microplate, add the target enzyme and varying concentrations of the inhibitor ((R)- or (S)-vinylglycine). Include a control with no inhibitor. Incubate for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme to allow for time-dependent inhibition.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Monitor Reaction: Measure the rate of product formation over time using a microplate reader. The method of detection will depend on the specific reaction (e.g., absorbance, fluorescence).
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For mechanism-based inhibitors, a more detailed kinetic analysis (e.g., determination of k_inact and K_I) is often necessary.
Caption: Workflow for in vitro enzyme inhibition assay.
Mechanism of Action: A Visual Representation
The inhibitory mechanism of vinylglycine involves its conversion to a reactive intermediate within the enzyme's active site.
Caption: Generalized mechanism of vinylglycine inhibition.
Conclusion
The biological activity of 2-Aminobut-3-enoic acid is fundamentally dependent on its stereochemistry. The (S)-enantiomer acts as a broad-spectrum inhibitor of various PLP-dependent enzymes, while the (R)-enantiomer displays greater selectivity, particularly for D-amino acid transaminases. This enantioselectivity is a crucial factor for researchers designing experiments or developing potential therapeutic agents based on the vinylglycine scaffold. A thorough understanding of these differences is paramount for achieving specific and predictable biological outcomes.
References
-
Berkowitz, D. B., Charette, B. D., Karukurichi, K. R., & McFadden, J. M. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Tetrahedron: Asymmetry, 17(6), 869–882. [Link]
-
Hallinan, K. O., & Crout, D. H. G. (1993). Simple Synthesis of L- and D-Vinylglycine (2-Aminobut-3-enoic Acid) and Related Amino Acids. Journal of the Chemical Society, Perkin Transactions 1, (11), 1291-1297. [Link]
-
Berkowitz, D. B., & McFadden, J. M. (2002). α-VINYLLYSINE AND α-VINYLARGININE ARE TIME-DEPENDENT INHIBITORS OF THEIR COGNATE DECARBOXYLASES. Bioorganic & Medicinal Chemistry Letters, 12(10), 1381-1384. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 91667871, (R)-2-Aminobut-3-enoic acid hydrochloride. Retrieved March 7, 2026 from [Link].
-
Crout, D. H. G., & Hallinan, K. O. (1993). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1, (11), 1291-1297. [Link]
-
Berkowitz, D. B., & Chisowa, E. (1998). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. The Journal of Organic Chemistry, 63(23), 8438-8441. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13246950, (S)-2-Aminobut-3-enoic acid hydrochloride. Retrieved March 7, 2026 from [Link].
- Crout, D. H. G., & Hallinan, K. O. (1993). A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative.
-
Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436-2444. [Link]
- Crout, D. H. G., & Hallinan, K. O. (2000). Simplified method for the production of vinyl glycine (2-aminobut-3-enoic acid) and a convenient resolution of a derivative.
Sources
- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-VINYLLYSINE AND α-VINYLARGININE ARE TIME-DEPENDENT INHIBITORS OF THEIR COGNATE DECARBOXYLASES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-2-Aminobut-3-enoic acid hydrochloride | C4H8ClNO2 | CID 91667871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-2-Aminobut-3-enoic acid hydrochloride | C4H8ClNO2 | CID 13246950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-2-Aminobut-3-enoic acid hydrochloride | 75266-38-5 [sigmaaldrich.com]
- 7. L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vinylic Trigger: A Comparative Guide to (R)-Vinylglycine Efficacy in Mechanism-Based Enzyme Inhibition
Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist
Introduction: The Causality of Mechanism-Based Inactivation
In the landscape of rational drug design, mechanism-based inactivators (often termed "suicide substrates") represent the gold standard for targeted enzyme inhibition. Unlike competitive inhibitors that rely on thermodynamic binding equilibria, suicide substrates are chemically inert molecules that act as Trojan horses. They require the target enzyme's own catalytic machinery to unmask a latent reactive electrophile, ensuring exquisite specificity and minimizing off-target toxicity.
(R)-vinylglycine (also known as D-vinylglycine or (2R)-2-amino-3-butenoic acid) is a prototypical vinylic trigger. It is highly efficacious against pyridoxal 5'-phosphate (PLP)-dependent enzymes, most notably D-amino acid transaminases (DAAT)[1]. When processed by the enzyme, the initial
Mechanism-based inactivation pathway of PLP-enzymes by (R)-vinylglycine.
Comparative Efficacy and Kinetic Profiling
To objectively evaluate the efficacy of (R)-vinylglycine, we must benchmark it against other known inhibitors, such as
The efficacy of a suicide inhibitor is largely defined by its Partition Ratio (
Furthermore, stereospecificity plays a massive role in efficacy. While (R)-vinylglycine targets D-amino acid transaminases, (S)-vinylglycine completely inactivates L-aspartate aminotransferase in a single catalytic cycle (
Quantitative Comparison of Vinylic and Halogenated Inhibitors
| Inhibitor | Target Enzyme | Activation Mechanism | Partition Ratio ( | Efficacy / Binding Profile | |
| (R)-Vinylglycine | DAAT (B. sphaericus) | Isomerization to Michael Acceptor | 1.9[1] | ~450[1] | Irreversible; requires |
| (R)-Vinylglycine | DAAT (B. subtilis) | Isomerization to Michael Acceptor | 0.36[1] | ~800[1] | Irreversible; slower kinetic profile |
| DAAT (B. sphaericus) | Comparable | Comparable | Irreversible; relies on halide leaving group | ||
| (S)-Vinylglycine | L-Aspartate Aminotransferase | Isomerization to Michael Acceptor | Fast | 1[1] | Irreversible; highly efficient (100% per cycle) |
| D-Phe-L-Phe-(R)-VG | PHM (Honeybee) | Radical/Michael addition | N/A | N/A | Irreversible mechanism-based inactivation[3] |
| D-Phe-L-Phe-(S)-VG | PHM (Honeybee) | None (Reversible binding) | N/A | N/A | Competitive inhibitor (IC |
Experimental Protocol: Self-Validating Kinetic Assay for Mechanism-Based Inactivation
To rigorously prove that (R)-vinylglycine is a true mechanism-based inactivator rather than a non-specific affinity label, the experimental workflow must be a self-validating system . The following continuous coupled assay protocol is designed to determine the inactivation kinetics (
Phase 1: The Inactivation Pre-Incubation
Causality: Mechanism-based inactivators require active turnover. For DAAT, transamination requires a co-substrate (
-
Prepare a reaction mixture containing 50 mM Potassium Phosphate buffer (pH 7.4), 10 µM PLP, and 10 µM purified DAAT.
-
Add 10 mM
-ketoglutarate to the mixture. (Self-Validation Control A: Prepare a parallel reaction omitting -ketoglutarate to prove catalytic dependence). -
Initiate the inactivation by adding varying concentrations of (R)-vinylglycine (e.g., 0.5 mM, 1 mM, 5 mM, 10 mM).
-
Incubate at 25°C.
Phase 2: Aliquoting and Residual Activity Measurement
Causality: A continuous coupled assay allows us to monitor the remaining active enzyme in real-time without the inhibitor interfering with the readout.
5. At precise time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw a 10 µL aliquot from the pre-incubation mix.
6. Immediately dilute the aliquot into 990 µL of assay buffer containing 50 mM D-alanine, 10 mM
Phase 3: Data Analysis & Validation
-
Plot the natural log of residual activity (
) versus pre-incubation time for each inhibitor concentration. The slope yields the observed rate constant ( ). -
Plot
versus (Kitz-Wilson plot) to determine the maximal inactivation rate ( ) and the inhibitor dissociation constant ( ). -
(Self-Validation Control B: Dialysis). Take a fully inactivated enzyme sample and subject it to extensive dialysis against buffer for 24 hours. Assay for activity. A lack of recovered activity confirms the irreversible, covalent nature of the inhibition.
References
1.[1] Inactivation of bacterial D-amino acid transaminases by the olefinic amino acid D-vinylglycine - PubMed Source: nih.gov URL:
2.[2] α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC Source: nih.gov URL:
3.[3] Peptide amidation in an invertebrate: purification, characterization, and inhibition of peptidylglycine alpha-hydroxylating monooxygenase from the heads of honeybees (Apis mellifera) - PubMed Source: nih.gov URL:
Sources
- 1. Inactivation of bacterial D-amino acid transaminases by the olefinic amino acid D-vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide amidation in an invertebrate: purification, characterization, and inhibition of peptidylglycine alpha-hydroxylating monooxygenase from the heads of honeybees (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Validation of (R)-2-Aminobut-3-enoic Acid Hydrochloride: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities
Executive Summary
In the development of mechanism-based enzyme inhibitors, absolute stereochemistry and solid-state salt forms dictate both pharmacodynamics and bioavailability. (R)-2-Aminobut-3-enoic acid hydrochloride, commonly known as D-vinylglycine HCl, is a highly reactive unnatural amino acid utilized as a suicide substrate for pyridoxal 5'-phosphate (PLP)-dependent enzymes. Validating its exact 3D architecture—specifically confirming the (R)-enantiomer and the hydrochloride coordination—presents a complex analytical challenge. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative modalities (NMR, Chiral HPLC, and MS), providing researchers with a self-validating crystallographic protocol and comparative data to ensure scientific integrity in drug development.
Mechanistic Context: Why Absolute Configuration Matters
(R)-2-Aminobut-3-enoic acid is a potent, irreversible inhibitor of transaminases, such as aspartate aminotransferase[1]. The mechanism of action is highly stereospecific: the (R)-enantiomer must properly orient its vinyl group within the enzyme's active site to form an internal aldimine with PLP. This triggers a rearrangement into a reactive 2-aminoacrylate intermediate that covalently traps the enzyme, preventing metabolic damage or altering specific biosynthetic pathways[2].
Because the (S)-enantiomer (L-vinylglycine) exhibits vastly different enzymatic kinetics[3], and because the hydrochloride salt form stabilizes the otherwise reactive vinyl group during storage, confirming both the absolute configuration and the protonation state is a non-negotiable quality control step.
Comparative Analysis of Analytical Modalities
To validate the structure of (R)-2-Aminobut-3-enoic acid HCl, structural biologists and analytical chemists typically rely on a matrix of techniques. However, each modality possesses distinct limitations when applied to chiral salts.
-
Single-Crystal X-Ray Crystallography (SCXRD): The gold standard for 3D structural validation. SCXRD provides unambiguous atomic coordinates. By utilizing anomalous dispersion, it directly determines the absolute configuration without the need for chiral reference standards[4]. Furthermore, it visually maps the hydrogen-bonding network between the protonated amine, the carboxylic acid, and the chloride counterion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Excellent for confirming the 2D connectivity of the vinyl group and the amino acid backbone in solution. However, standard 1H and 13C NMR cannot determine absolute configuration directly; it requires complex chiral derivatization (e.g., Mosher's ester analysis). Additionally, NMR is performed in solution, meaning all information regarding the solid-state hydrochloride crystal lattice is lost.
-
Chiral High-Performance Liquid Chromatography (HPLC): Highly effective for quantifying enantiomeric excess (ee). However, it requires a pre-validated reference standard of the pure enantiomer to determine elution order and provides zero 3D structural or connectivity data.
-
Mass Spectrometry (HRMS): Confirms the exact mass and molecular formula of the parent ion but is completely blind to stereochemistry. Furthermore, electrospray ionization (ESI) typically strips the HCl salt, rendering it useless for salt-form validation.
Quantitative Comparison of Analytical Modalities
| Analytical Modality | 3D Structure Resolution | Absolute Configuration Capability | Salt Form Validation | Sample State | Throughput |
| SCXRD | Atomic (< 0.8 Å) | Direct (via Flack Parameter) | Yes (Direct observation) | Solid (Single Crystal) | Low (Days) |
| NMR Spectroscopy | 2D Connectivity | Indirect (Requires Derivatization) | No (Dissociates in solution) | Solution | High (Minutes) |
| Chiral HPLC | None | Indirect (Requires Standard) | No | Solution | Medium (Hours) |
| HRMS | None | None | No (Lost in ionization) | Gas Phase | High (Minutes) |
Experimental Workflows & Logical Relationships
To understand how these modalities integrate into a cohesive validation pipeline, consider the following analytical workflow.
Caption: Analytical workflow for the structural validation of chiral amino acid salts.
Self-Validating Protocol: X-Ray Crystallography of D-Vinylglycine HCl
To achieve atomic resolution and calculate a reliable Flack parameter for an organic molecule containing only light atoms (C, H, N, O) and a chloride ion, the experimental design must be tightly controlled. The following protocol explains the causality behind each experimental choice.
Step 1: Crystal Growth via Vapor Diffusion
-
Procedure: Dissolve 10 mg of synthesized (R)-2-Aminobut-3-enoic acid HCl in 0.5 mL of high-purity methanol in a small inner vial. Place this vial inside a larger sealed chamber containing 5 mL of diethyl ether (antisolvent). Allow vapor diffusion to occur at 4°C over 3–5 days.
-
Causality: D-vinylglycine HCl is highly soluble in methanol but insoluble in ether. Vapor diffusion allows for an extremely slow, controlled supersaturation. This slow growth is critical to prevent twinning and to ensure the delicate hydrogen-bond network between the protonated amine and the chloride ion forms a flawless, repeating lattice.
Step 2: Data Collection with Cu Kα Radiation
-
Procedure: Mount a high-quality single crystal (approx. 0.1 x 0.1 x 0.2 mm) on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a nitrogen cryostream set to 100 K. Collect diffraction data using Copper (Cu) Kα radiation (λ = 1.5418 Å).
-
Causality:
-
Temperature (100 K): Freezing the crystal minimizes thermal atomic vibration (Debye-Waller factors), which sharpens the diffraction spots and is essential for resolving any positional disorder in the flexible vinyl group.
-
Radiation Source: Cu Kα radiation is strictly required over Molybdenum (Mo Kα) because the anomalous scattering signal (
) for Chlorine, Oxygen, and Nitrogen is significantly stronger at the Cu wavelength. This anomalous signal is the physical basis for distinguishing the (R) from the (S) enantiomer.
-
Step 3: Phase Solution and Anisotropic Refinement
-
Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on
(e.g., SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms (C, N, O, Cl). -
Causality: Direct methods easily locate the heavier chloride ion, which then serves as a phasing anchor to reveal the electron density of the lighter carbon, nitrogen, and oxygen atoms. Anisotropic refinement models the ellipsoidal motion of the atoms, ensuring the highest possible accuracy of the bond lengths and angles.
Step 4: Absolute Structure Validation (Flack Parameter)
-
Procedure: Calculate the Flack parameter (
) during the final refinement cycles. -
Causality: The Flack parameter is a self-validating mathematical check. If
(with a standard uncertainty ), the absolute configuration modeled (the R-enantiomer) is definitively correct. If , the true structure is the inverted (S)-enantiomer.
Caption: Crystallographic phase solution and refinement logic for absolute configuration.
Conclusion
While NMR, Chiral HPLC, and Mass Spectrometry are indispensable for rapid quality control and solution-state connectivity, they are insufficient for the complete structural validation of chiral salts. For (R)-2-Aminobut-3-enoic acid hydrochloride, Single-Crystal X-Ray Crystallography remains the only modality capable of simultaneously proving the absolute (R)-configuration, mapping the explicit coordinates of the vinyl group, and validating the exact chloride coordination network. By adhering to the rigorous, causality-driven protocol outlined above, researchers can ensure absolute confidence in their structural data prior to downstream biological assays.
References
- Source: bbk.ac.
- Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid)
- Source: Biochemistry (ACS Publications)
- Source: mBio (ASM Journals)
- Source: Universidad de Alcalá (uah.es)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
Spectroscopic Comparison of (R)- and (S)-Vinylglycine: A Comprehensive Analytical Guide
As non-canonical, β,γ-unsaturated amino acids, (R)- and (S)-vinylglycine (2-amino-3-butenoic acid) serve as critical building blocks in peptidomimetic drug design and act as potent mechanism-based (suicide) inhibitors for pyridoxal 5'-phosphate (PLP)-dependent enzymes[1]. Distinguishing between these enantiomers is paramount in drug development, as their stereochemistry dictates their biological activity and enzyme-binding affinity.
As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will dissect the causality behind the spectroscopic techniques used to differentiate (R)- and (S)-vinylglycine, providing self-validating experimental workflows and robust comparative data[2].
The Logic of Chiral Differentiation
In an achiral environment, enantiomers possess identical physical properties, rendering standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy blind to their absolute configuration[3]. To objectively compare (R)- and (S)-vinylglycine, we must employ techniques that probe the chiral environment directly:
-
Circular Dichroism (CD) Spectroscopy: This is the gold standard for determining the absolute configuration of amino acids in solution. CD measures the differential absorption of left- and right-handed circularly polarized light. For vinylglycine, the spatial relationship between the carboxyl chromophore (n→π* transition) and the adjacent vinyl group dictates the sign of the Cotton effect, yielding perfect mirror-image spectra for the (R) and (S) forms[1].
-
Chiral Derivatization for NMR: To utilize NMR for enantiomeric excess (ee) determination, we must break the symmetry. By reacting the enantiomers with a chiral derivatizing agent (e.g., Mosher's acid), we convert them into diastereomers. Diastereomers have distinct physical properties and different anisotropic shielding environments, resulting in anisochronous (resolved) NMR signals.
Spectroscopic differentiation logic for vinylglycine enantiomers.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control to verify the integrity of the data.
Protocol A: Circular Dichroism (CD) Analysis
Causality: CD is highly sensitive to concentration and buffer absorption. We utilize a low-concentration aqueous system to prevent signal saturation in the far-UV region where the critical carboxyl transitions occur[4].
-
Sample Preparation: Dissolve enantiopure (R)- or (S)-vinylglycine in high-purity Milli-Q water to a final concentration of exactly 20 μM. Validation: Verify the concentration using UV-Vis absorption prior to CD measurement.
-
Baseline Correction: Record a blank spectrum using the exact same batch of Milli-Q water in a 1.0 cm path-length quartz cell.
-
Measurement Parameters: Utilize a Chirascan CD Spectrometer (or equivalent) with the following settings: 190–260 nm range, 1 nm bandwidth, 0.5 nm step size, and 3 s sampling time per point[4].
-
Data Processing: Subtract the baseline and convert the raw ellipticity (mdeg) to mean residue ellipticity (MRE) to normalize for exact concentration.
Protocol B: Chiral Derivatization for NMR (Mosher's Method)
Causality: Direct NMR cannot distinguish enantiomers. By coupling the primary amine of vinylglycine with (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), we create diastereomeric amides[2].
-
Reaction Setup: Dissolve 10 mg of the vinylglycine sample in 0.5 mL of anhydrous deuterated pyridine (C5D5N) in an NMR tube.
-
Derivatization: Add 2.0 equivalents of (S)-MTPA-Cl directly to the tube. Seal and mix thoroughly. Validation: The use of pyridine acts as both the solvent and the acid scavenger, driving the reaction to completion.
-
Acquisition: Acquire 1H and 19F NMR spectra. The trifluoromethyl group of the Mosher moiety is highly sensitive to the stereocenter of the amino acid, yielding distinct 19F singlets for the (R,S) vs. (S,S) diastereomers.
Workflow for the chiral resolution and analysis of racemic vinylglycine.
Spectroscopic Data Comparison
The following tables summarize the quantitative spectroscopic data for (R)- and (S)-vinylglycine. Note that in an achiral solvent, the NMR shifts are identical; the differentiation relies entirely on chiroptical methods (CD and Polarimetry)[1][3].
Table 1: NMR Chemical Shifts (Achiral Environment)
Data acquired in D2O at 298 K (Referenced to TSP at 0.0 ppm).
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1H NMR | α-CH | 4.35 | ddd | J = 7.5, 1.5, 1.0 |
| β-CH (vinyl internal) | 5.92 | ddd | J = 17.0, 10.5, 7.5 | |
| γ-CH2 (vinyl terminal, trans) | 5.40 | dt | J = 17.0, 1.0 | |
| γ-CH2 (vinyl terminal, cis) | 5.32 | dt | J = 10.5, 1.0 | |
| 13C NMR | C=O (Carboxyl) | 173.8 | s | - |
| β-C (Vinyl) | 132.4 | s | - | |
| γ-C (Terminal Vinyl) | 119.5 | s | - | |
| α-C (Chiral Center) | 56.2 | s | - |
Table 2: Chiroptical Properties
This data serves as the definitive fingerprint for absolute configuration assignment.
| Property | (R)-Vinylglycine (D-form) | (S)-Vinylglycine (L-form) | Causality / Mechanism |
| Specific Rotation [α]D²⁵ | Negative (-) | Positive (+) | Macroscopic rotation of plane-polarized light due to the asymmetric carbon center. |
| CD: ~210 nm Band | Negative Cotton Effect | Positive Cotton Effect | n→π* transition of the carboxyl group; sign dictated by the spatial orientation of the vinyl group[1]. |
| CD: ~190 nm Band | Positive Cotton Effect | Negative Cotton Effect | π→π* transition of the alkene; inversely correlated to the carboxyl transition due to exciton coupling. |
Conclusion
The objective comparison of (R)- and (S)-vinylglycine requires a multi-modal spectroscopic approach. While 1H and 13C NMR provide structural confirmation of the β,γ-unsaturated backbone[2][3], they are fundamentally insufficient for stereochemical assignment without chiral derivatization. Circular Dichroism (CD) remains the most authoritative, non-destructive technique for determining absolute configuration, providing self-validating mirror-image spectra that directly probe the chiral environment of the molecule[1][4]. By adhering to the rigorous sample preparation and baseline correction protocols outlined above, researchers can confidently assign stereochemistry in peptidomimetic synthesis and enzyme inhibition assays.
References
-
Enantioselective Dynamic Exchange Reactions of Imines | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]
-
Probing Anti-inflammatory Properties Independent of NF-κB Through Conformational Constraint of Peptide-Based Interleukin-1 Receptor Biased Ligands Source: Frontiers in Chemistry URL:[Link]
-
Synthesis of 1,3-Diene-Containing alpha-Amino Acids and Peptides via N-Acyliminium Ions Source: University of Amsterdam (UvA) Research Explorer URL:[Link]
-
Efficient Synthesis of 1-Azadienes Derived from α-Aminoesters. Regioselective Preparation of α-Dehydroamino Acids, Vinylglycines, and α-Amino Acids Source: The Journal of Organic Chemistry (ACS) URL:[Link]
Sources
Alternatives to (R)-2-Aminobut-3-enoic acid hydrochloride in asymmetric synthesis
An in-depth technical comparison guide designed for application scientists, researchers, and drug development professionals navigating the complexities of asymmetric amino acid synthesis.
Executive Summary: The Mechanistic Bottleneck of D-Vinylglycine
(R)-2-Aminobut-3-enoic acid hydrochloride, commonly known as D-vinylglycine hydrochloride, is a highly valuable
However, as a Senior Application Scientist, I frequently advise against relying solely on D-vinylglycine for multi-step asymmetric synthesis due to its operational fragility. The
To ensure scientific integrity and high enantiomeric excess (ee) in drug discovery pipelines, we must utilize self-validating systems—methodologies where stereochemical integrity is protected by rigid conformational locks or established late-stage via highly controlled transition states. Below is an objective comparison of the three most robust alternatives to D-vinylglycine in asymmetric synthesis.
Strategic Alternatives for Asymmetric Synthesis
Garner's Aldehyde (The Chiron Approach)
Garner's aldehyde is an oxazolidine-protected amino aldehyde derived from D- or L-serine.
-
The Causality of Stability: By tying the
-amino and -hydroxyl groups of serine into an O,N-acetonide ring (and utilizing an N-Boc protecting group), the conformation is rigidly locked. This prevents the -proton from adopting the anti-periplanar geometry required for enolization, completely suppressing epimerization during downstream reactions[2]. -
Application: It is the premier alternative for synthesizing vinylglycine derivatives and extended aliphatic amino acids via Wittig olefination or Grignard additions without risking the chiral center[3].
Belokon's Ni(II) Complexes (The Chiral Template Approach)
Developed by Yuri Belokon, this method utilizes chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral auxiliary, typically (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB)[4].
-
The Causality of Stereocontrol: The square-planar geometry of the Ni(II) complex creates a highly rigid, flat enolate upon deprotonation. The bulky benzylprolyl group of the auxiliary acts as a steric shield, completely blocking the Re-face of the enolate. Electrophiles (such as allyl bromide to mimic a vinylglycine extension) are forced to approach exclusively from the Si-face, guaranteeing exceptional diastereoselectivity[4].
Ellman's Sulfinamide (The Chiral Auxiliary Approach)
For the de novo synthesis of complex
-
The Causality of Nucleophilic Precision: Condensation of the sulfinamide with a carbonyl yields an N-sulfinyl imine. When a nucleophile (like a Grignard reagent) is added, the reaction proceeds through a highly organized, metal-coordinated six-membered transition state. The bulky tert-butyl group dictates the facial approach of the nucleophile, establishing the new stereocenter with surgical precision[5].
Quantitative Benchmarking
The following table summarizes the performance metrics of these alternatives compared to the traditional D-vinylglycine approach.
| Methodology / Synthon | Stereocontrol Mechanism | Typical Yield | Enantiomeric Excess (ee) | Operational Stability |
| (R)-2-Aminobut-3-enoic acid HCl | Chiral Pool (D-Met) | 39-60%[1] | >95% | Low (Prone to isomerization) |
| Garner's Aldehyde | Conformational Lock | 70-89%[3] | >98% | High (Stable to base) |
| Belokon Ni(II) Complex | Steric Shielding | 80-95%[4] | 90-99% | High (Auxiliary is recyclable) |
| Ellman's Sulfinamide | 6-Membered Cyclic TS | 75-95%[5] | 95-99% | High (Mild acidic cleavage) |
Pathway Visualization
Fig 1. Strategic pathways for asymmetric amino acid synthesis.
Validated Experimental Methodologies
To ensure reproducibility and trust, the following protocols represent self-validating workflows where intermediate success can be quantified via crude NMR or visual cues.
Protocol A: Carbon-Chain Extension via Garner's Aldehyde (Wittig Olefination)
This protocol avoids the isomerization risks of D-vinylglycine by building the olefin onto a protected chiral backbone.
-
Preparation: Dissolve (R)-Garner's aldehyde (1.0 equiv) in anhydrous THF under an argon atmosphere.
-
Ylide Generation: In a separate flame-dried flask, treat the target phosphonium salt with NaHMDS (1.1 equiv) at -78 °C to generate the non-stabilized ylide.
-
Olefination: Transfer the ylide dropwise to the aldehyde solution at -78 °C. Critical Step: Maintaining cryogenic temperatures is essential to prevent any localized heating that could compromise the acetonide lock[3].
-
Kinetic Trapping: Quench the reaction with a large excess of methanol at -78 °C. This traps the kinetic (E)-alkene product preferentially[3].
-
Deprotection: Treat the isolated olefin with 1N HCl in THF to simultaneously cleave the acetonide and Boc groups, yielding the enantiopure unsaturated amino acid.
Protocol B: Asymmetric Alkylation of Belokon's Ni(II) Complex
A highly scalable route utilizing inexpensive achiral glycine.
-
Enolate Formation: Dissolve the red, square-planar Ni(II)-BPB-glycine complex in anhydrous DMF. Add finely powdered NaOH (catalytic) or a phase-transfer catalyst to generate the enolate[4].
-
Alkylation: Add the alkyl halide (e.g., allyl bromide) dropwise at room temperature. The reaction progress can be visually monitored as the deep red color of the enolate shifts upon alkylation[4].
-
Validation: Extract the crude product. The diastereomeric ratio (d.r.) should be analyzed directly via
H NMR; the rigid stereocontrol typically yields a d.r. > 98:2. -
Disassembly: Hydrolyze the alkylated complex with 3N HCl at 70 °C. The target (R)-
-amino acid is released into the aqueous layer, while the chiral auxiliary precipitates and can be recovered via filtration for reuse[4].
Protocol C: Nucleophilic Addition to Ellman's Sulfinamide
The premier method for generating
Fig 2. Stereocontrol mechanism in Ellman's sulfinamide additions.
-
Imine Condensation: React (R)-tert-butanesulfinamide with the target carbonyl compound in the presence of Ti(OEt)
(2.0 equiv) in THF. Causality: Ti(OEt) acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the N-sulfinyl imine[5]. -
Nucleophilic Addition: Cool the imine solution to -48 °C and add the Grignard reagent (R-MgX). The reaction proceeds via the 6-membered transition state shown in Fig 2, where the bulky tert-butyl group directs the nucleophile to the less hindered face[5].
-
Cleavage: Treat the resulting diastereomerically pure sulfinamide with 4M HCl in dioxane to cleave the sulfinyl group. The chiral amine hydrochloride salt will precipitate directly from the solution, providing a self-purifying endpoint[5].
References
-
α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - National Institutes of Health (PMC) - 1
-
(PDF) Asymmetric synthesis of amines using tert-butanesulfinamide - ResearchGate - 5
-
Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases - State Scientific and Technical Library of Ukraine - 4
-
An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine - State Scientific and Technical Library of Ukraine - 2
-
(E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides - ResearchGate - 3
Sources
- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases. Part 2: Aldol, Mann… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Effects of (R)-Vinylglycine Versus Other Non-Proteinogenic Amino Acids
Introduction
In the landscape of modern drug discovery and chemical biology, the exploration of non-proteinogenic amino acids (NPAAs) has opened new avenues for modulating biological processes and developing novel therapeutics.[1] Unlike their 20 proteinogenic counterparts that form the fundamental building blocks of proteins, NPAAs exhibit a vast structural diversity and a wide array of biological activities.[2] This guide provides an in-depth comparison of the biological effects of (R)-vinylglycine, a potent mechanism-based inhibitor, with other notable NPAAs, namely L-canavanine, L-azetidine-2-carboxylic acid, and ethionine. We will delve into their distinct mechanisms of action, present comparative biological data, and provide detailed experimental protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for their work.
Mechanistic Insights: A Tale of Two Strategies
The biological impact of an NPAA is intrinsically linked to its mechanism of action. Here, we dissect the molecular strategies employed by (R)-vinylglycine and our selected comparator NPAAs.
(R)-Vinylglycine: The Irreversible Inactivator
(R)-vinylglycine is a classic example of a mechanism-based or "suicide" inhibitor, primarily targeting pyridoxal phosphate (PLP)-dependent enzymes.[3] These enzymes are crucial for a vast number of metabolic reactions involving amino acids. The inhibitory power of vinylglycine lies in its vinyl group, which remains latent until activated within the enzyme's active site.
The process begins with the formation of an external aldimine between vinylglycine and the PLP cofactor. An active site base then abstracts the α-proton, leading to the formation of a reactive quinonoid intermediate.[3] It is at this stage that the vinyl group becomes a potent Michael acceptor. A nucleophilic residue in the active site, often a lysine, attacks the γ-carbon of the vinyl group, forming a stable, covalent adduct with the inhibitor.[4] This irreversible covalent modification permanently inactivates the enzyme.[3]
Caption: General mechanism of action for amino acid-mimicking NPAAs.
Comparative Biological Effects: A Quantitative Overview
The distinct mechanisms of these NPAAs translate to a range of biological effects. The following table summarizes key quantitative data where available. Direct comparison is challenging due to the different enzymes and systems studied for each NPAA.
| Non-Proteinogenic Amino Acid | Target/Mechanism | Organism/System | Key Biological Effect | Quantitative Data (IC50, Ki, etc.) | Reference(s) |
| (R)-Vinylglycine | Mechanism-based inhibitor of PLP-dependent enzymes | Various | Irreversible enzyme inactivation | For 1-aminocyclopropane-1-carboxylate synthase: kcat = 1.8 s-1, Km = 1.4 mM | [5] |
| L-Canavanine | Arginine analog; time-dependent inhibitor | Pseudomonas aeruginosa | Incorporation into proteins, enzyme inhibition | For arginine deiminase: kinact = 0.31 min-1, Ki = 1.7 mM | [6][7][8] |
| Broiler chicken | Inhibition of L-arginine uptake | 85.5% inhibition at 0.5 mM (30s) | [9] | ||
| L-Azetidine-2-carboxylic acid | Proline analog | Rabbit reticulocytes | Inhibition of proline incorporation into hemoglobin | 25% inhibition at 1 mM, 58% at 5 mM, 72% at 10 mM | [10] |
| Plants (Arabidopsis) | Growth inhibition, protein misincorporation | Growth reduction at 10 µM | [11] | ||
| Ethionine | Methionine analog | Osteosarcoma cells | Synergistic with methioninase to reduce cell viability | IC50 in combination with rMETase was significantly lower than either agent alone | [12] |
| Ehrlich ascites carcinoma | Inhibition of methionine incorporation into proteins | - | [13] |
Experimental Protocols: A Practical Guide
To facilitate the study of these NPAAs, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Aspartate Aminotransferase (AST) Inhibition Assay
This protocol is designed to assess the inhibitory potential of compounds like (R)-vinylglycine against a PLP-dependent transaminase.
Principle: AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, producing oxaloacetate and glutamate. The glutamate is then measured in a coupled enzymatic reaction that generates a colored product, which can be quantified spectrophotometrically at 450 nm. [14] Materials:
-
Aspartate Aminotransferase (AST) enzyme
-
AST Assay Buffer
-
AST Substrate (Aspartate and α-ketoglutarate)
-
AST Enzyme Mix (containing enzymes for the detection reaction)
-
Developer Solution
-
Glutamate Standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Test compounds (e.g., (R)-vinylglycine) dissolved in an appropriate solvent
Procedure:
-
Standard Curve Preparation:
-
Prepare a dilution series of the Glutamate Standard in Assay Buffer to generate standards ranging from 0 to 10 nmol/well.
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate.
-
-
Sample and Inhibitor Preparation:
-
Prepare various concentrations of the test inhibitor.
-
In separate wells, add 50 µL of your sample (e.g., cell lysate) or purified enzyme solution. For the inhibition assay, pre-incubate the enzyme with different concentrations of the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Reaction Mix Preparation:
-
Prepare a Master Reaction Mix according to the kit manufacturer's instructions, typically containing Assay Buffer, AST Enzyme Mix, and Developer. [15]
-
-
Assay Reaction:
-
Add 100 µL of the Master Reaction Mix to each well containing the standards and samples/inhibitor-enzyme mixtures.
-
Add 10 µL of the AST Substrate to each well to start the reaction. [16] * Mix thoroughly.
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm (A_initial).
-
Incubate the plate at 37°C, protected from light.
-
Measure the absorbance again at a later time point (A_final), ensuring the values for the most active samples are within the linear range of the standard curve. [17]
-
-
Calculation:
-
Subtract the 0 standard reading from all standard readings to generate a standard curve.
-
Calculate the change in absorbance (ΔA = A_final - A_initial) for each sample.
-
Determine the amount of glutamate generated in each sample using the standard curve.
-
Calculate the AST activity and the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the Aspartate Aminotransferase (AST) inhibition assay.
Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay
This protocol is useful for screening inhibitors of ODC, a key enzyme in polyamine biosynthesis.
Principle: ODC catalyzes the conversion of ornithine to putrescine and CO2. The activity can be measured by quantifying the amount of putrescine produced. A common method involves a colorimetric reaction where putrescine reacts with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form a colored adduct that can be extracted and measured. [18] Materials:
-
Ornithine Decarboxylase (ODC) enzyme
-
L-ornithine hydrochloride (substrate)
-
Pyridoxal phosphate (PLP)
-
Phosphate buffer (pH 7.1)
-
β-mercaptoethanol
-
Disodium EDTA
-
Picrylsulfonic acid (TNBS) solution
-
1-Pentanol
-
Test compounds
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing phosphate buffer, β-mercaptoethanol, EDTA, PLP, and L-ornithine. [18]
-
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of ODC enzyme.
-
Prepare various concentrations of the test inhibitor.
-
Pre-incubate the ODC enzyme with the inhibitor for a specified time.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme (or enzyme-inhibitor mixture) to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
-
Detection of Putrescine:
-
Add TNBS solution to the reaction mixture.
-
Extract the colored TNP-putrescine adduct with 1-pentanol.
-
Centrifuge to separate the phases.
-
-
Measurement:
-
Measure the absorbance of the upper pentanol layer at 426 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of putrescine.
-
Determine the amount of putrescine produced in each sample from the standard curve.
-
Calculate the ODC activity and the percentage of inhibition for each inhibitor concentration to determine the IC50.
-
Applications in Drug Development and Chemical Biology
The unique biological activities of these NPAAs make them valuable tools in various scientific disciplines.
-
(R)-Vinylglycine and its derivatives have been instrumental in studying the mechanisms of PLP-dependent enzymes. [4]Their ability to irreversibly inactivate specific enzymes makes them attractive candidates for the development of targeted therapies. For example, vigabatrin (γ-vinyl-GABA), a derivative of vinylglycine, is an approved antiepileptic drug that works by inhibiting GABA transaminase. [4]
-
L-Canavanine has been investigated for its potential as an anticancer agent, particularly in tumors auxotrophic for arginine. [19]Its ability to be selectively taken up by certain cells and disrupt protein function is a promising therapeutic strategy.
-
L-Azetidine-2-carboxylic acid is widely used in research to induce proteotoxic stress and study the unfolded protein response, providing insights into diseases associated with protein misfolding. [20]
-
Ethionine is a valuable tool for studying the effects of methionine deprivation in cancer cells, a phenomenon known as methionine dependence. Combination therapies involving ethionine and methionine-depleting enzymes are being explored as a targeted cancer treatment. [12] The incorporation of these and other NPAAs into peptides is a rapidly growing field in drug discovery, as it can enhance stability, potency, and bioavailability of peptide-based therapeutics. [21]
Conclusion
(R)-vinylglycine and other non-proteinogenic amino acids like L-canavanine, L-azetidine-2-carboxylic acid, and ethionine represent a rich source of chemical diversity with profound biological implications. While (R)-vinylglycine acts as a highly specific, irreversible inhibitor of PLP-dependent enzymes, the other NPAAs discussed here primarily function as molecular mimics, leading to the synthesis of non-functional proteins and subsequent cellular stress. Understanding these distinct mechanisms is paramount for the rational design of novel therapeutic agents and chemical probes. The experimental protocols provided herein offer a practical framework for researchers to evaluate and compare the biological effects of these fascinating molecules, paving the way for future discoveries in medicine and biology.
References
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1365-1387. [Link]
-
Lu, X., et al. (2005). L-Canavanine is a time-controlled mechanism-based inhibitor of Pseudomonas aeruginosa arginine deiminase. Journal of the American Chemical Society, 127(47), 16412-16413. [Link]
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]
-
Lu, X., et al. (2005). L-canavanine Is a Time-Controlled Mechanism-Based Inhibitor of Pseudomonas Aeruginosa Arginine Deiminase. PubMed. [Link]
-
Lu, X., et al. (2005). L-Canavanine Is a Time-Controlled Mechanism-Based Inhibitor of Pseudomonas aeruginosa Arginine Deiminase. University of New Mexico. [Link]
-
Tinoco, M. L. F., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Analytical Science. [Link]
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]
-
Corcoran, M. J. (1987). A new protocol for assaying ornithine decarboxylase activity in whole tissues. Graduate Research Theses & Dissertations. [Link]
-
Nilam, M., et al. (2018). DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening. Semantic Scholar. [Link]
-
Melnik, A. V., & Paziuk, M. D. (2023). Beyond Protein Building Blocks: A Review of Biological Roles and Therapeutic Potential of Free Amino Acids. Preprints.org. [Link]
-
Tinoco, M. L. F., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Analytical Science. [Link]
-
Khan, N., et al. (2013). A Modified Spectrophotometric and Methodical Approach to Find Novel Inhibitors of Ornithine Decarboxylase Enzyme. SciSpace. [Link]
-
D'Aubeterre, F. A., et al. (2000). L-Canavanine inhibits L-arginine uptake by broiler chicken intestinal brush border membrane vesicles. Saber UCV. [Link]
-
Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis Online. [Link]
-
Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. PubMed. [Link]
-
Cell Biolabs, Inc. (n.d.). Aspartate Aminotransferase (AST) Activity Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]
- Knowles, R. G., & Ballard, F. J. (1976). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. Biochemical Journal, 158(3), 547-555.
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Berkowitz, D. B. (2014). Quaternary amino acids bearing ,?-unsaturation as mechanism-based enzyme inactivators for PLP-enzymes: Synthetic, mechanistic, and structural biological advances. Morressier. [Link]
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3H Biomedical. (n.d.). Aspartate Transaminase Assay (AST). 3H Biomedical. [Link]
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Berkowitz, D. B., et al. (2005). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC. [Link]
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Marcotte, P., & Walsh, C. (1976). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. PubMed. [Link]
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Rodgers, K. J., & Shiozawa, N. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS. [Link]
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Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. [Link]
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Schvartz, D., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]
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Liu, W., et al. (2017). Selective Targeting by a Mechanism-Based Inactivator against Pyridoxal 5'-Phosphate-Dependent Enzymes. PubMed. [Link]
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Buga, G. M., et al. (1998). Beneficial effects of L-canavanine, a selective inhibitor of inducible nitric oxide synthase, on lactate metabolism and muscle high energy phosphates during endotoxic shock in rats. PubMed. [Link]
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Liu, W., et al. (2017). Selective Targeting by a Mechanism-based Inactivator against PLP-Dependent Enzymes: Mechanisms of Inactivation and Alternative Turnover. ResearchGate. [Link]
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Woehl, J. L. (2018). Mechanistic Studies of the PLP-Dependent Enzyme, Methionine Gamma-Lyase and the Heme-Dependent Enzyme, Indoleamine 2,3-Dioxygenase. ProQuest. [Link]
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Igarashi, K., et al. (2023). The Combination of Methioninase and Ethionine Exploits Methionine Addiction to Selectively Eradicate Osteosarcoma Cells and Not Normal Cells and Synergistically Down-regulates the Expression of C-MYC. PMC. [Link]
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Berkowitz, D. B., et al. (2006). Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. CORE. [Link]
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Rabinovitz, M., et al. (1957). Characteristics of the Inhibition by Ethionine of the Incorporation of Methionine Into Proteins of the Ehrlich Ascites Carcinoma in Vitro. PubMed. [Link]
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Goseki, N., et al. (1992). Methionine Depletion Modulates the Antitumor and Antimetastatic Efficacy of Ethionine. Anticancer Research. [Link]
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Safety Operating Guide
Personal protective equipment for handling (R)-2-Aminobut-3-enoic acid hydrochloride
Executive Summary & Hazard Context
Compound Identity: (R)-2-Aminobut-3-enoic acid hydrochloride (also known as (R)-Vinylglycine HCl). CAS: 74918-38-0 (free base ref: 52875-80-0)
The "Hidden" Hazard: While standard Safety Data Sheets (SDS) classify this compound primarily as an Irritant (H315, H319, H335), treating it solely as a chemical irritant is a critical operational oversight.
(R)-Vinylglycine is a mechanism-based "suicide" inhibitor for Pyridoxal 5'-phosphate (PLP)-dependent enzymes, including aspartate aminotransferase and ACC synthase. Unlike reversible inhibitors, this compound forms a covalent bond with the enzyme's active site, permanently inactivating it.[1][2] Consequently, dermal absorption or inhalation poses a higher biological risk than indicated by standard acidity warnings alone.
Core Directive: Handle as a bioactive agent. Prevent all routes of entry.
The PPE Shield (Personal Protective Equipment)
The following matrix dictates the minimum protection required for handling the solid salt and its solutions.
| Protection Zone | Equipment Standard | Operational Logic (The "Why") |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Dust Control: The HCl salt is a fine particulate. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism, posing a risk of systemic enzyme inhibition. Always handle the solid in a certified fume hood. |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min. thickness) | Bioactivity Barrier: Single gloves may have micro-defects. Double gloving creates a redundancy layer. The outer glove should be changed immediately upon contamination. |
| Ocular | Chemical Splash Goggles | Corrosivity: As a hydrochloride salt, contact with ocular moisture generates localized hydrochloric acid, causing immediate, severe irritation and potential corneal damage. Safety glasses are insufficient for powder handling. |
| Body | Lab Coat (Buttoned) Long sleeves | Particulate Drift: Static electricity often causes amino acid salts to "jump." A lab coat prevents accumulation on personal clothing and subsequent transfer to common areas. |
Operational Workflow: From Storage to Solution
Phase A: Storage & Stability
-
Hygroscopicity: Like most amino acid hydrochloride salts, this compound is hygroscopic. Exposure to atmospheric moisture will cause the solid to clump and deliquesce, altering the molecular weight and ruining stoichiometric precision.
-
Protocol: Store at -20°C in a tightly sealed container. Place the primary vial inside a secondary jar containing active desiccant (e.g., Drierite or silica gel).
Phase B: Weighing & Static Control
The Challenge: Dry amino acid salts are prone to static charge, causing the powder to disperse unexpectedly during weighing.
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid immediately.
-
Static Neutralization: Use an ionizing air blower or an antistatic gun on the spatula and weigh boat before transfer.
-
Draft Protection: Weigh inside the fume hood. If air currents disturb the balance, use a draft shield, but do not remove the compound from the hood.
Phase C: Solubilization
The Challenge: The HCl moiety makes the initial solution acidic.
-
Solvent Choice: Water or buffered aqueous systems (PBS, HEPES).
-
pH Adjustment: When dissolving in water, the pH will drop (approx. pH 2-3).[3] If used for biological assays, neutralize carefully with NaOH after solubilization to prevent precipitating the free base unexpectedly.
-
Exotherm: The dissolution is mildly exothermic. For large quantities (>5g), cool the receiving vessel on ice.
Emergency & Disposal Protocols
Spill Management
-
Dry Spill: Do not dry sweep (creates dust).[4] Cover with a paper towel dampened with water (to trap dust), then wipe up.
-
Wet Spill: Absorb with vermiculite or standard spill pads.
-
Decontamination: Wash the surface with 10% bleach followed by water to degrade any residual biological activity.
Waste Disposal[5][6][7]
-
Classification: Segregate as Hazardous Organic Waste .
-
Labeling: Tag clearly with "Bioactive Amino Acid Salt – Potential Enzyme Inhibitor."
-
Do Not: Do not dispose of down the drain. Even dilute solutions can impact environmental microbial communities due to aminotransferase inhibition.
Visualizing the Safety Architecture
The following diagram illustrates the critical decision points and safety barriers in the handling lifecycle.
Figure 1: The "Safe Handling Lifecycle" emphasizes the critical equilibration step to prevent moisture contamination and the strict requirement for fume hood usage.
References
-
Sigma-Aldrich. (2025).[5] Safety Data Sheet: (R)-2-Aminobut-3-enoic acid hydrochloride. Retrieved from
-
PubChem. (2025). Compound Summary: (R)-2-Aminobut-3-enoic acid hydrochloride.[3][6][7] National Library of Medicine. Retrieved from
-
Berkowitz, D. B., et al. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase.[8] Biochemistry, 39(10), 2436-2444.[8] Retrieved from
- Walsh, C. (1984). Suicide Substrates, Mechanism-Based Enzyme Inactivators: Recent Developments. Annual Review of Biochemistry. (Contextual grounding for Vinylglycine mechanism).
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- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Structural Biochemistry/Enzyme/Suicide Inhibitors - Wikibooks, open books for an open world [en.wikibooks.org]
- 3. (R)-2-Aminobut-3-enoic acid hydrochloride | C4H8ClNO2 | CID 91667871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (R)-2-Aminobut-3-enoic acid hydrochloride | 105763-41-5 [sigmaaldrich.com]
- 7. americanelements.com [americanelements.com]
- 8. L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
